2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRUDTTYIRXMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284459 | |
| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39084-88-3 | |
| Record name | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039084883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37288 | |
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| Record name | 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYL-PHENYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | 2,2-DICHLORO-N-(2,6-DIMETHYLPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE6Z3K4QJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a halogenated acetamide derivative, is a significant organic compound primarily utilized as a versatile synthetic intermediate and building block in chemical research.[1] Its structure, which features a reactive dichloroacetyl group attached to the nitrogen atom of 2,6-dimethylaniline, provides a platform for extensive chemical modification.[1] This guide offers a comprehensive exploration of its chemical identity, physicochemical properties, a proposed synthetic pathway with detailed protocols, expected spectral characteristics, core reactivity, and essential safety protocols. The information is curated for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic chemistry and materials science.
Chemical Identity and Physicochemical Properties
The foundational attributes of a chemical compound are its identity and physical characteristics. These properties govern its behavior in experimental settings, from solubility in reaction media to its stability under storage.
Table 1: Chemical Identifiers for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][2] |
| CAS Number | 39084-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 232.11 g/mol | [1][2] |
| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][2] |
| Synonyms | N-(2,6-Dimethylphenyl)dichloroacetamide, NSC 37288 |[1][2] |
Table 2: Physicochemical Properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Physical Form | Solid | --- | [3] |
| Solubility | Data not widely available | Expected to be soluble in many organic solvents but insoluble in water, similar to its mono-chloro analog. | [4][5] |
| Storage Temperature | 2-8°C | Recommended storage in an inert atmosphere. |[1] |
Synthesis and Purification
While specific literature on the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is sparse, a robust synthetic route can be proposed based on established amide formation reactions. The most logical approach is the N-acylation of 2,6-dimethylaniline with dichloroacetyl chloride.
Proposed Synthetic Pathway
The reaction involves the nucleophilic attack of the primary amine of 2,6-dimethylaniline on the electrophilic carbonyl carbon of dichloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Proposed synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Detailed Experimental Protocol (Proposed)
-
Preparation : To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2,6-dimethylaniline (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 1.5 M solution).
-
Base Addition : Add triethylamine (1.1 eq.) to the solution. Cool the flask to 0°C in an ice-water bath.
-
Acylation : Dissolve dichloroacetyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the dichloroacetyl chloride solution dropwise to the stirred aniline solution over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Rationale for Protocol Choices
-
Solvent : Dichloromethane is an excellent choice as it is relatively inert and effectively solubilizes the reactants while being easy to remove post-reaction.
-
Base : Triethylamine is a non-nucleophilic organic base that efficiently scavenges the HCl byproduct without competing with the primary amine reactant.
-
Temperature Control : The initial cooling to 0°C is crucial to moderate the highly exothermic acylation reaction, preventing the formation of side products.
-
Aqueous Work-up : The acid wash removes unreacted 2,6-dimethylaniline and the triethylamine hydrochloride salt. The bicarbonate wash neutralizes any remaining acidic species, ensuring the final product is free of acidic impurities.
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are critical. While experimental spectra for this specific compound are not widely published, its characteristics can be reliably predicted based on its molecular structure.
Table 3: Predicted Spectral Data Highlights
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | - Singlet (~6.0-6.5 ppm) for the proton on the dichloromethyl group (CHCl₂).- Singlet for the amide proton (N-H).- Singlet for the two equivalent methyl groups (CH₃).- Multiplets in the aromatic region for the phenyl ring protons. |
| ¹³C NMR | - Signal for the carbonyl carbon (C=O).- Signal for the dichloromethyl carbon (CHCl₂).- Signals for the aromatic carbons.- Signal for the methyl carbons (CH₃). |
| Infrared (IR) | - N-H stretching band (~3250-3350 cm⁻¹).- C=O (Amide I) stretching band (~1670-1690 cm⁻¹).- N-H bending (Amide II) band (~1510-1550 cm⁻¹).- C-Cl stretching bands (~600-800 cm⁻¹). |
| Mass Spec. (MS) | - A molecular ion peak (M⁺).- A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) in a ratio of approximately 9:6:1. |
Analytical Chromatography Methodology
Purity is best assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase method serves as an excellent starting point for analysis.
-
System : HPLC with UV detection.
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined from the analyte's UV spectrum (typically around 254 nm).
-
Sample Preparation : Samples are dissolved in the mobile phase or a compatible solvent like methanol.
Chemical Reactivity and Stability
The chemical behavior of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily dictated by the dichloroacetamide functional group.
Nucleophilic Substitution
The compound's most significant reactivity stems from the two chlorine atoms, which are excellent leaving groups. The carbon atom to which they are attached is highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity makes the compound a valuable precursor for synthesizing more complex molecules.[1]
Sources
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- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)- [cymitquimica.com]
- 4. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]
- 5. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7 [chemicalbook.com]
An In-depth Technical Guide to the Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3). As a significant compound in synthetic chemistry and a known impurity in pharmaceutical manufacturing, a thorough understanding of its molecular characteristics is crucial. This document delineates its chemical identity, structural features, and physicochemical properties. It further explores its synthesis, analytical characterization, and known biological relevance. The guide is intended to serve as a valuable resource for professionals in research and development, providing foundational knowledge and practical insights into this molecule.
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a dichloroacetyl group bonded to the nitrogen atom of a 2,6-dimethylaniline moiety.[1] Its chemical structure makes it a valuable intermediate in various synthetic pathways and a subject of interest in medicinal chemistry due to its structural similarity to local anesthetics like lidocaine.[1] In fact, it is often identified as the "Lidocaine Dichloro Impurity".[2] The presence of the dichloroacetamide group offers reactive sites for further chemical modifications, particularly through nucleophilic substitution reactions.[1] This guide aims to provide a detailed exploration of its molecular structure and associated properties, offering a critical knowledge base for its application and analysis.
Chemical and Molecular Identity
A precise understanding of the chemical and molecular identity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is fundamental for any scientific investigation. The following table summarizes its key identifiers and structural representations.
| Identifier | Value | Source |
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][3] |
| CAS Number | 39084-88-3 | [1] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][3] |
| Molecular Weight | 232.11 g/mol | [1] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][3] |
| InChI | InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14) | [3] |
| Synonyms | N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide, NSC 37288, Lidocaine Dichloro Impurity | [1][2][3] |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N [label="N", pos="0,0!"]; C1 [label="C", pos="-1,-0.5!"]; O1 [label="O", pos="-1.5, -1.2!"]; C2 [label="C", pos="-1.5,0.5!"]; Cl1 [label="Cl", pos="-2.5,0!"]; Cl2 [label="Cl", pos="-2,1.5!"]; H1[label="H", pos="0.5,0.5!"]; C3 [label="C", pos="1,-0.5!"]; C4 [label="C", pos="2,-0.2!"]; C5 [label="C", pos="2.8,0.5!"]; C6 [label="C", pos="2.5,1.5!"]; C7 [label="C", pos="1.5,1.8!"]; C8 [label="C", pos="0.8,1!"]; C9 [label="C", pos="2.5,-1.2!"]; H_C9_1 [label="H", pos="2.2, -1.8!"]; H_C9_2 [label="H", pos="3.2, -1.0!"]; H_C9_3 [label="H", pos="3.0, -1.8!"]; C10 [label="C", pos="-0.2,1.5!"]; H_C10_1 [label="H", pos="-0.5, 1.0!"]; H_C10_2 [label="H", pos="-0.8, 2.0!"]; H_C10_3 [label="H", pos="0.2, 2.2!"]; H_C5 [label="H", pos="3.6, 0.3!"]; H_C6 [label="H", pos="3.1, 2.0!"]; H_C7 [label="H", pos="1.2, 2.5!"];
// Bonds N -- C1 [label=""]; C1 -- O1 [label="="]; C1 -- C2 [label=""]; C2 -- Cl1 [label=""]; C2 -- Cl2 [label=""]; N -- H1[label=""]; N -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C3 [label=""]; C4 -- C9 [label=""]; C9 -- H_C9_1 [label=""]; C9 -- H_C9_2 [label=""]; C9 -- H_C9_3 [label=""]; C8 -- C10 [label=""]; C10 -- H_C10_1 [label=""]; C10 -- H_C10_2 [label=""]; C10 -- H_C10_3 [label=""]; C5 -- H_C5 [label=""]; C6 -- H_C6 [label=""]; C7 -- H_C7 [label=""];
// Aromatic ring indication aromatic1 [label="", shape=circle, style=dotted, pos="1.8,0.8!", width=1.8]; }
Figure 1: 2D Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and behavior in biological systems.
| Property | Value | Source |
| Appearance | Solid (predicted) | |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Information not available |
Synthesis and Manufacturing
Proposed Synthesis Workflow:
Figure 2: Proposed synthesis workflow for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
General Experimental Protocol (Adapted from related syntheses[2]):
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in an appropriate solvent such as ethyl acetate.
-
Add a base, for instance, sodium carbonate, to the mixture.
-
Cool the mixture using an ice-water bath.
-
Slowly add a solution of dichloroacetyl chloride in the same solvent to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed at room temperature for a specified duration.
-
Upon completion, quench the reaction with water while cooling.
-
The solid product is then collected by filtration, washed, and dried.
Analytical Characterization
The definitive identification and purity assessment of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide relies on various analytical techniques.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): A ¹H NMR spectrum in CDCl₃ (400 MHz) is reported to show peaks at δ 2.25 (s, 6H, Ar–CH₃), 6.95–7.10 (m, 3H, aromatic H), and 8.45 (s, 1H, NH).[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed ¹³C NMR data for the dichloro-compound is not explicitly available in the searched literature. However, analysis of its monochloro analog provides expected regions for the carbon signals.
-
IR (Infrared) Spectroscopy: The IR spectrum is characterized by strong absorption bands at approximately 1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch).[1]
-
Mass Spectrometry (MS): While detailed mass spectral data is not available, it is a crucial technique for confirming the molecular weight of the compound.
Crystallographic Data
Biological Activity and Applications
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily recognized as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural resemblance to local anesthetics suggests potential for biological activity.[1]
Mechanism of Action
The precise mechanism of action for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is not well-documented. It is theorized that it could interact with specific enzymes or receptors, leading to various biological effects.[1] Further research is required to elucidate its specific molecular targets and pathways.
Pharmaceutical Relevance
Its most prominent role is as a known impurity in the manufacturing of lidocaine, a widely used local anesthetic and antiarrhythmic drug.[2] As such, its synthesis and characterization are of significant importance for quality control in the pharmaceutical industry. The compound is also utilized in broader chemical research and studies exploring its intrinsic biological activities.[1]
Safety and Handling
According to available safety data, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as hazardous.
-
Hazard Statements: It is reported to be harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[1] Another source indicates it causes serious eye irritation (H319).[3]
-
Precautionary Measures: Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[1]
-
Storage: The compound should be stored in an inert atmosphere at 2-8°C.[1]
Conclusion
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a molecule of significant interest due to its role as a synthetic intermediate and a pharmaceutical impurity. This guide has provided a detailed overview of its molecular structure, chemical identity, and physicochemical properties based on available data. While comprehensive experimental data for some analytical aspects are not fully reported in the public domain, this guide synthesizes the current understanding of the molecule. Further research into its biological activity and reaction mechanisms could unveil new applications for this compound beyond its current uses.
References
-
Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o286. [Link]
-
Lidocaine Dichloro Impurity. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
- Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(1), o286.
-
PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2007). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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- 3. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide CAS number 39084-88-3
An In-Depth Technical Guide to 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS: 39084-88-3): Properties, Synthesis, and Advanced Applications
Abstract
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, identified by CAS number 39084-88-3, is a halogenated aromatic amide of significant interest to the chemical and pharmaceutical sciences.[1] While structurally related to well-known anesthetic precursors, its unique dichloroacetamide moiety imparts distinct reactivity and biological properties.[2] This guide provides a comprehensive technical overview of the compound, intended for researchers, chemists, and drug development professionals. We will explore its core physicochemical properties, detail a representative synthetic protocol with mechanistic justifications, compare analytical characterization techniques, and delve into its multifaceted applications—from its role as a key synthetic intermediate to its function as a tunable electrophile in modern covalent inhibitor design.[2][3] Furthermore, we will contextualize its biological activity within the broader class of dichloroacetamides, known for their role as herbicide safeners, and conclude with essential safety and handling information.[4][5]
Core Chemical Identity and Physicochemical Properties
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a 2,6-dimethylaniline core N-acylated with a dichloroacetyl group.[2] This structure provides a combination of a hydrophobic aromatic ring and a highly reactive electrophilic side chain, which is central to its utility in chemical synthesis.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2][6] |
| CAS Number | 39084-88-3 | [2][6][7] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [2][6][7] |
| Molecular Weight | 232.11 g/mol | [2][7] |
| Synonyms | N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide, NSC 37288 | [2][6] |
| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl |[2] |
Table 2: Physicochemical Properties
| Property | Value | Rationale & Reference |
|---|---|---|
| Appearance | White to brown crystalline powder or needles (based on related compounds) | The analogous monochloro- compound is described as such; this appearance is typical for small aromatic amides.[8] |
| Solubility | Expected to be soluble in chloroform, methanol; insoluble in water. | The hydrophobic 2,6-dimethylphenyl group reduces aqueous solubility, while the polar amide allows for solubility in organic solvents. This is consistent with data for the related monochloro- compound.[1][8] |
| Storage | Store at 2-8°C in an inert atmosphere. | Recommended to prevent potential hydrolysis of the reactive dichloroacetamide group and ensure long-term stability for experimental consistency.[2] |
Synthesis and Purification
The synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is most commonly achieved via a nucleophilic acyl substitution. This standard amidation reaction is efficient and relies on readily available starting materials.
Principle of Synthesis: Nucleophilic Acyl Substitution
The foundational chemistry involves the reaction of a primary amine, 2,6-dimethylaniline, with an acyl chloride, dichloroacetyl chloride. The nitrogen atom of the 2,6-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the dichloroacetyl chloride. The steric hindrance from the two ortho-methyl groups on the aniline ring can slow the reaction rate compared to unhindered anilines, but the reaction proceeds effectively. A weak base is often included to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Detailed Laboratory Protocol
Causality: This protocol is adapted from established methods for the synthesis of related N-acyl anilines.[8][9] The choice of an aprotic solvent like toluene prevents it from competing as a nucleophile. The aqueous workup is designed to remove unreacted starting materials and the HCl byproduct.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dimethylaniline (1.0 eq.) in anhydrous toluene (approx. 10 mL per gram of aniline).
-
Reagent Addition : Cool the stirred solution to 0-5°C using an ice bath. Slowly add dichloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes. Rationale: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes side-product formation.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching & Workup : Once the reaction is complete, slowly pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution (NaHCO₃). Rationale: The weak base neutralizes the HCl byproduct and any unreacted dichloroacetyl chloride.
-
Extraction : Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Washing : Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine), water, and finally, brine. Rationale: This sequence ensures the removal of all aqueous-soluble impurities.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the pure product.
Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Robust analytical methods are crucial for verifying the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for quantitative analysis due to its high resolution and sensitivity.
Table 3: Comparison of Analytical Methods Data adapted from methodologies for the structurally similar 2-chloro-N-(2,6-dimethylphenyl)acetamide.[10]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry |
|---|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[10] | Measurement of light absorption by the analyte in a solution.[10] |
| Suitability | Excellent for purity determination and quantification. | Suitable for volatile impurities; may require derivatization.[10] | Best for simple quantification in a pure solution, lacks specificity. |
| Linearity Range | ~0.1 - 100 µg/mL | ~0.1 - 50 µg/mL | ~1 - 50 µg/mL |
| Limit of Detection | ~0.02 µg/mL | ~0.05 µg/mL | ~0.5 µg/mL |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
Standard HPLC Protocol
Causality: A reverse-phase C18 column is chosen for its versatility in separating moderately non-polar compounds like this one. Acetonitrile and water are common mobile phases, and UV detection is effective due to the compound's aromatic ring, which provides a strong chromophore.[8]
-
Instrumentation : HPLC system equipped with a UV detector and a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak separation.
-
Flow Rate : 1.0 mL/min.[10]
-
Detection : UV detection at a wavelength of approximately 254 nm.[10]
-
Standard Preparation : Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in the mobile phase. Create a series of calibration standards by serial dilution.
-
Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[10]
-
Analysis : Inject 10 µL of the sample and standards. Identify the analyte peak by comparing its retention time to the standard and quantify using the generated calibration curve.
Applications in Research and Development
The utility of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide spans several scientific domains, primarily as a versatile synthetic intermediate and as a member of a class of compounds with notable biological activity.
Intermediate in Pharmaceutical Synthesis
The compound serves as a valuable building block for constructing more complex molecules.[2] It is a known intermediate in some synthetic routes to Ranolazine, an antianginal medication.[7][11] In these pathways, the dichloroacetamide group can be displaced or transformed in subsequent synthetic steps.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Probing Biological Systems: The Dichloroacetamide Warhead
Recent advances in drug discovery have highlighted the utility of dihaloacetamides as tunable electrophiles for targeted covalent inhibitors (TCIs).[3] TCIs form a stable bond with a specific amino acid residue, often a cysteine, on a target protein, leading to potent and prolonged inhibition.
-
Mechanism of Action : The dichloroacetamide moiety functions as a "warhead." The carbon atom bonded to the two chlorine atoms is highly electrophilic. It can react with nucleophilic residues on a protein surface, most notably the thiol group (-SH) of cysteine.[3] This forms a reversible covalent adduct. The reactivity can be tuned based on the halogen combination and the amine scaffold, making it a versatile tool for inhibitor design.[3] This approach has been successfully used to target noncatalytic cysteines in cancer-related proteins like KRAS.[3]
Caption: Mechanism of reversible covalent targeting of cysteine by a dichloroacetamide warhead.
Broader Biological Activity: Herbicide Safeners
The dichloroacetamide chemical class has a well-established application in agriculture as herbicide safeners.[5] Safeners are compounds added to herbicide formulations to protect crops from herbicide-induced injury without reducing efficacy against target weeds.[5]
-
Mode of Action : Dichloroacetamides act by enhancing the plant's natural detoxification pathways. They have been shown to increase the levels of glutathione (GSH) and the activity of glutathione S-transferase (GST) enzymes in crops like corn.[4] GSTs catalyze the conjugation of glutathione to electrophilic herbicides, rendering them non-toxic and facilitating their sequestration. This targeted upregulation of a detoxification system in the crop plant is a key mechanism of selectivity.[4]
Safety, Handling, and Toxicology
Proper handling of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is essential due to its hazardous properties.
Table 4: GHS Hazard Information
| Hazard Class | GHS Code | Description | Reference |
|---|---|---|---|
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [2] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [2] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |[6] |
Note: There is a discrepancy in reported GHS classifications between sources, with some indicating severe skin burns (H314) and others serious eye irritation (H319). It is prudent to handle the compound as capable of causing severe skin and eye damage.
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Handling : Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[2]
From an environmental perspective, the broader class of dichloroacetamide safeners are considered contaminants of emerging concern due to their widespread use and biological activity.[5] Studies have suggested they can transform in the environment, sometimes into products with increased bioactivity.[5]
Conclusion
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS 39084-88-3) is more than a simple chemical intermediate. Its defined physicochemical properties and straightforward synthesis make it an accessible building block for complex targets like Ranolazine. More significantly, the reactivity of its dichloroacetamide group positions it as a valuable tool in modern chemical biology and drug discovery, particularly in the design of targeted covalent inhibitors. Understanding its dual roles—as a structural scaffold in synthesis and a functional warhead in biological systems—allows researchers to fully leverage its potential in both pharmaceutical and academic research settings.
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physical and chemical properties of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
An In-depth Technical Guide to 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety considerations for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a key chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Structure
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound featuring a dichloroacetyl group attached to the nitrogen of a 2,6-dimethylaniline moiety.[1] This structure makes it a valuable building block in various chemical syntheses.[1]
-
IUPAC Name : 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide[2]
-
CAS Number : 39084-88-3[2]
-
Synonyms : N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide[2]
Structural Representation
The molecular structure is defined by the following identifiers:
-
InChI : InChI=1S/C10H11Cl2NO/c1-6-4-3-5-7(2)8(6)13-10(14)9(11)12/h3-5,9H,1-2H3,(H,13,14)[2]
Caption: Chemical structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Physical Properties
The physical characteristics of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Weight | 232.10 g/mol | [2] |
| Appearance | Beige needles or crystalline powder | [3][4] |
| Melting Point | 150-151 °C | [3][4] |
| Boiling Point | 316.8 ± 30.0 °C (Predicted) | [3] |
| Solubility | Soluble in Chloroform and Methanol. Insoluble in water. | [3][4] |
The insolubility of this compound in water is a key factor in its environmental profile, suggesting it is not likely to be mobile in soil.[5]
Chemical Properties and Reactivity
Stability and Reactivity
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is stable under recommended storage conditions.[5][6] The dichloroacetamide moiety is a key reactive site, susceptible to nucleophilic substitution reactions.[1]
Hazardous Reactions and Decomposition
-
Conditions to Avoid : Incompatible products, excess heat, dust formation, and exposure to moisture should be avoided.[5][6]
-
Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases can react with this compound.[5][6]
-
Hazardous Decomposition Products : Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][6]
-
Hazardous Polymerization : Hazardous polymerization does not occur.[5][6]
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
| Technique | Data Highlights | Source(s) |
| ¹H NMR | Spectrum available | [3] |
| Infrared (IR) | Conforms to structure | [3] |
| Mass Spectrometry (MS) | Spectrum available | [3] |
Synthesis and Experimental Protocols
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a crucial intermediate in the synthesis of various pharmaceuticals.[3] A common synthetic route involves the reaction of 2,6-dimethylaniline (also known as 2,6-xylidine) with chloroacetyl chloride.
Synthesis Workflow
Caption: General workflow for the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Detailed Synthesis Protocol
The following protocol is adapted from a documented synthesis procedure.[7]
-
Dissolution : Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.
-
Addition of Base : Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir.
-
Addition of Acylating Agent : Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining an internal temperature between 20 and 35°C.
-
Reaction : Stir the mixture at this temperature for an additional 1.5 hours.
-
Work-up :
-
Separate the two layers of the reaction mixture.
-
Concentrate the organic layer under reduced pressure.
-
Collect the resulting precipitate by filtration.
-
Dry the precipitate under reduced pressure to obtain the final product.
-
This method has been reported to yield approximately 282 g (95%) of the title compound.[7]
Safety and Handling
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as a hazardous substance and requires careful handling.
GHS Hazard Classification
-
Signal Word : Danger[1]
-
Hazard Statements :
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin Protection : Wear compatible chemical-resistant gloves and clothing to prevent skin exposure.[8]
-
Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]
First Aid Measures
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[5]
-
If Swallowed : Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]
Storage and Disposal
-
Storage : Store in a well-ventilated place. Keep the container tightly closed.[5] Recommended storage is in an inert atmosphere at 2-8°C.[1]
-
Disposal : Dispose of contents/container to an approved waste disposal plant.[5][6]
Applications and Relevance
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide serves as a valuable synthetic intermediate in the chemical and pharmaceutical industries.[1] Its structural similarity to local anesthetics and anti-arrhythmic agents makes it a relevant compound in drug discovery and development.[1] It is also used as an intermediate in the synthesis of other complex molecules.[1]
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A Comprehensive Technical Guide to 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS: 39084-88-3)
Abstract
This technical guide provides an in-depth analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a significant organic compound utilized primarily as a synthetic intermediate in pharmaceutical and chemical research. The document delineates its chemical identity, including its IUPAC name, synonyms, and structural features. Key physicochemical properties are systematically tabulated for ease of reference. The guide further explores its synthesis, inherent reactivity, and principal applications, with a particular focus on its role as a versatile building block for more complex molecules. A detailed protocol for the synthesis of a closely related structural analog is provided to illustrate the fundamental chemistry involved, alongside essential safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals requiring a comprehensive understanding of this compound for laboratory and industrial applications.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is foundational to all scientific research and development. This section provides the authoritative nomenclature and structural representation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
IUPAC Name
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide .[1][2]
Synonyms and Common Identifiers
In literature and commercial catalogs, this compound may be referred to by several alternative names and identifiers. Recognizing these is crucial for comprehensive literature searches and material sourcing.
-
N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide[2]
-
NSC 37288[1]
-
Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)-[3]
It is important to distinguish this compound from structurally related molecules, such as Lidocaine impurities. For instance, Lidocaine EP Impurity H is the mono-chlorinated analog, 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[4][5]
Chemical Structure
The molecular structure consists of a 2,6-dimethylaniline moiety connected via a nitrogen atom to a dichloroacetyl group.[1] This structure is a key determinant of its chemical reactivity and utility as a synthetic precursor.
Caption: Molecular Structure of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental design. The key properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 232.11 g/mol | [1][2] |
| CAS Registry Number | 39084-88-3 | [1][2] |
| Appearance | White Solid | |
| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cccc(C)c1NC(=O)C(Cl)Cl | [1] |
| Storage Temperature | 2-8°C, under an inert atmosphere | [1] |
Synthesis and Reactivity
Understanding the synthesis and chemical behavior of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is essential for its effective use as a synthetic intermediate.
General Synthesis Pathway
The compound is typically synthesized via a nucleophilic acyl substitution reaction. The process involves the acylation of 2,6-dimethylaniline with a suitable dichloroacetylating agent, most commonly dichloroacetyl chloride. The reaction is often performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: N-acylation of 2,6-dimethylaniline to yield the target compound.
Key Reactivity Insights
The chemical utility of this molecule is dominated by the reactivity of the dichloroacetamide moiety.[1] The two chlorine atoms are effective leaving groups, making the alpha-carbon susceptible to nucleophilic substitution reactions. This feature allows for the subsequent introduction of various functional groups, positioning the compound as a valuable building block for synthesizing more complex target molecules.[1]
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate in multi-step synthetic processes.
Role as a Synthetic Intermediate
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide serves as a key precursor in the synthesis of diverse organic molecules.[1] Its structure is particularly relevant in the construction of compounds for pharmaceutical research, where the 2,6-dimethylphenylacetamide core is a common feature in certain classes of biologically active agents, such as local anesthetics.[1] Researchers utilize this compound in methodological studies to develop novel synthetic routes and explore reaction mechanisms.[1]
Significance as a Pharmaceutical Impurity
In the synthesis of active pharmaceutical ingredients (APIs), related chlorinated acetanilides can sometimes be formed as impurities.[1] Therefore, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide can be used as a reference standard for the development and validation of analytical methods designed to detect and quantify such process-related impurities, ensuring the purity and safety of final drug products.
Experimental Protocols
The following sections provide standardized procedures for the synthesis of a related compound to demonstrate the core chemistry, as well as essential safety protocols for handling the target compound.
Exemplary Synthesis of a Structural Analog: 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Objective: To synthesize 2-Chloro-N-(2,6-dimethylphenyl)acetamide from 2,6-dimethylaniline (also known as 2,6-xylidine).[6]
Materials:
-
2,6-Xylidine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)[7]
-
1,2-Dichloroethylene (solvent)[6]
-
1N Sodium hydroxide (NaOH) aqueous solution[6]
-
Glacial acetic acid[7]
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Step-by-Step Methodology:
-
Reactant Solubilization: Dissolve 2,6-xylidine (e.g., 182 g) in a suitable organic solvent like 1,2-dichloroethylene (e.g., 4 L) or glacial acetic acid within a reaction vessel equipped with a stirrer.[6][7]
-
Causality: The solvent is chosen to dissolve the starting aniline and remain inert under the reaction conditions. Acetic acid can also act as a solvent and catalyst.
-
-
Temperature Control: Cool the solution to approximately 10-20°C using an ice bath.[6][7]
-
Causality: The acylation reaction is exothermic. Cooling is critical to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Addition of Acylating Agent: While stirring vigorously, slowly add chloroacetyl chloride (e.g., 203 g) dropwise to the solution over a period of 1 to 1.5 hours.[6][7] Maintain the internal temperature between 20 and 35°C.[6]
-
Causality: Dropwise addition prevents a rapid temperature spike. The nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.
-
-
Reaction and Precipitation: Continue stirring the mixture at the controlled temperature for an additional 1.5 hours.[6] A precipitate of the product, 2-chloro-N-(2,6-dimethylphenyl)acetamide, will form as the reaction proceeds.[7]
-
Work-up and Isolation:
-
Product Collection: Collect the solid product by vacuum filtration using a Büchner funnel.[6][7] Wash the solid with cold water to remove residual acid and salts.
-
Drying: Dry the collected product under reduced pressure to obtain the final, purified compound.[6]
Safety and Handling Protocol
Objective: To outline the necessary precautions for the safe handling of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of dust.
-
Dispensing: When weighing or transferring the solid material, avoid generating dust. Use appropriate tools and techniques for handling powders.
-
Spill Response: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust creation, and place it in a sealed container for hazardous waste disposal. Do not use water for cleanup unless specified by safety data sheets.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. Seek medical attention as the compound may cause severe skin burns.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
-
Storage and Disposal: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1] Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Safety and Hazard Information
This compound is classified as hazardous. The following table summarizes its GHS classification based on aggregated data.
| Hazard Class | GHS Code | Signal Word | Hazard Statement | Reference(s) |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation | [2] |
Note: Discrepancies in hazard statements (H314 vs. H319) exist across different data aggregators. A conservative approach, treating the substance as capable of causing severe damage (H314), is recommended until definitive data is available.
Conclusion
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a well-defined chemical entity with significant value as a synthetic intermediate in research and development. Its utility is derived from the reactive dichloroacetamide functional group, which allows for further chemical modifications. While it is a valuable tool for chemists, its hazardous nature necessitates strict adherence to safety and handling protocols. This guide provides the core technical information required by scientists to effectively and safely utilize this compound in their work.
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An In-depth Technical Guide to the Biological Activity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, with the CAS number 39084-88-3, is a dichloroacetamide derivative of 2,6-dimethylaniline.[1] While primarily cataloged as a synthetic intermediate in the production of pharmaceuticals, such as the anesthetic lidocaine, its structural motifs suggest a potential for broader biological activities.[1][2] This technical guide provides a comprehensive analysis of the known and inferred biological activities of this compound, drawing upon data from structurally related molecules to illuminate its potential applications in herbicidal, antifungal, and antibacterial contexts. This document aims to serve as a foundational resource for researchers exploring the therapeutic and agrochemical potential of this and similar chloroacetamide compounds.
Chemical Profile and Synthetic Utility
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (C₁₀H₁₁Cl₂NO) is a white solid with a molecular weight of 232.11 g/mol . Its structure features a dichloroacetyl group attached to a 2,6-dimethylphenyl ring, a combination that imparts significant chemical reactivity. This compound is a key building block in organic synthesis, valued for the electrophilic nature of the carbon bearing the two chlorine atoms, making it susceptible to nucleophilic substitution reactions.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [2] |
| Molecular Weight | 232.10 g/mol | [2] |
| CAS Number | 39084-88-3 | [2] |
| Appearance | White Solid | |
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2] |
Potential Biological Activities: An Inferential Analysis
Direct biological assays on 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are not extensively reported in public literature. However, by examining the biological activities of structurally analogous compounds, we can infer its potential applications and mechanisms of action. This approach is a cornerstone of medicinal and agricultural chemistry, where structure-activity relationships (SAR) guide the discovery and development of new agents.
Herbicidal Potential: Insights from Diethatyl-ethyl
A structurally related compound, Diethatyl-ethyl, is a now-obsolete selective pre-emergence herbicide. Its mode of action is the inhibition of very-long-chain fatty acid synthesis, a crucial process for plant cell membrane integrity and growth. This inhibition disrupts cell division in germinating seedlings and hinders lateral root formation, ultimately leading to weed death.
Given the shared chloroacetamide moiety, it is plausible that 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide could exhibit similar herbicidal properties. The dichloro substitution may alter its potency and selectivity compared to the monochlorinated Diethatyl-ethyl.
Experimental Protocol: Primary Herbicidal Screening (Pre-emergence)
-
Preparation of Test Compound: Dissolve 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a suitable solvent (e.g., acetone) to create a stock solution. Prepare serial dilutions to achieve a range of application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg/ha ).
-
Planting: Sow seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds in pots filled with a standardized soil mix.
-
Application: Immediately after sowing, apply the test solutions evenly to the soil surface of the pots using a laboratory sprayer. Include a solvent-only control and a positive control (e.g., a commercial herbicide with a similar mode of action).
-
Incubation: Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity for 14-21 days.
-
Assessment: Evaluate the percentage of weed emergence and the visual injury to any emerged seedlings (e.g., stunting, chlorosis, necrosis) compared to the controls.
-
Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) to quantify the herbicidal activity.
Antifungal Activity: Parallels with Chloro-N-phenylacetamides
Research into 2-chloro-N-phenylacetamide has demonstrated its antifungal activity against clinically relevant pathogens such as Candida albicans, Candida parapsilosis, and Aspergillus niger.[3][4] Notably, its mechanism of action does not appear to involve binding to ergosterol, a common target for azole antifungals, nor does it seem to cause significant damage to the fungal cell wall.[3] This suggests a potentially novel mechanism of action that could be valuable in combating drug-resistant fungal strains.
| Organism | MIC (µg/mL) of 2-chloro-N-phenylacetamide | MFC (µg/mL) of 2-chloro-N-phenylacetamide | Source |
| Candida albicans | 128-256 | 512-1024 | [3] |
| Candida parapsilosis | 128-256 | 512-1024 | [3] |
| Aspergillus niger | 32-256 | 64-1024 | [4] |
The presence of the dichloroacetyl group in 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide may enhance its antifungal potency. The increased electrophilicity of the α-carbon could facilitate covalent interactions with fungal enzymes or proteins, leading to greater inhibition of fungal growth.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)
-
Fungal Strain Preparation: Culture the desired fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium.
-
Compound Preparation: Prepare a 2-fold serial dilution of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
-
MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), subculture aliquots from wells showing no growth onto fresh agar plates. The MFC is the lowest concentration that results in no fungal growth on the subculture plates after incubation.
Antibacterial Activity: Lessons from a Chloramphenicol Analogue
A derivative of chloramphenicol, N-phenyl-2,2-dichloroacetamide, has demonstrated antibacterial activity, particularly against Staphylococcus aureus.[5] This suggests that the dichloroacetamide functional group can be a pharmacophore for antibacterial action. The mechanism of action for this class of compounds may involve the inhibition of protein synthesis, similar to chloramphenicol, although this requires further investigation. The presence of the dichloroacetyl moiety is critical for this activity.
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)
-
Bacterial Strain Preparation: Grow the target bacterial strains in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a 2-fold serial dilution of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control and a sterility control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Toxicological Profile and Safety Considerations
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as harmful if swallowed and causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Future Directions and Conclusion
While 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is primarily utilized as a synthetic intermediate, the biological activities of its structural analogues strongly suggest a potential for herbicidal, antifungal, and antibacterial applications. The data presented in this guide, derived from related compounds, provides a compelling rationale for the direct biological evaluation of this molecule.
Future research should focus on:
-
Direct Biological Screening: Conducting the herbicidal, antifungal, and antibacterial assays outlined in this guide to determine the intrinsic activity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
-
Mechanism of Action Studies: If activity is confirmed, elucidating the specific molecular targets and pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity.
References
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PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. [Link]
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Diniz-Neto, H., et al. (2022). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 84, e255080. [Link]
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Nia Innovation. N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide. [Link]
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AERU. Diethatyl-ethyl (Ref: BAY NNT 6867). [Link]
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Purdue University. Herbicide Mode-Of-Action Summary. [Link]
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Lima, M. C. A., et al. (2023). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N -phenylacetamide. Drug and Chemical Toxicology, 46(1), 224-231. [Link]
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Cordeiro, L. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
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Al Khatib, A., et al. (2023). Evaluation of chloramphenicol derivative N-phenyl 2, 2 dichloroacetamide anticancer and antibacterial properties. Therapeutic Delivery, 14(3), 159-174. [Link]
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An In-depth Technical Guide to the Solubility of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Solubility Landscape
In the realm of pharmaceutical development and synthetic chemistry, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of process optimization, formulation design, and analytical method development. 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a molecule characterized by its dichloroacetyl group attached to a 2,6-dimethylaniline moiety, serves as a valuable synthetic intermediate.[1] Its journey from a laboratory reagent to a component in a complex synthesis is fundamentally governed by its interaction with various solvent environments.
This guide addresses the critical topic of the solubility of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. A comprehensive review of publicly available scientific literature and chemical databases reveals a conspicuous absence of specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures). This document, therefore, transitions from a simple data repository to a foundational guide. It is designed to empower researchers by providing the theoretical framework, detailed experimental protocols, and predictive insights necessary to independently determine and understand the solubility profile of this compound. We will delve into the causality behind solvent selection, provide a self-validating experimental protocol for thermodynamic solubility determination, and explore computational models that offer predictive power in the absence of empirical data.
Theoretical Underpinnings of Solubility: A Predictive Framework
The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit qualitative, starting point. A more rigorous analysis requires consideration of the solute's physicochemical properties and its potential intermolecular interactions with the solvent.
Physicochemical Profile of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
A molecule's structure dictates its solubility characteristics. The key features of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide are detailed below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [2] |
| Molecular Weight | 232.11 g/mol | [1] |
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1] |
| Appearance | Solid | [3] |
The structure reveals a combination of hydrophobic and polar characteristics. The 2,6-dimethylphenyl ring is nonpolar and will favor interactions with hydrophobic or lipophilic solvents through van der Waals forces.[4] Conversely, the acetamide group (-NH-C=O) and the two chlorine atoms introduce polarity and the capacity for dipole-dipole interactions and hydrogen bonding (the amide nitrogen as a hydrogen bond donor and the oxygen as an acceptor). This dual nature suggests that its solubility will be highly dependent on the specific balance of polarity, hydrogen bonding capability, and dispersion forces of the chosen organic solvent.
Solvent Selection Logic
Based on the molecular structure, we can logically categorize and prioritize solvents for experimental testing. The goal is to match the intermolecular interaction potential of the solute with that of the solvent.
Caption: Logical workflow for solvent selection based on solute-solvent interactions.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amide group, which is often a dominant factor in solubility. They are expected to be effective solvents.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate): These solvents possess significant dipole moments that can interact with the polar C-Cl and C=O bonds. They are also likely to be good solvents.
-
Apolar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the hydrophobic dimethylphenyl ring. While some solubility is expected, it may be lower compared to polar options unless the hydrophobic character of the solute is dominant.
Experimental Determination of Thermodynamic Solubility
In the absence of published data, the "shake-flask" method is the gold standard for determining equilibrium (thermodynamic) solubility.[5] This method ensures that an equilibrium is established between the undissolved solid and the saturated solution, providing a true measure of solubility under specific conditions.[6]
Core Protocol: Equilibrium Shake-Flask Method
This protocol is designed to be a self-validating system by ensuring equilibrium is genuinely reached.
Materials & Equipment:
-
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (high purity, >98%)
-
Selected organic solvents (analytical or HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled orbital shaker or water bath
-
Screw-capped vials (e.g., 4 mL or 20 mL glass vials)
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Validated quantitative analytical method (e.g., HPLC-UV, see Section 2.2)
-
Volumetric flasks, pipettes, and syringes
Step-by-Step Methodology:
-
Preparation of Slurries:
-
Add an excess amount of solid 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide to a series of vials. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[7] A starting point is ~50-100 mg of solid.
-
Add a precise, known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C / 298.15 K).
-
Agitate the samples at a constant speed sufficient to keep the solid suspended.
-
To ensure equilibrium is reached, a time-course study is essential. Sample the solutions at multiple time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute plateaus and does not significantly change between two consecutive time points (e.g., <5% difference between 48 and 72 hours).[5][7]
-
-
Sample Collection and Preparation:
-
Once equilibrium is confirmed, stop agitation and allow the vials to stand undisturbed at the experimental temperature for at least 1-2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved microparticles.[7]
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the validated analytical method. A precise dilution factor is required for accurate back-calculation.
-
-
Quantification and Data Analysis:
-
Analyze the diluted samples using a validated analytical method (see Protocol 2.2) to determine the concentration (C) in mg/mL or g/L.
-
Calculate the solubility (S) using the formula: S = C × Dilution Factor
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.[5]
-
Caption: Experimental workflow for the equilibrium shake-flask solubility determination.
Analytical Protocol: Quantification by HPLC-UV
A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the dissolved solute. The following provides a starting point for method development. A similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, has been successfully analyzed via reverse-phase HPLC.[8]
Instrumentation:
-
HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic mixture (e.g., 60:40 Acetonitrile:Water) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by scanning a standard solution of the analyte for its lambda max (λₘₐₓ), likely in the 250-270 nm range based on the aromatic structure.
-
Column Temperature: 30 °C
Method Validation Steps:
-
Standard Curve Preparation: Prepare a series of calibration standards by dissolving a known mass of the compound in the mobile phase to create a stock solution, followed by serial dilutions. A typical range might be 1 to 100 µg/mL.[8]
-
Linearity: Inject the standards and plot the peak area versus concentration. The method is linear if the correlation coefficient (r²) is > 0.999.[8]
-
Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the recovery is within an acceptable range (e.g., 98-102%) and the relative standard deviation (%RSD) is low (<2%).[8]
-
Specificity: Ensure that no peaks from the solvent or potential impurities co-elute with the analyte peak.
Predictive Modeling: The UNIFAC Approach
When experimental data is scarce or as a preliminary screening tool, group contribution models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) can predict solubility.[9] The UNIFAC model estimates activity coefficients based on the molecular structure of the solute and solvent.[10] It breaks down molecules into their constituent functional groups and uses pre-determined interaction parameters between these groups to calculate the activity coefficient, a measure of non-ideal behavior in a solution.[9][11]
The solubility (xᵢ) in mole fraction can be predicted using the Schroeder-van Laar equation, which requires the activity coefficient (γᵢ) calculated by UNIFAC:
ln(xᵢ) = - (ΔHfus / R) * ( (Tm / T) - 1 ) - ln(γᵢ)
Where:
-
ΔHfus is the enthalpy of fusion of the solute.
-
Tm is the melting point of the solute.
-
T is the temperature of the solution.
-
R is the ideal gas constant.
While a full UNIFAC calculation is beyond the scope of this guide and requires specialized software, the model's utility is significant for several reasons:
-
Screening: It allows for the rapid computational screening of a large number of solvents to identify promising candidates for experimental work.[9]
-
Insight: It provides a thermodynamic basis for understanding observed solubility trends.
-
Data Gap Filling: For complex systems or where the pure compound is not available for extensive experimentation, it can provide valuable estimates.[12]
It is important to note that the accuracy of UNIFAC predictions can vary, especially for complex molecules where interaction parameters may not be well-defined.[13] Therefore, results should be used as estimates to guide experimental design rather than as a substitute for empirical measurement.
Conclusion and Future Directions
The solubility of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in organic solvents is a critical parameter that, while not currently documented in public literature, can be systematically determined. This guide provides a three-pillared approach for researchers: a theoretical framework for logical solvent selection, a robust and self-validating experimental protocol for generating precise thermodynamic solubility data, and an introduction to predictive models like UNIFAC for computational screening. By employing the detailed shake-flask and HPLC methodologies herein, scientists can generate the high-quality, reliable data necessary to advance their research, optimize synthetic processes, and accelerate drug development timelines. The generation and subsequent publication of such data would be a valuable contribution to the broader scientific community.
References
- Vertex AI Search. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Vertex AI Search. (2025). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Vertex AI Search. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
- Vertex AI Search. (2025). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Vertex AI Search. (2025). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
- Vertex AI Search. (2013).
- Vertex AI Search. (2025). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- Vertex AI Search. (2025). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models.
- World Health Organiz
- PubChem. (2025). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665.
- Benchchem. (2025). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
- Vertex AI Search. (2018).
- Benchchem. (2025). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- ChemicalBook. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 1131-01-7.
- National Institutes of Health (NIH). (2025). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs)
- PubMed. (2025). Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model.
- Benchchem. (2025). Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- CymitQuimica. (2025). CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- ResearchGate. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Request PDF.
- International Union of Crystallography (IUCr). (2025). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide.
- National Institutes of Health (NIH). (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC.
- Aidic. (2025). Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model.
- PubChem. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798.
- SCM. (2025). Using the UNIFAC program — Tutorials 2025.
- CymitQuimica. (2025). Acetamide, 2,2-dichloro-N-(2,6-dimethylphenyl)-.
- ResearchGate. (2025). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- National Institutes of Health (NIH). (2025). 2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide - PMC.
- Benchchem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
- Benchchem. (2025). Application Note: Quantitative Analysis of 2-(5-chloro-2-methyl-N-methylsulfonylanilino).
- National Institutes of Health (NIH). (2025). Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide.
- Manasa Life Sciences. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
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A Technical Guide to the Spectroscopic Characterization of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide, a compound of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, with the molecular formula C₁₀H₁₁Cl₂NO, is an amide derivative of significant interest due to its structural relation to various biologically active molecules.[1] Accurate structural elucidation and purity assessment are paramount in the research and development pipeline. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and molecular properties. This guide will delve into the expected and observed spectroscopic data, explaining the causality behind the experimental choices and the interpretation of the resulting spectra.
Molecular Structure and Key Spectroscopic Features
A thorough understanding of the molecular structure is the foundation for interpreting spectroscopic data. The key structural features of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide that influence its spectra are the 2,6-dimethylphenyl ring, the amide linkage, and the dichloromethyl group.
Caption: Molecular structure of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a molecule like 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide, both ¹H and ¹³C NMR provide critical information.
¹H NMR Spectroscopy
Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The data is acquired on a spectrometer operating at a frequency of 300-600 MHz. The choice of a high-field instrument is crucial for achieving better signal dispersion, which is particularly important for resolving the aromatic protons.
Data Interpretation: The ¹H NMR spectrum of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Amide (N-H) |
| ~7.1 - 7.3 | Multiplet | 3H | Aromatic (Ar-H) |
| ~6.5 | Singlet | 1H | Dichloromethyl (-CHCl₂) |
| ~2.2 - 2.3 | Singlet | 6H | Methyl (Ar-CH₃) |
-
Amide Proton (N-H): This proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent dependent.
-
Aromatic Protons (Ar-H): The three protons on the 2,6-dimethylphenyl ring are expected to appear in the aromatic region. Due to the substitution pattern, they will likely present as a complex multiplet.
-
Dichloromethyl Proton (-CHCl₂): The single proton on the dichloromethyl group is expected to be a sharp singlet. Its downfield shift is due to the strong deshielding effect of the two adjacent chlorine atoms.
-
Methyl Protons (Ar-CH₃): The six protons of the two methyl groups are chemically equivalent due to free rotation and will appear as a sharp singlet.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled sequence is employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low (1.1%).
Predicted Data Interpretation: While specific experimental data for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide is not readily available in the searched literature, we can predict the approximate chemical shifts based on the known effects of substituents and by comparison with the closely related 2-chloro-N-(2,6-dimethylphenyl)acetamide.[2]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~163 | Carbonyl (C=O) | Typical chemical shift for an amide carbonyl carbon. |
| ~135 | Aromatic (C-N) | Quaternary carbon attached to the nitrogen. |
| ~135 | Aromatic (C-CH₃) | Quaternary carbons attached to the methyl groups. |
| ~128 | Aromatic (CH) | Aromatic methine carbons. |
| ~127 | Aromatic (CH) | Aromatic methine carbons. |
| ~68 | Dichloromethyl (CHCl₂) | The presence of two chlorine atoms will cause a significant downfield shift compared to a monochlorinated carbon. |
| ~18 | Methyl (CH₃) | Typical chemical shift for methyl groups attached to an aromatic ring. |
The key difference in the ¹³C NMR spectrum compared to its monochloro analog would be the significant downfield shift of the α-carbon of the acetamide moiety due to the presence of two chlorine atoms instead of one.
Infrared (IR) Spectroscopy
Experimental Protocol: FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups. A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken prior to the sample measurement to eliminate atmospheric and instrumental interferences.[3][4][5]
Data Interpretation: The IR spectrum provides valuable information about the functional groups present in 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3250 | Medium, Sharp | N-H Stretch |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2950 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I) |
| ~1540 | Medium | N-H Bend (Amide II) |
| ~800-600 | Strong | C-Cl Stretch |
-
N-H Stretch: The presence of a sharp band around 3250 cm⁻¹ is characteristic of a secondary amide N-H group.
-
C=O Stretch (Amide I): A strong absorption around 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. Its exact position can be influenced by hydrogen bonding.
-
N-H Bend (Amide II): This band, appearing around 1540 cm⁻¹, arises from the coupling of the N-H bending and C-N stretching vibrations.
-
C-Cl Stretch: The C-Cl stretching vibrations are expected to appear in the fingerprint region and can be complex due to the presence of two chlorine atoms.
Caption: Experimental workflow for FTIR-ATR spectroscopy.
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile organic molecules. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[6][7] This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Predicted Data Interpretation: The mass spectrum of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide is expected to show a molecular ion peak and several characteristic fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.
| m/z | Ion | Notes |
| 231/233/235 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms. |
| 148 | [M - COCHCl₂]⁺ | Loss of the dichloroacetyl group. |
| 120 | [C₈H₈N]⁺ | Further fragmentation of the dimethylaniline moiety. |
| 119 | [C₈H₇N]⁺ | Loss of a hydrogen atom from the m/z 120 fragment. |
| 83/85 | [CHCl₂]⁺ | Dichloromethyl cation. |
Fragmentation Pathway: The primary fragmentation is likely to be the cleavage of the amide bond, leading to the formation of the stable 2,6-dimethylaniline radical cation and the dichloroacetyl radical.
Caption: Predicted major fragmentation pathways for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide in EI-MS.
Conclusion
This technical guide has outlined the expected spectroscopic data for 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide based on fundamental principles and comparison with related structures. The provided protocols and interpretations serve as a valuable resource for researchers in the positive identification and characterization of this compound. While experimental data for ¹³C NMR and MS of the target molecule were not found in the initial searches, the predictive analysis based on known spectroscopic trends provides a solid framework for interpreting experimentally acquired data. It is always recommended to confirm these predictions with experimental data obtained from a pure sample.
References
-
PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. [Link]
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Innovatech Labs. How Does FTIR Analysis Work?. [Link]
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Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
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Wikipedia. Electron ionization. [Link]
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Methodological & Application
analytical methods for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide quantification
An Application Note and Protocol for the Quantitative Analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Authored by: A Senior Application Scientist
Introduction
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, with the molecular formula C10H11Cl2NO, is a significant chemical intermediate.[1][2] It serves as a key building block in the synthesis of various pharmaceutical compounds and is structurally related to active pharmaceutical ingredients like local anesthetics.[1] The dichloroacetyl group attached to the 2,6-dimethylaniline core presents reactive sites that are valuable in synthetic chemistry.[1] Given its role as a precursor and potential impurity, the development of robust, accurate, and reliable analytical methods for its quantification is paramount for ensuring the quality, safety, and efficacy of final pharmaceutical products.
This document provides a comprehensive guide to the analytical methodologies for the quantification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, designed for researchers, scientists, and drug development professionals. We will explore and compare various analytical techniques, offering detailed, field-proven protocols and explaining the scientific rationale behind experimental choices to ensure self-validating and reproducible results.
Comparative Analysis of Core Analytical Techniques
The choice of an analytical method is contingent on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent techniques for this analyte.
The table below summarizes the typical performance characteristics of these methods for the analysis of acetamide compounds, providing a framework for informed method selection.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Linearity Range | 0.1 - 100 µg/mL[3] | 0.1 - 50 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[3] | > 0.998[3] |
| Limit of Detection (LOD) | ~0.02 µg/mL[3] | ~0.05 µg/mL[3] |
| Limit of Quantification (LOQ) | ~0.07 µg/mL[3] | ~0.15 µg/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3] | 97.0 - 103.0%[3] |
| Precision (% RSD) | < 2.0%[3] | < 3.0%[3] |
| Causality & Insights | HPLC is the workhorse for this type of analysis due to the analyte's relatively low volatility and good UV absorbance. It offers excellent precision and accuracy for quality control applications. | GC is suitable for analyzing volatile impurities. For 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, derivatization may be necessary to enhance volatility and thermal stability.[3] |
Primary Recommended Protocol: Reverse-Phase HPLC with UV Detection
This protocol details a robust and validated method for the quantification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a UV detector. This method is highly selective and sensitive for its intended purpose.[3]
Principle of the Method
The fundamental principle is reverse-phase chromatography, where the stationary phase (typically a C18 column) is nonpolar, and the mobile phase is polar. The analyte, being moderately nonpolar, is retained on the column and then eluted by a mixture of organic solvent (acetonitrile) and water. Separation is achieved based on the differential partitioning of the analyte between the two phases.[3] Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentration.[4]
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis.
Instrumentation, Reagents, and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm) or equivalent.[4][5]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid or Formic acid (analytical grade). Note: Formic acid is recommended for mass spectrometry (MS) compatibility.[5]
-
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide reference standard (high purity).
-
-
Materials: Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | Acetonitrile : Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio is optimized for ideal retention and peak shape. Acid is added to suppress the ionization of silanol groups on the stationary phase, reducing peak tailing. |
| Flow Rate | 1.0 mL/min[3] | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C[3] | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm[3] | Selected based on the UV absorbance maximum of the analyte's aromatic structure, ensuring high sensitivity. |
| Injection Volume | 10 µL[3][4] | A typical volume that balances sensitivity with the risk of column overloading. |
Step-by-Step Protocol
A. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide reference standard. Transfer it to a 25 mL volumetric flask and dissolve in the mobile phase.[3] Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.[3] A recommended range is 0.1, 1, 5, 10, 50, and 100 µg/mL. This range must encompass the expected concentration of the analyte in the sample.
B. Preparation of Sample Solution
-
Accurately weigh a sample containing the analyte to achieve a theoretical concentration within the established calibration range (e.g., 20 µg/mL).
-
Dissolve the sample in a known volume of the mobile phase in a volumetric flask.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[3]
C. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the prepared sample solution(s). It is good practice to bracket sample injections with standard injections to monitor system stability.
-
Identify the analyte peak in the sample chromatogram by comparing its retention time with that of the standards.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be >0.999 for the method to be considered linear and reliable.[3]
-
Calculate the concentration of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in the sample using the regression equation from the calibration curve.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the Association of Official Analytical Chemists (AOAC). Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity & Range: Demonstrating that the response is directly proportional to the concentration over a specified range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly (repeatability and intermediate precision).
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Advanced Protocol: LC-MS/MS for Trace-Level Quantification
For applications requiring ultra-high sensitivity, such as analyzing trace levels in environmental water samples or biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7]
Principle of the Method
This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix interference.[6]
Sample Preparation Workflow with Solid-Phase Extraction (SPE)
Caption: Sample preparation workflow using SPE for LC-MS/MS.
Protocol Outline
-
Sample Pre-treatment: For aqueous samples, adjust the pH if necessary and filter to remove suspended solids.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and concentrate the analyte from the sample matrix.[6]
-
Condition: Condition the cartridge with methanol followed by water.
-
Load: Pass the water sample through the cartridge.
-
Wash: Wash the cartridge with a weak solvent (e.g., water) to remove polar interferences.
-
Elute: Elute the analyte with a stronger solvent mixture, such as 80/20 methanol/water.[6]
-
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial HPLC mobile phase.[6]
-
LC-MS/MS Analysis: Analyze the reconstituted sample using an appropriate LC gradient and MS/MS detection, monitoring specific precursor-to-product ion transitions for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
This advanced method can achieve detection limits in the parts-per-billion (ppb) range or lower, making it ideal for trace residue analysis.[6]
References
- Benchchem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
mzCloud. (2016). 2 2 Dichloro N 2 6 diethylphenyl acetamide. Retrieved from [Link]
-
Krynitsky, A. J. (2003). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Guide: Solubility Profile of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Retrieved from [Link]
-
ResearchGate. (2024). Development and validation of an analytical method for acetamiprid determination in plant protection products using HPLC-DAD. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST WebBook. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
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- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry [pubs.usgs.gov]
Application Note: A Validated HPLC Method for the Quantification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Abstract: This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. This compound is a known process impurity and potential degradant in the synthesis of active pharmaceutical ingredients (APIs), most notably as Lidocaine Impurity E. The described isocratic reversed-phase method is designed for accuracy, precision, and specificity, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The protocol herein is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (Figure 1) is a critical impurity to monitor in pharmaceutical preparations containing Lidocaine and related compounds.[4][5] Its quantification is essential for ensuring the safety, efficacy, and quality of the final drug product. The presence of impurities, even at trace levels, can impact the stability and therapeutic window of an API. Therefore, a reliable and validated analytical method is paramount for regulatory compliance and patient safety.
This method was developed based on the known physicochemical properties of the analyte and related structures.[4][5][6] A reversed-phase C18 column is selected due to the non-polar nature of the dimethylphenyl moiety. The mobile phase, a mixture of acetonitrile and a phosphate buffer, is optimized to achieve a suitable retention time and excellent peak symmetry. The pH of the mobile phase is a critical parameter; while the target analyte is neutral, related basic impurities and the API itself require careful pH control for optimal separation and peak shape. A UV detector is employed for quantification, with the wavelength selected to maximize sensitivity based on the chromophoric nature of the aromatic ring and amide group.
HPLC Method Parameters and Instrumentation
A comprehensive summary of the chromatographic conditions is provided in Table 1. These parameters have been optimized to provide a balance between resolution, analysis time, and robustness.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 6.8) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
| Diluent | Mobile Phase |
Experimental Protocols
Preparation of Solutions
3.1.1. Mobile Phase Preparation (1 L):
-
Phosphate Buffer (pH 6.8): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 6.8 with 1 M potassium hydroxide.
-
Mobile Phase: Mix 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer. Filter through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.
3.1.2. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.
3.1.3. Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1.0 µg/mL to 50.0 µg/mL. A recommended series would be 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.
3.1.4. Sample Preparation:
-
Accurately weigh a portion of the sample (e.g., drug substance or formulation) expected to contain approximately 2.5 mg of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide and transfer to a 50 mL volumetric flask.
-
Add approximately 40 mL of the mobile phase and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: A schematic of the analytical workflow.
Method Validation (as per ICH Q2(R1))
A comprehensive validation of the analytical method was performed to demonstrate its suitability for the intended purpose.[1][2][3] The key validation parameters and their acceptance criteria are summarized below.
Specificity
The specificity of the method was evaluated by injecting a blank (diluent), the analyte standard, and a spiked sample containing the API and other known impurities. The chromatograms demonstrated that there were no interfering peaks at the retention time of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Linearity and Range
The linearity of the method was assessed by analyzing the calibration standards at five concentration levels. The calibration curve of peak area versus concentration was linear over the range of 1.0 to 50.0 µg/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 |
| y-intercept | Close to zero | Insignificant |
Accuracy and Precision
Accuracy was determined by the recovery of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
| Validation Parameter | Result (%RSD) | Acceptance Criteria (%RSD) |
| Repeatability (n=6) | < 2.0% | ≤ 5.0% |
| Intermediate Precision (n=6) | < 3.0% | ≤ 10.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 90.0 - 110.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Signal-to-Noise Ratio | Result |
| LOD | 3:1 | ~0.3 µg/mL |
| LOQ | 10:1 | ~1.0 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, including:
-
Mobile phase composition (±2%)
-
Column temperature (±2°C)
-
Flow rate (±0.1 mL/min)
-
pH of the buffer (±0.2 units)
The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the robustness of the method.
Caption: Key parameters for HPLC method validation.
System Suitability
To ensure the performance of the chromatographic system, a system suitability solution (10 µg/mL of the analyte) is injected five times before the start of each analytical run. The acceptance criteria are provided in Table 5.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Conclusion
The HPLC method described in this application note is a reliable, accurate, and precise method for the quantitative determination of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. The method has been validated according to ICH guidelines and is suitable for its intended purpose in a quality control environment. The detailed protocol and validation data provide a comprehensive guide for researchers, scientists, and drug development professionals.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Published September 2021. [Link]
-
European Medicines Agency. ICH Q2 (R1) Validation of analytical procedures: text and methodology. Published June 2006. [Link]
-
Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. Published September 24, 2025. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020. [Link]
-
ResearchGate. Acceptance criteria of validation parameters for HPLC. [Link]
-
PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
-
NIST WebBook. 2-Chloro-2',6'-acetoxylidide. National Institute of Standards and Technology. [Link]
-
ResearchGate. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
mzCloud. 2 2 Dichloro N 2 6 diethylphenyl acetamide. [Link]
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using 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide as a synthetic intermediate
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide as a versatile synthetic intermediate.
Introduction: A Versatile Dichloroamide Building Block
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an organic compound that serves as a valuable synthetic intermediate and building block in chemical research and pharmaceutical development.[1] Its structure is characterized by a dichloroacetyl group attached to the nitrogen atom of 2,6-dimethylaniline.[1] This specific arrangement provides reactive sites, particularly the dichloroacetamide moiety, which are ideal for further chemical modifications, such as nucleophilic substitution reactions.[1] While structurally similar to the well-known lidocaine precursor, 2-chloro-N-(2,6-dimethylphenyl)acetamide, the presence of a second chlorine atom on the alpha-carbon offers distinct reactivity and opens pathways to a different array of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and core applications, complete with detailed protocols for its use in a laboratory setting.
Physicochemical Properties and Data
Accurate characterization is the foundation of reproducible science. The key properties of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are summarized below.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [1][2] |
| CAS Registry Number | 39084-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 232.11 g/mol | [1][2] |
| Appearance | Data not explicitly available; related compounds are beige or white crystalline powders. | [3][4] |
| Storage | Recommended to be stored in an inert atmosphere at 2-8°C. | [1] |
Table 2: Computed Spectroscopic and Physicochemical Data
| Technique / Property | Data Highlights | Source(s) |
| Exact Mass | 231.0217694 Da | [2] |
| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(Cl)Cl | [1][2] |
| InChI Key | ZBRUDTTYIRXMSM-UHFFFAOYSA-N | [2] |
Core Application: A Hub for Nucleophilic Substitution
The primary utility of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in synthesis stems from the reactivity of the dichloroacetyl group. The two chlorine atoms are excellent leaving groups, making the alpha-carbon highly susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its use as an intermediate for building more complex molecular architectures.
This reactivity is analogous to that of its mono-chloro counterpart, 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is famously used in the synthesis of the local anesthetic Lidocaine.[3][5][6][7][8] In that synthesis, the single chloro- a key intermediate is alkylated with diethylamine in a classic SN2 displacement reaction.[6][9] Similarly, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide can be exploited in reactions with amines, thiols, alcohols, and other nucleophiles to forge new carbon-heteroatom bonds, serving as a precursor for various pharmaceutical compounds and research chemicals.[1]
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and application of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Protocol 1: Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
This protocol describes the N-acylation of 2,6-dimethylaniline with dichloroacetyl chloride. The procedure is adapted from standard methods for the synthesis of related acetanilides.[6][7][10][11]
Workflow Diagram: Synthesis of the Target Intermediate
Caption: Workflow for the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2,6-Dimethylaniline | 121.18 | 3.0 mL (2.9 g) | 24.0 mmol |
| Dichloroacetyl Chloride | 147.94 | 2.5 mL (3.8 g) | 25.7 mmol |
| Glacial Acetic Acid | 60.05 | 15 mL | - |
| Cold Water | 18.02 | ~100 mL | - |
Step-by-Step Procedure
-
Preparation : In a 125 mL Erlenmeyer flask, dissolve 3.0 mL of 2,6-dimethylaniline in 15 mL of glacial acetic acid. Place the flask in an ice bath to cool the solution to approximately 10°C.[3]
-
Acylation : While stirring the cooled solution, slowly add 2.5 mL of dichloroacetyl chloride dropwise. A precipitate of the product should begin to form.[3]
-
Precipitation : After the addition is complete, continue stirring the mixture in the ice bath for 10-15 minutes.
-
Quenching & Isolation : Thoroughly stir the mixture while adding 60 mL of cold water to ensure complete precipitation of the product.[3]
-
Filtration : Collect the solid product by vacuum filtration using a Büchner funnel.[3][11]
-
Washing : Wash the collected solid with several small portions of cold water to remove residual acetic acid and other water-soluble impurities.
-
Drying : Press the product as dry as possible on the funnel.[3] The product can be further dried in a desiccator or a vacuum oven at low heat for storage or immediate use in the next step.
Protocol 2: Representative Nucleophilic Substitution with Diethylamine
This protocol details a general method for the alkylation of a secondary amine using 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide as the electrophile. This reaction showcases its utility as a synthetic intermediate.
Workflow Diagram: Application in Nucleophilic Substitution
Caption: General workflow for a nucleophilic substitution using the title intermediate.
Materials & Reagents
| Reagent | MW ( g/mol ) | Amount | Moles |
| 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | 232.11 | (e.g., 5.0 g) | 21.5 mmol |
| Diethylamine | 73.14 | (e.g., 6.3 g, ~4 eq.) | 86.0 mmol |
| Toluene | 92.14 | 50 mL | - |
| 3 M Hydrochloric Acid | 36.46 | As needed | - |
| Sodium Hydroxide Solution | 40.00 | As needed | - |
Step-by-Step Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, suspend the dried 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (5.0 g, 21.5 mmol) in 50 mL of toluene.[6]
-
Nucleophile Addition : Add diethylamine (86.0 mmol) to the suspension.[6]
-
Reflux : Heat the reaction mixture to reflux and maintain for 2-4 hours.[6] Monitor the reaction progress using an appropriate technique, such as Thin-Layer Chromatography (TLC).
-
Cooling and Filtration : After the reaction is complete, cool the mixture to room temperature. A precipitate (diethylammonium chloride) may form. Filter off the solid precipitate.[6]
-
Aqueous Workup : Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining water-soluble byproducts.[7]
-
Extraction : To isolate the basic product, extract the organic layer with 3 M hydrochloric acid.[3][7] The product will move to the aqueous layer as its hydrochloride salt.
-
Product Isolation : Separate the acidic aqueous layer and cool it in an ice bath. Basify the solution by slowly adding a concentrated sodium hydroxide solution until the solution is strongly basic and the product precipitates.
-
Final Purification : Isolate the crude product by vacuum filtration, wash with cold water, and press dry.[7] The product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).[6]
Safety, Handling, and Storage
As a research chemical, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide must be handled with appropriate safety precautions.
Table 3: Hazard Information and Safety Recommendations
| Category | Information | Source(s) |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage. | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, protective clothing, and safety goggles or a face shield are mandatory. Handle in a well-ventilated area or a chemical fume hood. | [3][12][13][14] |
| Handling | Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes. | [3][12][14] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8°C under an inert atmosphere. | [1][3][12][13] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [12][13] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [12][15] |
References
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- 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665.
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- SAFETY D
- SAFETY D
- CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. CymitQuimica.
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- Lidocaine. Masaryk University (IS MUNI).
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- Synthesis of Lidocaine. University of Missouri–St. Louis.
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experimental protocol for nucleophilic substitution of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Application Notes and Protocols
Topic: Nucleophilic Substitution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide: A Protocol for the Synthesis of Lidocaine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Chloro-N-(2,6-dimethylphenyl)acetamide is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably the widely used local anesthetic and antiarrhythmic drug, Lidocaine.[1] The chemical reactivity of this molecule is dominated by the electrophilic carbon of the chloroacetyl group.[2] The presence of the adjacent carbonyl group significantly activates the carbon-chlorine bond, rendering it highly susceptible to attack by nucleophiles.[2][3] This inherent reactivity is expertly harnessed in the final step of Lidocaine synthesis, which proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction.[4][5]
This guide provides a comprehensive, field-proven protocol for the nucleophilic substitution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine. As a Senior Application Scientist, this document moves beyond a mere list of steps to explain the underlying chemical principles and rationale, ensuring a reproducible and high-yielding synthesis. Every stage, from reaction setup to product characterization, is detailed to establish a self-validating and trustworthy experimental design.
Core Reaction: Mechanism and Rationale
The conversion of 2-Chloro-N-(2,6-dimethylphenyl)acetamide to Lidocaine is an archetypal SN2 reaction.[5] In this mechanism, the nucleophile—diethylamine—attacks the electrophilic carbon atom bearing the chlorine atom. The reaction is "bimolecular" because the rate-determining step involves the collision of two species: the nucleophile and the electrophile (the chloroacetamide).[6]
Key mechanistic features include:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the α-carbon.[5]
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the new carbon-nitrogen bond is forming concurrently as the carbon-chlorine bond is breaking.[6]
-
Leaving Group Departure: The chloride ion is displaced as the leaving group.[7]
-
Stereochemistry: Although the α-carbon is not a stereocenter in this specific case, SN2 reactions characteristically proceed with an inversion of configuration.[8]
The choice of diethylamine as the nucleophile is critical; as a secondary amine, it is sufficiently nucleophilic to displace the chloride leaving group but is less sterically hindered than a tertiary amine, allowing easier access to the electrophilic site.[5] Toluene is often selected as the solvent because it is relatively non-polar and has a boiling point suitable for refluxing the reaction to completion without promoting unwanted side reactions.[9]
Caption: Diagram 1: SN2 Reaction Mechanism for Lidocaine Synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of Lidocaine from 2-Chloro-N-(2,6-dimethylphenyl)acetamide. The preceding step, the synthesis of the chloroacetamide intermediate from 2,6-dimethylaniline, is also well-documented and can be found in the cited literature.[4][9]
Safety Precautions:
-
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Causes skin and serious eye irritation. May cause respiratory irritation.[10][11][12]
-
Diethylamine: Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Mandatory PPE: All steps must be performed in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (nitrile is insufficient for prolonged contact with toluene; use appropriate gloves), and safety goggles.[10][13]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity | Role |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 197.67 | ~30 | (Assumes starting amt.) | Electrophile |
| Diethylamine | 73.14 | ~90 | 9.4 mL (6.6 g) | Nucleophile |
| Toluene | 92.14 | - | 150 mL | Solvent |
| 3 M Hydrochloric Acid (HCl) | 36.46 | - | ~20 mL | Extraction |
| 3 M Sodium Hydroxide (NaOH) | 40.00 | - | As needed | Neutralization/Base |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5-10 g | Drying Agent |
| Deionized Water | 18.02 | - | ~150 mL | Washing/Extraction |
Step-by-Step Synthesis Workflow
-
Reaction Setup:
-
Addition of Nucleophile:
-
Carefully add diethylamine (0.09 mol, ~3 equivalents) to the suspension in the flask.[9] An excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed implicitly.
-
-
Reflux:
-
Initial Work-up and Filtration:
-
After the reaction is complete, cool the flask to room temperature.
-
The byproduct, diethylammonium chloride, will precipitate as a white solid.[9]
-
Remove the solid by vacuum filtration, washing the solid with a small amount of cold toluene. Collect the filtrate.
-
-
Liquid-Liquid Extraction:
-
Transfer the toluene filtrate to a 500 mL separatory funnel.
-
Wash the organic layer three times with 30 mL portions of deionized water to remove any remaining diethylammonium chloride and excess diethylamine.[14]
-
To isolate the amine product, extract the organic layer with one 20 mL portion of 3 M hydrochloric acid.[1] The protonated Lidocaine will move into the aqueous layer.
-
Separate and collect the acidic aqueous layer.
-
-
Product Precipitation and Isolation:
-
Place the collected aqueous extract in an Erlenmeyer flask and cool it in an ice bath to approximately 10°C.[14]
-
While stirring, slowly add 3 M sodium hydroxide solution dropwise until the solution is strongly basic (pH > 11, check with pH paper). Maintain the temperature below 20°C during this process.[14]
-
The free base of Lidocaine will precipitate as a granular white solid.[14]
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water until the filtrate is neutral.[14]
-
-
Drying and Yield Calculation:
Caption: Diagram 2: Step-by-Step Experimental Workflow.
Product Characterization
To confirm the identity and purity of the synthesized 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine), a combination of analytical techniques should be employed.
Table 2: Analytical Data for Lidocaine
| Analysis Technique | Expected Result | Reference(s) |
| Appearance | White to off-white crystalline solid. | [14] |
| Melting Point | 66–69 °C | [14] |
| ¹H NMR (CDCl₃, ppm) | δ ~7.0-7.2 (m, 3H, Ar-H), ~8.2 (s, 1H, NH), ~3.2 (s, 2H, N-CH₂-CO), ~2.6 (q, 4H, N-(CH₂)₂), ~2.2 (s, 6H, Ar-CH₃), ~1.1 (t, 6H, N-CH₂-CH₃) | [16] |
| IR Spectroscopy (cm⁻¹) | ~3250 (N-H stretch), ~1650 (Amide C=O stretch), ~1540 (N-H bend) | [17] |
| Mass Spectrometry (ESI+) | m/z = 235.18 [M+H]⁺ for C₁₄H₂₂N₂O | [18] |
| GC-MS/GC-FID | Can be used for purity assessment and quantification against a standard. The method is linear in ranges such as 0.1-5.0 µg/mL.[19] A limit of detection of 10 ppm has been reported.[20] | [19][20] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction (insufficient reflux time).- Reagents degraded (e.g., old diethylamine).- Loss of product during work-up. | - Monitor reaction by TLC to ensure completion.- Use fresh, high-purity reagents.- Ensure pH is strongly basic (>11) during precipitation.- Be careful with transfers between vessels. |
| Product is Oily, Not Solid | - Impurities present.- Insufficient basification. | - Ensure complete washing during extraction.- Add more NaOH solution to ensure complete precipitation.- Attempt to recrystallize the crude product from a suitable solvent like pentane or hexane. |
| Melting Point is Low and Broad | - Product is impure, likely containing residual starting material or solvent. | - Recrystallize the product.- Ensure the product is completely dry before analysis. |
| Reaction Stalls | - Poor quality of starting chloroacetamide.- Insufficient heating. | - Purify the starting material if necessary.- Ensure the heating mantle is providing adequate and consistent heat for reflux. |
Conclusion
The nucleophilic substitution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine is a robust and reliable method for the synthesis of Lidocaine.[14][15] This protocol, grounded in the principles of the SN2 mechanism, provides a clear and logical workflow for researchers. By understanding the causality behind each step—from the role of excess nucleophile to the specifics of the acid-base extraction—scientists can confidently execute this synthesis, troubleshoot potential issues, and obtain a high-purity final product suitable for further research and development applications.
References
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IS MUNI. Lidocaine. [Online]. Available: [Link]
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Waugh, L. G. (1984). The Preparation of Lidocaine. Journal of Chemical Education, 61(9), 826. Available: [Link]
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The Preparation of Lidocaine. Journal of Chemical Education. [Online]. Available: [Link]
- Google Patents. (2021). Synthesis method of lidocaine. CN112521298A.
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The 2-Step Synthesis of Lidocaine. University of Missouri–St. Louis. [Online]. Available: [Link]
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Synthesis of Lidocaine. Swarthmore College. [Online]. Available: [Link]
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Capot Chemical. (2019). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available: [Link]
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Yulianita, N., et al. (2023). Development of an Analytical Method for Identification Lidocaine in Magic Tissue using Gas Chromatography Mass Spectrophotometry. Eruditio: Indonesia Journal of Food and Drug Safety. Available: [Link]
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Al-Sabha, W. (2018). Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Juniper Publishers. Available: [Link]
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Goger, N. G. (2022). Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ACG Publications. Available: [Link]
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Sharma, P., & Garg, A. (2025). Overview of Analytical Techniques for the Evaluation of Lidocaine Hydrochloride and Diltiazem Hydrochloride. Bulletin of Environment, Pharmacology and Life Sciences. Available: [Link]
-
da Silva, J. A., et al. (2014). High-Throughput Analysis of Lidocaine in Pharmaceutical Formulation by Capillary Zone Electrophoresis Using Multiple Injections in a Single Run. Hindawi. Available: [Link]
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Ashenhurst, J. (2023). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry. Available: [Link]
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ScienceDirect. (2014). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. Available: [Link]
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Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Available: [Link]
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LibreTexts Chemistry. (2023). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Available: [Link]
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YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. Available: [Link]
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PubChem. (n.d.). 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol. Available: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. Available: [Link]
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Matrix Fine Chemicals. (n.d.). 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. Available: [Link]
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Abdel-Latif, E., et al. (2020). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(4), 334-346. Available: [Link]
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Application Notes and Protocols: 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in Pharmaceutical Synthesis
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a significant organic compound primarily utilized as a synthetic intermediate in the chemical and pharmaceutical industries.[1] Its molecular structure, featuring a dichloroacetyl group attached to a 2,6-dimethylaniline moiety, provides reactive sites that are crucial for constructing more complex molecules.[1] This guide provides an in-depth exploration of its synthesis, primary applications, reaction mechanisms, and detailed protocols, with a particular focus on its role in the production of active pharmaceutical ingredients (APIs).
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide | [2] |
| CAS Number | 39084-88-3 | [1][2] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | [1][2] |
| Molecular Weight | 232.11 g/mol | [1][2] |
| Appearance | Colorless or yellowish crystalline solid | [3] |
| Solubility | Low water solubility, soluble in organic solvents | [4][5] |
This compound is a derivative of acetamide and is instrumental as a building block in various synthetic pathways. The presence of two chlorine atoms on the alpha-carbon makes it a potent electrophile, susceptible to nucleophilic substitution reactions, which is a cornerstone of its utility in pharmaceutical synthesis.[1]
Section 1: Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
The primary route for synthesizing 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide involves the acylation of 2,6-dimethylaniline with a suitable dichloroacylating agent, typically dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of dichloroacetyl chloride.[6] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the stable amide bond.[6][7] The presence of a base is often required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
Caption: Nucleophilic acyl substitution for amide synthesis.
Detailed Laboratory Protocol
This protocol outlines the synthesis of the closely related and widely used intermediate, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, which follows the same principles and is a key precursor for the anesthetic Lidocaine.[3][9]
Materials and Reagents:
| Reagent | M.W. | Amount (moles) | Quantity |
| 2,6-Dimethylaniline (2,6-xylidine) | 121.18 | 0.05 mol | Calculate volume |
| Chloroacetyl chloride | 112.94 | 0.06 mol | Calculate volume |
| Glacial Acetic Acid | - | - | 50 mL |
| Sodium Acetate | 82.03 | As required | As required |
Procedure:
-
In a fume hood, dissolve 0.05 mol of 2,6-dimethylaniline in 50 mL of glacial acetic acid within an appropriately sized flask equipped with a magnetic stirrer.[3]
-
Slowly add 0.06 mol of chloroacetyl chloride to the solution while stirring. An exothermic reaction will occur.[3][10]
-
Add sodium acetate to the mixture. This acts as a base to neutralize the HCl formed during the reaction.[3]
-
Continue stirring the reaction mixture for an additional hour to ensure completion.[3]
-
Isolate the resulting precipitate by vacuum filtration.[3]
-
Wash the collected solid with water on the filter to remove any remaining salts and acids.[3]
-
Dry the product thoroughly before proceeding to the next step. The expected yield is typically high (85-90%).[3]
-
Characterization: The melting point of the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide should be approximately 142°C.[3]
Section 2: Application in the Synthesis of Amide-Type Local Anesthetics
The primary pharmaceutical application of chloro-N-arylacetamides is in the synthesis of amide-type local anesthetics, such as Lidocaine.[9][11] The intermediate, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is crucial for this process.[9]
Reaction Principle: Synthesis of Lidocaine
The synthesis of Lidocaine from 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a nucleophilic substitution reaction (specifically, an Sₙ2 reaction).[10][12] The chloroacetamide intermediate is reacted with an excess of diethylamine. The nitrogen atom in diethylamine acts as a nucleophile, displacing the chloride ion from the alpha-carbon of the acetamide.[3]
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Application Notes & Protocols: The Synthesis of Lidocaine via an Amide Precursor Pathway
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the synthesis of Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic agent. While the topic specifies 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide as a precursor, a comprehensive review of established scientific literature, patents, and academic protocols reveals that the universally recognized and validated pathway proceeds through the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate.[1][2][3][4] This monochloro-compound is the cornerstone of the classic and industrially relevant two-step synthesis originating from 2,6-dimethylaniline.
Therefore, to ensure scientific integrity, reproducibility, and safety, these application notes will focus on this well-documented and reliable synthetic route. We will explore the underlying chemical principles, provide field-tested protocols, and emphasize the critical parameters for a successful synthesis of high-purity Lidocaine.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-N-(2,6-dimethylphenyl)acetamide
The initial step in Lidocaine synthesis is the formation of an amide bond through the acylation of 2,6-dimethylaniline. This reaction is a classic example of nucleophilic acyl substitution.
Principle and Mechanism
The synthesis of the intermediate, colloquially known as chloroaceto-2,6-xylidide, involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride.[2] The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroacetyl chloride.[5][6]
The reaction is typically conducted in glacial acetic acid, which serves as a solvent.[1][5] A critical component is the subsequent addition of a base, such as sodium acetate, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] This prevents the protonation of the unreacted 2,6-dimethylaniline, which would form a non-nucleophilic ammonium salt and halt the reaction, hindering the isolation of the desired amide product.[5][7]
Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Safety First: This procedure involves hazardous chemicals. 2,6-dimethylaniline is toxic and readily absorbed through the skin. Chloroacetyl chloride is toxic, corrosive, and a lachrymator (causes tearing). Glacial acetic acid is corrosive.[5][8][9] All steps must be performed in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
Materials:
-
2,6-Dimethylaniline
-
Glacial Acetic Acid
-
Chloroacetyl Chloride
-
Sodium Acetate
-
Deionized Water
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Ice bath
-
Büchner funnel and vacuum flask
Procedure:
-
In a 125 mL Erlenmeyer flask equipped with a magnetic stir bar, add 15 mL of glacial acetic acid to 3.0 mL (2.9 g, 24.4 mmol) of 2,6-dimethylaniline.[3][9]
-
While stirring, carefully and slowly add 2.0 mL (2.85 g, 25.1 mmol) of chloroacetyl chloride to the mixture.[3][9] An exothermic reaction may be observed.
-
Prepare a solution of ~4.1 g of sodium acetate in 25 mL of water (this creates a half-saturated solution). Add this sodium acetate solution to the reaction mixture. The precipitation of the white amide product should occur almost instantly.[9]
-
Stir the resulting slurry thoroughly while adding 60 mL of cold deionized water to ensure complete precipitation.[3]
-
Cool the mixture in an ice bath for 10-15 minutes.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove residual acetic acid and inorganic salts.
-
Press the product as dry as possible on the filter paper. The crude 2-Chloro-N-(2,6-dimethylphenyl)acetamide is typically of sufficient purity to proceed directly to the next step.[3][9]
Reagent Data Table (Step 1)
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Quantity Used | Molar Equiv. |
| 2,6-Dimethylaniline | 121.18 | 24.4 | 3.0 mL (2.9 g) | 1.0 |
| Chloroacetyl Chloride | 112.94 | 25.1 | 2.0 mL (2.85 g) | ~1.03 |
| Glacial Acetic Acid | 60.05 | - | 15 mL | Solvent |
| Sodium Acetate | 82.03 | ~50 | ~4.1 g | ~2.05 |
Part 2: Synthesis of Lidocaine from the Amide Intermediate
The second and final step is the formation of the tertiary amine of Lidocaine through a nucleophilic substitution reaction.
Principle and Mechanism
This transformation is a classic SN2 (bimolecular nucleophilic substitution) reaction.[5][10] The intermediate, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is treated with diethylamine. The nitrogen atom of diethylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This backside attack displaces the chloride ion as the leaving group.[10]
The reaction is typically performed under reflux in a non-polar solvent such as toluene to achieve the necessary temperature for the reaction to proceed at a practical rate.[1] A molar excess of diethylamine is crucial; it serves as both the nucleophile and the base to neutralize the HCl generated, forming diethylammonium chloride.[1][7]
Caption: Experimental workflow for Lidocaine synthesis and purification.
Part 3: Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Melting Point: A sharp melting point range consistent with literature values (66-69 °C) indicates high purity.
-
Spectroscopy:
-
¹H NMR: Provides structural confirmation by showing characteristic peaks for the aromatic, methyl, ethyl, and methylene protons. [9] * Infrared (IR) Spectroscopy: Will show characteristic absorptions for the amide C=O stretch and N-H bend.
-
-
Chromatography:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying the product. [11][12] * Gas Chromatography-Flame Ionization Detection (GC-FID): Can be used for the quantitative analysis of Lidocaine in various formulations. [13] * Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive structural identification. [14] By following these detailed protocols, researchers can reliably synthesize and purify Lidocaine, leveraging a foundational reaction pathway in medicinal chemistry.
-
References
-
Lidocaine Synthesis Lab | Hunter College CUNY - EduBirdie. EduBirdie. [Link]
-
Lidocaine - IS MUNI. Masaryk University. [Link]
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The Preparation of Lidocaine | Journal of Chemical Education. ACS Publications. [Link]
-
The 2-Step Synthesis of Lidocaine. University of Missouri–St. Louis. [Link]
-
The Synthesis of Lidocaine. University of San Diego. [Link]
-
Synthesis of Lidocaine. University of California, Irvine. [Link]
-
Synthesis of Lidocaine Lab - YouTube. Amber Charlebois via YouTube. [Link]
-
HPLC Method for Analysis of Lidocaine. SIELC Technologies. [Link]
-
Amide Formation Part 2: Preparation of Lidocaine Lab Report. Chemistry Connected. [Link]
- Preparation method of lidocaine - Google Patents.
-
Determination of Lidocaine HCl in commercially cream and injection forms by GC-FID method. ACG Publications. [Link]
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Development of an Analytical Method for Identification Lidocaine in Magic Tissue using Gas Chromatography Mass Spectrophotometry. Eruditio: Indonesia Journal of Food and Drug Safety. [Link]
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Lidocaine Safety Data Sheets Bust Common Myths. HEXIA Pharm. [Link]
-
The Preparation of Lidocaine. Journal of Chemical Education. [Link]
-
Determination of Lidocaine hydrochloride in Pharmaceutical Preparations and Industrial Wastewater Samples. Juniper Publishers. [Link]
-
A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. MDPI. [Link]
-
2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7) API Intermediate Manufacturers. apicule. [Link]
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Application Notes & Protocols for the Laboratory Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis, purification, and characterization of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. This compound, with the molecular formula C₁₀H₁₁Cl₂NO, is a valuable synthetic intermediate in various areas of chemical research.[1][2] The protocol herein details a robust method based on the nucleophilic acyl substitution between 2,6-dimethylaniline and dichloroacetyl chloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and outline rigorous safety protocols and analytical methods for product validation. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry techniques.
Introduction and Scientific Principle
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an amide derivative structurally related to important pharmaceutical compounds and serves as a key building block in synthetic methodologies.[1] Its preparation is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry.
The synthesis proceeds by the acylation of the primary aromatic amine, 2,6-dimethylaniline, with dichloroacetyl chloride. The core of this transformation lies in the high reactivity of the acid chloride functional group. The carbonyl carbon in dichloroacetyl chloride is rendered highly electrophilic by the strong electron-withdrawing inductive effects of the carbonyl oxygen and the two α-chlorine atoms.[3][4] This pronounced positive character makes it an ideal target for nucleophilic attack by the lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline.[3][4][5]
The reaction mechanism initiates with the nucleophilic attack on the carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This intermediate subsequently collapses, expelling a chloride ion—an excellent leaving group—to form the stable amide bond. A key consideration in this synthesis is the concurrent formation of hydrochloric acid (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the starting 2,6-dimethylaniline, which would convert the amine into its non-nucleophilic ammonium salt and halt the reaction.[3][5][6] This protocol employs a tertiary amine base, triethylamine, to act as an acid scavenger.
Diagram 1: Nucleophilic Acyl Substitution Mechanism (Simplified)
Safety and Hazard Management
This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.
| Chemical | Hazards | Handling Precautions & First Aid |
| 2,6-Dimethylaniline | Toxic (oral, dermal, inhalation), skin irritant, suspected carcinogen.[3][6][7] | Avoid all personal contact. Wear gloves and handle in a fume hood. First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention.[7] |
| Dichloroacetyl chloride | Corrosive, causes severe skin burns and eye damage, lachrymator, toxic. Reacts with water.[6][8][9][10][11] | Handle only in a fume hood with extreme care. Keep away from moisture. Use a dry, inert atmosphere if possible. First Aid: Immediately flush skin or eyes with water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[8][9][10][11] |
| Triethylamine | Flammable, corrosive, toxic. | Keep away from ignition sources. Use in a well-ventilated area. In case of contact, flush with water. |
| Dichloromethane | Volatile, suspected carcinogen, irritant. | Minimize inhalation. Ensure fume hood has adequate airflow. |
Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible.[8][9] Keep appropriate spill kits (for solvents and corrosive materials) nearby.
Experimental Protocol
This protocol is designed for a ~5-gram scale synthesis. Adjust quantities proportionally for different scales.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2,6-Dimethylaniline (≥98%) | 250 mL Two-neck round-bottom flask |
| Dichloroacetyl chloride (≥98%) | 125 mL Dropping funnel |
| Triethylamine (≥99%, anhydrous) | Magnetic stirrer and stir bar |
| Dichloromethane (DCM, anhydrous) | Ice-water bath |
| 1 M Hydrochloric Acid (HCl) | Separatory funnel (500 mL) |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | Rotary evaporator |
| Brine (Saturated NaCl soln.) | Büchner funnel and vacuum flask |
| Anhydrous Magnesium Sulfate (MgSO₄) | Glassware for recrystallization |
| Ethanol (95%) | TLC plates (silica gel) and chamber |
| Deionized Water | Analytical balance, pH paper |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a dry 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethylaniline (5.00 g, 41.3 mmol).
-
Add 100 mL of anhydrous dichloromethane, followed by triethylamine (6.3 mL, 45.4 mmol, 1.1 eq).
-
Fit one neck of the flask with a septum and the other with a 125 mL dropping funnel.
-
Place the flask in an ice-water bath and begin stirring.
-
-
Addition of Acyl Chloride:
-
In a separate dry beaker, dissolve dichloroacetyl chloride (4.0 mL, 6.09 g, 41.3 mmol, 1.0 eq) in 25 mL of anhydrous dichloromethane.
-
Transfer this solution to the dropping funnel.
-
Add the dichloroacetyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition. A white precipitate (triethylamine hydrochloride) will form.
-
-
Reaction Completion:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for an additional 2 hours at room temperature.
-
Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent), checking for the consumption of the 2,6-dimethylaniline spot.
-
-
Work-up and Isolation:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of 1 M HCl (to remove excess triethylamine and its salt).
-
100 mL of water.
-
100 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
100 mL of brine (to aid in phase separation).
-
-
Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate for 15-20 minutes.
-
Filter the mixture through a fluted filter paper to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification by Recrystallization
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is achieved.
-
Allow the solution to cool slowly to room temperature. Crystals should begin to form.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight. A typical yield is 80-90%.
Characterization and Data Analysis
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Weight | 232.11 g/mol [1][2] |
| CAS Number | 39084-88-3[1][2] |
| ¹H NMR (CDCl₃) | δ ~8.0-8.5 (s, 1H, N-H), δ ~7.1-7.2 (m, 3H, Ar-H), δ ~6.1 (s, 1H, -CHCl₂), δ ~2.2-2.3 (s, 6H, Ar-CH₃) |
| IR (KBr, cm⁻¹) | ~3250-3300 (N-H stretch), ~1670-1690 (C=O amide I band), ~800-850 (C-Cl stretch) |
| Mass Spec (EI) | m/z 231/233/235 (M⁺, characteristic isotopic pattern for two Cl atoms) |
Note: Spectroscopic values are approximate and should be compared against a reference standard or literature data if available.[12][13][14]
Experimental Workflow Diagram
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Application Note: High-Sensitivity GC-MS Method for the Identification and Quantification of Impurities in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Abstract
This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the comprehensive analysis of impurities in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a key intermediate in various chemical syntheses. The accurate identification and quantification of impurities are critical for ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries.[1] This document provides a step-by-step protocol, from sample preparation to data analysis, and discusses the rationale behind the experimental choices to ensure scientific integrity and reliable results. The method is designed for researchers, scientists, and drug development professionals engaged in process development, quality control, and regulatory compliance.
Introduction: The Imperative of Impurity Profiling
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, with the molecular formula C₁₀H₁₁Cl₂NO, is a significant building block in organic synthesis.[2][3] The purity of this intermediate is paramount as any impurities can be carried through subsequent reaction steps, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification, qualification, and control of impurities in drug substances and products.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose due to its high separation efficiency and definitive identification capabilities.[5] It is particularly effective for the analysis of volatile and semi-volatile organic impurities that may arise from starting materials, by-products of the synthesis, or degradation.[4][6] This note describes a GC-MS method optimized for the separation and characterization of potential impurities in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Understanding Potential Impurities
A logical approach to impurity identification begins with an understanding of the synthetic route of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. A common synthesis involves the acylation of 2,6-dimethylaniline with dichloroacetyl chloride. Based on this, potential process-related impurities may include:
-
Starting Materials: Unreacted 2,6-dimethylaniline.
-
By-products:
-
Degradation Products: Arising from hydrolysis or other degradation pathways.
-
Residual Solvents: Volatile organic compounds used during the synthesis and purification process.[4]
Experimental Workflow and Protocol
The following protocol provides a comprehensive guide for the GC-MS analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Materials and Reagents
-
Sample: 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
-
Solvent: Dichloromethane (GC grade) or other suitable solvent
-
Internal Standard (IS): (Optional but recommended for quantitative accuracy) e.g., a structurally similar compound with a distinct retention time.
-
Reference Standards: If available, for known potential impurities.
Sample Preparation
The goal of sample preparation is to dissolve the sample in a suitable solvent that is compatible with the GC system and to achieve a concentration appropriate for detection without overloading the column.
Protocol:
-
Accurately weigh approximately 25 mg of the 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide sample into a 25 mL volumetric flask.
-
Dissolve the sample in and dilute to the mark with Dichloromethane. This creates a stock solution of approximately 1000 µg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 100 µg/mL in Dichloromethane.
-
If using an internal standard, add it to the final solution at a known concentration.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Causality behind choices: Dichloromethane is chosen for its ability to dissolve the analyte and its volatility, which ensures it does not interfere with the analytes of interest during the chromatographic run. Dilution to 100 µg/mL is a typical starting concentration for impurity analysis, balancing the detection of low-level impurities with the risk of overloading the system with the main component.
GC-MS Instrumentation and Conditions
The following instrumental parameters are a recommended starting point and should be optimized as part of method development and validation.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Split/Splitless | Allows for analysis of a wide range of concentrations. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the analyte and impurities. |
| Split Ratio | 20:1 | Prevents column overloading with the main component while allowing for detection of trace impurities. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 10 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Scan Range | 35 - 450 m/z | Covers the expected mass range of the parent compound and its likely impurities. |
Data Analysis and Impurity Identification
-
Peak Integration: Integrate all peaks in the total ion chromatogram (TIC).
-
Impurity Identification:
-
Compare the mass spectrum of each impurity peak with a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity by comparing the retention time and mass spectrum with those of a certified reference standard, if available.
-
-
Quantification:
-
Determine the percentage of each impurity using the area percent method (assuming similar response factors for all components).
-
For more accurate quantification, use an internal standard or create a calibration curve with certified reference standards.
-
Method Validation for Trustworthiness
To ensure the reliability of the analytical results, the method must be validated according to ICH Q2(R2) guidelines.[7][8] The validation should encompass the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[7] This can be demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak and each other.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7] This is assessed by analyzing a series of dilutions of the reference standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7] This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS impurity analysis.
Impurity Identification Logic
Caption: Logical flow for impurity identification.
Conclusion
This application note provides a robust and scientifically grounded GC-MS method for the analysis of impurities in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. The detailed protocol, coupled with the rationale for experimental choices and a framework for method validation, offers a comprehensive guide for ensuring the quality and purity of this important chemical intermediate. Adherence to these principles will enable researchers and quality control analysts to generate reliable and defensible data, meeting the stringent requirements of the pharmaceutical and chemical industries.
References
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]
-
American Laboratory. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
LCGC International. (n.d.). Validation of Impurity Methods, Part II. Retrieved from [Link]
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Application Notes and Protocols for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Introduction
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3) is a dichloroacetyl derivative of 2,6-dimethylaniline, utilized as a synthetic intermediate and building block in chemical research.[1] Its structural similarity to certain pharmaceutical compounds makes it a molecule of interest in drug development and medicinal chemistry.[1] The presence of a dichlorinated acetyl group and an aromatic amine linkage necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling and storage, thereby maintaining sample integrity and protecting laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling, storing, and disposing of this compound. The protocols herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of laboratory practice.
Hazard Profile and Safety Information
A critical first step in handling any chemical is to understand its hazard profile. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications based on available safety data sheets.[2][3]
| Hazard Class | Hazard Statement | GHS Code | Signal Word | Pictogram |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning | |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning | |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning | |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning | |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning | |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Warning |
Causality Behind Hazards: The dichlorinated acetyl group can act as a reactive moiety, and the overall molecule can be readily absorbed, leading to systemic toxicity if ingested, inhaled, or absorbed through the skin.[2] Skin and eye irritation are likely due to the chemical's ability to react with biological macromolecules in tissues upon contact. The powdered or solid form of the compound can easily become airborne, posing an inhalation hazard that can lead to respiratory tract irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through all potential routes. The choice of PPE is directly informed by the compound's hazard profile.
-
Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber) at all times. Gloves must be inspected for integrity before each use. Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[2]
-
Eye and Face Protection: Tightly fitting safety goggles that meet the ANSI Z.87.1 standard (or equivalent, such as European Standard EN166) are required.[4] Where there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[4]
-
Skin and Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, a complete suit protecting against chemicals, such as a chemically resistant apron or coveralls, is recommended.[2] Open-toed shoes are strictly prohibited in the laboratory.[5]
-
Respiratory Protection: All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to ensure adequate ventilation.[2][6] If engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.[2]
Safe Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure and prevent contamination.
3.1. General Handling
-
Work Area Preparation: Conduct all work with 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide within a properly functioning chemical fume hood.[6] Ensure the work area is clean and uncluttered.
-
Avoiding Dust Formation: This compound is a solid; therefore, avoid actions that can generate dust, such as crushing or vigorous scraping.[2] When transferring the solid, use a spatula or other appropriate tool to minimize aerosolization.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3] Do not eat, drink, or smoke in the laboratory.[3]
-
Container Management: Keep the container tightly closed when not in use.[2]
3.2. Weighing and Transfer
-
Perform all weighing operations within a ventilated enclosure (e.g., a balance enclosure or a chemical fume hood).
-
Use anti-static weigh boats or paper to prevent the solid from scattering due to static electricity.
-
Carefully add the compound to the receiving vessel.
-
After transfer, decontaminate the spatula and any other tools used. Clean the balance and surrounding area to remove any residual particles.[7]
Storage Protocol
The stability and integrity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide are dependent on proper storage conditions.
-
Temperature: Store the compound in a refrigerator at 2-8°C .[8] This temperature range is critical for maintaining its chemical stability.[9][10] Use only refrigerators specifically designed for chemical storage.[11]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[8] This is to prevent potential degradation from reaction with atmospheric components.
-
Container: Keep the compound in its original, tightly sealed container.[2] Ensure the container is properly labeled with the chemical name, CAS number, and all relevant hazard pictograms.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[2] Segregate acids and bases in storage.[4]
-
Location: Store in a dry, well-ventilated area.[2] Do not store corrosive or hazardous materials above eye level.[4]
Spill Management and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
5.1. Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area.[2]
-
Assess the Spill: Determine the extent of the spill and whether it is safe to clean up with available resources. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Don PPE: Wear the appropriate PPE as described in Section 2 before attempting cleanup.[7]
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Below is a workflow diagram for handling a spill event.
Caption: Workflow for a spill response.
5.2. First Aid Procedures
In the event of exposure, immediate first aid is crucial. Always have the Safety Data Sheet (SDS) available for emergency responders.[2]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2]
Waste Disposal Protocol
All waste containing 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide must be treated as hazardous waste.
-
Segregation: Collect waste, including unused product and contaminated materials (e.g., gloves, weigh boats, cleaning supplies), in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide" and its CAS number (39084-88-3).
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed professional waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.
Conclusion
The protocols outlined in these application notes are designed to provide a framework for the safe handling and storage of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. By understanding the compound's hazard profile and adhering to these procedures, researchers can minimize risks, ensure the integrity of their experiments, and maintain a safe laboratory environment. It is imperative that all users review the full Safety Data Sheet (SDS) before beginning any work with this compound.
References
-
Pharmaffiliates. (n.d.). Lidocaine Dichloro Impurity. Retrieved from [Link]
-
Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
-
Storemasta. (2025). What Chemicals Require Temperature Controlled Storage?. Retrieved from [Link]
-
NetRegs. (n.d.). Temperature controlled chemical storage. Retrieved from [Link]
-
KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]
-
US Hazmat Storage. (n.d.). Climate-Controlled Storage for Hazard Environments. Retrieved from [Link]
-
University of Toronto. (n.d.). Handling Procedures for Corrosive Materials. Retrieved from [Link]
-
IDENTEC SOLUTIONS. (2023). Temperature sensitive: Taking care of hazardous goods in Container Terminals. Retrieved from [Link]
-
Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]
-
Storemasta. (2026). Considerations for Temperature-Sensitive Flammable Liquids. Retrieved from [Link]
-
Grand Valley State University. (2015). Corrosives - Lab Safety. Retrieved from [Link]
Sources
- 1. N-Dichloroacetyl-2,6-xylidine (USP) | 39084-88-3 | SynZeal [synzeal.com]
- 2. tlcpharmaceuticalstandards.com [tlcpharmaceuticalstandards.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. Corrosives - Lab Safety - Grand Valley State University [gvsu.edu]
- 6. eng.uwo.ca [eng.uwo.ca]
- 7. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. blog.storemasta.com.au [blog.storemasta.com.au]
- 11. Temperature controlled chemical storage | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common issues. Our approach is grounded in established chemical principles and practical laboratory experience to ensure you can achieve reliable and reproducible results.
I. Introduction to the Synthesis
The synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide is a crucial step in various research and development endeavors, particularly in the synthesis of pharmaceutical intermediates.[1] The primary route to this compound involves the N-acylation of 2,6-dimethylaniline with dichloroacetyl chloride. While seemingly straightforward, this reaction is sensitive to several factors that can significantly impact the yield and purity of the final product. Understanding these nuances is key to mastering this synthesis.
The core reaction is a nucleophilic acyl substitution where the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[2]
Caption: General mechanism for the N-acylation of 2,6-dimethylaniline.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields are a common frustration in amide synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is essential.[3]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | Dichloroacetyl chloride is highly reactive and readily hydrolyzes with water to form dichloroacetic acid, which will not react with the aniline.[2][3] | Ensure all glassware is oven-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Inadequate Base | A base is crucial to neutralize the HCl generated during the reaction. If the HCl is not scavenged, it can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2] | Use a non-nucleophilic base such as triethylamine or pyridine.[2] Ensure at least a stoichiometric equivalent of the base is used; a slight excess (1.1-1.2 equivalents) can be beneficial.[3] |
| Incorrect Reagent Stoichiometry | An improper ratio of reactants can lead to incomplete conversion of the limiting reagent. | Carefully calculate and measure the molar equivalents of 2,6-dimethylaniline, dichloroacetyl chloride, and the base. A slight excess of the acylating agent can sometimes drive the reaction to completion. |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to side reactions at elevated temperatures. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature.[2] Conversely, if byproducts are forming, try running the reaction at a lower temperature (e.g., 0 °C).[2] |
| Product Loss During Workup | The desired product can be lost during extraction and purification steps.[2] | Ensure proper phase separation during aqueous workup. Minimize the number of transfers. When recrystallizing, use a minimal amount of a suitable solvent and cool the solution slowly to maximize crystal formation. |
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Caption: Troubleshooting workflow for low reaction yield.
Question 2: I am observing an unexpected byproduct in my reaction mixture. What could it be?
Answer:
The formation of byproducts is a common challenge. Based on the reactants and reaction conditions, several side reactions can occur.
Potential Byproducts & Avoidance Strategies:
-
Diacylation Product: While sterically hindered, it is possible for the nitrogen to be acylated twice, especially if a large excess of dichloroacetyl chloride is used.
-
Avoidance: Use a controlled stoichiometry of the acylating agent (1.0-1.1 equivalents).
-
-
Hydrolysis Product (Dichloroacetic Acid): As mentioned, this forms from the reaction of dichloroacetyl chloride with water.[3]
-
Avoidance: Maintain strictly anhydrous conditions.[2]
-
-
Polymeric Materials: At higher temperatures, unwanted polymerization can occur.
-
Avoidance: Maintain a controlled reaction temperature and avoid prolonged reaction times.[3]
-
Question 3: The reaction seems to stall and does not go to completion. What should I do?
Answer:
A stalled reaction can often be restarted or driven to completion with some adjustments.
Troubleshooting a Stalled Reaction:
-
Verify Reagent Activity: Ensure that your 2,6-dimethylaniline and dichloroacetyl chloride are of good quality and have not degraded.
-
Check for Amine Protonation: As mentioned, insufficient base can lead to the protonation of the starting aniline, effectively stopping the reaction.[2] Consider adding an additional portion of base.
-
Increase Temperature: If the reaction is proceeding cleanly but slowly, a moderate increase in temperature may be sufficient to push it to completion. Monitor closely by TLC to avoid byproduct formation.[4]
-
Add More Acylating Agent: If you suspect your dichloroacetyl chloride may have partially hydrolyzed, a small additional charge of the reagent might be necessary.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred.[5] Glacial acetic acid has also been reported as a solvent, though it can be counterintuitive as it's an acid reacting with a base.[5][6] The choice of solvent can influence reaction rate and solubility of the reactants and products.
Q2: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction.[2] Spot the reaction mixture alongside the starting material (2,6-dimethylaniline). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Q3: What is the best method for purifying the final product?
Recrystallization is a common and effective method for purifying 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide.[2] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be used. If impurities are difficult to remove by recrystallization, column chromatography on silica gel is a viable alternative.[3]
Q4: What are the key safety precautions I should take during this synthesis?
Dichloroacetyl chloride is corrosive and reacts violently with water. 2,6-dimethylaniline is toxic. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]
IV. Detailed Experimental Protocol
This protocol provides a general procedure for the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide. Optimization may be required based on your specific laboratory conditions.
Materials:
-
2,6-Dimethylaniline
-
Dichloroacetyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 eq) to the solution with stirring.
-
In a separate flask, dissolve dichloroacetyl chloride (1.05 eq) in anhydrous DCM.
-
Add the dichloroacetyl chloride solution dropwise to the 2,6-dimethylaniline solution at 0 °C over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Step-by-step experimental workflow for the synthesis.
V. Analytical Methods for Product Characterization
Proper characterization of the final product is crucial to confirm its identity and purity.
| Analytical Method | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the product and quantify any impurities.[7] | Column: C18 reverse-phase.[6] Mobile Phase: Acetonitrile/water gradient.[6] Detection: UV at a suitable wavelength.[6] |
| Gas Chromatography (GC) | To assess the presence of volatile impurities.[7] | Column: Capillary column suitable for polar compounds. Carrier Gas: Helium or Nitrogen.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure of the synthesized compound. | ¹H NMR and ¹³C NMR spectra will show characteristic peaks for the aromatic protons, methyl groups, and the dichloroacetyl moiety. |
| Mass Spectrometry (MS) | To determine the molecular weight of the product. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide (232.11 g/mol ).[1] |
VI. References
-
BenchChem. (n.d.). 2'-Chloroacetanilide: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Synthesis. Retrieved from
-
BenchChem. (n.d.). Troubleshooting unexpected results in experiments with N-(2-chloroacetyl)-3-nitrobenzamide. Retrieved from
-
ResearchGate. (2025). An improved method of amide synthesis using acyl chlorides. Retrieved from
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2'-Chloroacetanilide from 2-Chloroaniline. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from
-
BenchChem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them. Retrieved from
-
BenchChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from
-
University of Rochester. (n.d.). How to Troubleshoot a Reaction. Retrieved from
-
SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine. Retrieved from
Sources
Technical Support Center: Purification of Crude 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Welcome to the technical support center for the purification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this compound. Our focus is on providing practical, field-tested insights to help you achieve high purity and yield.
Diagram: General Purification Workflow
Below is a generalized workflow for the purification of crude 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, highlighting key decision points.
Caption: General purification workflow for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Recrystallization Issues
Recrystallization is often the most effective method for purifying solid amide compounds.[1] However, several challenges can arise.
Q1: My compound will not dissolve in the chosen recrystallization solvent, even with heating. What should I do?
A1: This indicates that the solvent is not polar enough to dissolve the amide at elevated temperatures.
-
Immediate Action:
-
Add a more polar co-solvent: Incrementally add a more polar solvent in which your compound has higher solubility (e.g., ethanol, acetone, or acetonitrile) to the heated mixture until the solid dissolves.[1] Be cautious not to add too much, as this may prevent crystallization upon cooling.
-
Solvent Screening: If a co-solvent system is not ideal, you will need to perform a systematic solvent screen. Use small amounts of your crude product in test tubes with various solvents of increasing polarity (e.g., toluene, ethyl acetate, acetone, ethanol, methanol). Heat each to boiling to identify a solvent that dissolves your compound when hot but shows insolubility at room temperature or upon cooling.
-
-
Causality: The polarity of the solvent must be well-matched to the polarity of the solute. 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a moderately polar molecule. Solvents like hexanes or toluene may be too nonpolar, while highly polar solvents like water might not be suitable unless used in a mixture.
Q2: My compound dissolves in the hot solvent, but it "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase before it can form an ordered crystal lattice.
-
Troubleshooting Steps:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves completely. Then, add more of the same solvent to create a less saturated solution. Allow this to cool very slowly.
-
Slow Cooling: Ensure the cooling process is gradual. A hot flask should be allowed to cool to room temperature on the benchtop before being placed in an ice bath. Rapid cooling often promotes oiling.[2]
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[3]
-
Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Q3: After recrystallization, my product's purity has not significantly improved, or the yield is very low. What are the likely causes?
A3: This points to either an inappropriate solvent choice or impurities that have similar solubility profiles to your product.
-
Optimization Strategies:
-
For Low Purity: The chosen solvent may be dissolving the impurities as well as the product, leading to their co-precipitation. You may need a solvent system where the impurity has very high solubility even at low temperatures, or where the impurity is completely insoluble.
-
For Low Yield: A significant amount of your product is remaining in the mother liquor. This can happen if the solvent is too good at dissolving your compound even at low temperatures, or if you used an excessive volume of solvent.
-
To improve yield: Try to reduce the amount of solvent used to the minimum required to dissolve the compound when hot. You can also try to recover a second crop of crystals by partially evaporating the mother liquor and re-cooling, though this second crop may be less pure.
-
-
| Solvent System | Polarity | Typical Application |
| Toluene | Low | Good for less polar impurities. |
| Ethyl Acetate | Medium | A versatile starting point for many amides. |
| Acetone | Medium-High | Can be effective but its low boiling point requires care. |
| Ethanol/Water | High (tunable) | A common and effective mixture for polar compounds.[4] |
| Acetonitrile | High | Often gives very good results for amide recrystallization.[1] |
Column Chromatography Issues
For complex mixtures or oily products, column chromatography is the preferred purification method.[5][6]
Q1: My compound is sticking to the top of the silica gel column and won't elute, even with a highly polar mobile phase.
A1: This is a common issue with polar compounds on normal-phase silica gel.[5]
-
Potential Causes & Solutions:
-
Insufficiently Polar Mobile Phase: While you may be using a polar system, it might not be strong enough.
-
Solution: Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate gradient, you can switch to a dichloromethane/methanol gradient. A small percentage of methanol (1-10%) in dichloromethane can significantly increase the eluting power.[5]
-
-
Acidic Silica Interaction: Silica gel is slightly acidic and can strongly interact with basic sites on a molecule. While your amide is neutral, impurities with amine functionalities can bind tightly.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase. This will compete for the acidic sites on the silica and can help release your compound.[1]
-
-
Compound Decomposition: Some compounds are unstable on silica gel.
-
Solution: Consider using a less acidic stationary phase like alumina (neutral or basic). Alternatively, reversed-phase chromatography might be a better option.[5]
-
-
Q2: I am seeing significant tailing of my product spot on TLC and during column chromatography, leading to poor separation.
A2: Tailing is often caused by interactions with the stationary phase or overloading the column.
-
Troubleshooting Steps:
-
Reduce the amount of sample loaded: Overloading the column is a common cause of tailing and poor separation. Use a smaller amount of crude material.
-
Add a modifier to the mobile phase: As mentioned above, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can often resolve tailing issues by occupying the active sites on the silica gel.
-
Consider Reversed-Phase Chromatography: For polar compounds, reversed-phase chromatography on a C18 column using a water/acetonitrile or water/methanol gradient can be very effective and often provides sharper peaks.[5][7]
-
Diagram: Troubleshooting Column Chromatography
Sources
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. cerritos.edu [cerritos.edu]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide by HPLC
Welcome to the dedicated technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic separation of this compound. Here, we synthesize fundamental HPLC principles with specific insights into the chemical nature of this aromatic amide to provide a robust troubleshooting framework.
I. Understanding the Analyte: Key Physicochemical Properties
Before delving into troubleshooting, understanding the physicochemical characteristics of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is paramount for effective method development and problem-solving.
| Property | Value / Description | Implication for HPLC Analysis |
| Molecular Formula | C₁₀H₁₁Cl₂NO | --- |
| Molecular Weight | 232.11 g/mol [1] | --- |
| Structure | A dichloroacetyl group attached to the nitrogen of 2,6-dimethylaniline.[1] | The aromatic ring provides chromophores for UV detection. The amide group can participate in secondary interactions with the stationary phase. |
| Predicted Polarity | Moderately non-polar. The related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is soluble in organic solvents like methanol and chloroform, and insoluble in water. | A reversed-phase HPLC method is the most appropriate starting point. The mobile phase will require a significant proportion of organic solvent (e.g., acetonitrile or methanol). |
| UV Absorbance | Expected to absorb in the UV region due to the substituted benzene ring. A common detection wavelength for the related monochloro-compound is 254 nm. | UV detection is a suitable technique. A photodiode array (PDA) detector can be used to determine the optimal detection wavelength during method development. |
II. Systematic Troubleshooting Workflow
When encountering an issue with your HPLC separation, a systematic approach is crucial to efficiently identify and resolve the root cause. The following flowchart provides a logical workflow for troubleshooting common chromatographic problems.
Caption: A systematic workflow for HPLC troubleshooting.
III. Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
A. Peak Shape Issues
Question 1: My peak for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue, often indicating secondary interactions between the analyte and the stationary phase.[2][3] For an amide-containing compound like yours, this is a strong possibility.
-
Causality:
-
Secondary Silanol Interactions: The most probable cause is the interaction between the lone pair of electrons on the nitrogen or oxygen of the amide group and acidic residual silanol groups on the silica-based stationary phase. This is a form of unwanted ion-exchange that can lead to tailing.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.
-
Extracolumn Volume: Excessive tubing length or wide-bore tubing between the column and detector can cause peak broadening and tailing.[5]
-
-
Troubleshooting Protocol:
-
Rule out column overload: Reduce the injection volume or the sample concentration by a factor of 5-10. If the peak shape improves and becomes more symmetrical, you were overloading the column.
-
Address secondary interactions:
-
Mobile Phase pH Adjustment: The pKa of the amide proton is high, so it is unlikely to be protonated. However, adjusting the mobile phase pH can suppress the ionization of residual silanol groups. For a C18 column, operating at a lower pH (e.g., 2.5-3.5) with a buffer like phosphate or formate will protonate the silanols, minimizing these secondary interactions.
-
Use of a "High Purity" Column: Modern, high-purity silica columns have fewer accessible residual silanol groups and are often end-capped to further reduce their activity. Using such a column is highly recommended for polar-containing analytes like amides.
-
-
Check for Extracolumn Volume: Ensure that the connecting tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).
-
Question 2: Why is my peak fronting?
Answer: Peak fronting is less common than tailing but typically points to issues with the sample solvent or high sample concentration.[3][6]
-
Causality:
-
Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte will travel through the top of the column too quickly, causing the front of the peak to be less retained than the back. For a reversed-phase separation, a strong solvent would be one with a high percentage of organic solvent.
-
Column Overload: In some cases, very high concentrations can also lead to fronting.
-
-
Troubleshooting Protocol:
-
Prepare Sample in Mobile Phase: The ideal solution is to dissolve your 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide sample directly in the initial mobile phase.
-
Reduce Injection Volume: If dissolving in the mobile phase is not feasible, minimize the injection volume to lessen the impact of the strong sample solvent.
-
Dilute the Sample: As with tailing, diluting the sample can resolve fronting caused by overloading.
-
Question 3: My peak is splitting into two or has a shoulder. What does this mean?
Answer: Peak splitting can be caused by a physical problem with the column or a chemical issue with the sample or its interaction with the mobile phase.[6][7]
-
Causality:
-
Column Void or Clogged Frit: A physical disruption at the head of the column, such as a void in the packing material or a partially blocked inlet frit, can cause the sample band to split as it enters the column.[8]
-
Sample Solvent Effect: Injecting a large volume of a sample solvent that is poorly miscible with the mobile phase can cause the peak to split.
-
Co-eluting Impurity: The shoulder or split peak could be an impurity or a related substance that is not fully resolved from your main peak. Given that 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a synthetic intermediate, the presence of impurities from the synthesis (e.g., the monochloro- or trichloro- analogues) is possible.[9]
-
-
Troubleshooting Protocol:
-
Check the Column: Disconnect the column from the detector and reverse it. Flush with a strong solvent (like 100% acetonitrile or methanol, if compatible with your column) at a low flow rate. This may dislodge particulates from the inlet frit. If the problem persists, the column may be irreversibly damaged and need replacement.
-
Optimize Sample Solvent: As with peak fronting, ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Investigate for Impurities: Use a PDA detector to check the peak purity across the entire peak. If the UV spectrum changes from the upslope to the downslope, a co-eluting impurity is likely present. In this case, you will need to adjust the mobile phase composition (e.g., change the organic-to-aqueous ratio or try a different organic solvent) to improve the resolution.
-
B. Retention Time and Pressure Issues
Question 4: The retention time of my analyte is gradually decreasing over a series of injections. What's happening?
Answer: A gradual shift in retention time, often to earlier times, typically points to changes in the column or mobile phase over time.
-
Causality:
-
Column Contamination: Buildup of strongly retained sample matrix components on the column can alter its chemistry, leading to retention time drift.
-
Insufficient Equilibration Time: This is common in gradient elution. If the column is not fully re-equilibrated to the initial conditions between runs, the retention time of the next injection will be shorter.
-
Mobile Phase Volatilization: If your mobile phase contains a volatile component (like trifluoroacetic acid or a high percentage of acetonitrile), its selective evaporation from the solvent reservoir can change the mobile phase composition over time, leading to a drift in retention.
-
-
Troubleshooting Protocol:
-
Implement a Column Wash Step: After your analytical run, flush the column with a strong solvent to remove any strongly retained compounds.
-
Increase Equilibration Time: Ensure your gradient method includes a sufficient re-equilibration step at the end. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from contamination.[2]
-
Keep Mobile Phase Reservoirs Covered: Ensure your solvent bottles are loosely capped to minimize evaporation while still allowing for pressure equalization. Prepare fresh mobile phase daily.
-
Question 5: My system pressure has suddenly increased significantly. How do I diagnose and fix this?
Answer: A sudden increase in backpressure is almost always due to a blockage somewhere in the system.[8]
-
Causality:
-
Particulate Contamination: The most common cause is the buildup of particulate matter from the sample or mobile phase on the column inlet frit.
-
Buffer Precipitation: If you are using a buffered mobile phase, mixing it with a high concentration of organic solvent can cause the buffer salts to precipitate, leading to blockages.
-
Injector Seal Failure: Debris from a worn injector seal can travel downstream and clog tubing or the column frit.
-
-
Troubleshooting Protocol: The Isolation Method
-
Start at the Pump: Disconnect the tubing from the pump outlet and turn the pump on. The pressure should be very low.
-
Work Downstream: Systematically reconnect components one by one (injector, connecting tubing, column) while monitoring the pressure. The component that causes the significant pressure increase when reconnected is the source of the blockage.
-
If the Column is the Cause:
-
Disconnect the column from the detector and attempt to flush it in the reverse direction at a low flow rate.
-
If reverse flushing does not work, the inlet frit may need to be replaced (consult the column manufacturer's instructions) or the column itself may need to be replaced.
-
-
Preventative Measures:
-
Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection.
-
Filter and degas all mobile phases.
-
Ensure your buffer concentration is soluble in the highest organic percentage of your mobile phase.
-
-
IV. Frequently Asked Questions (FAQs)
Q1: What would be a good starting point for developing an HPLC method for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide?
A1: Based on its structure (a moderately non-polar aromatic amide), a reversed-phase method would be the most logical starting point.
-
Column: A C18 column with high-purity silica is a robust choice (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to control silanol interactions).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a broad scouting gradient, for example, 5% to 95% B over 15 minutes. This will help determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm, or use a PDA detector to scan from 200-400 nm to find the absorbance maximum.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Q2: How can I confirm the identity of my main peak?
A2: The most common method is to compare the retention time of your peak with that of a certified reference standard of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide run under the same conditions. For further confirmation, you can collect the fraction eluting at that retention time and analyze it by mass spectrometry (MS) to confirm the molecular weight.
Q3: I see an unexpected peak in my chromatogram. What could it be?
A3: An unexpected peak could be a contaminant from your sample or system, or an impurity/degradation product of your analyte.
-
System Contamination: Perform a blank run (injecting only your sample solvent). If the peak is still present, it may be a "ghost peak" originating from the mobile phase, wash solvent, or system contamination.
-
Sample Impurity: If the peak only appears when the sample is injected, it is likely a related substance. Potential impurities in the synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide could include unreacted starting materials (2,6-dimethylaniline) or byproducts such as compounds with one or three chlorine atoms on the acetyl group.[9]
-
Degradation: The amide bond could be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 2,6-dimethylaniline.
Q4: Is it better to use acetonitrile or methanol as the organic solvent?
A4: Both are common reversed-phase solvents, and the choice can affect the selectivity of the separation.
-
Acetonitrile typically has a lower viscosity (leading to lower backpressure) and is a stronger solvent than methanol in reversed-phase HPLC. It often provides sharper peaks.
-
Methanol is a protic solvent and can offer different selectivity due to its hydrogen-bonding capabilities, which might be advantageous for resolving your analyte from closely related impurities.
It is often worthwhile to screen both solvents during method development to see which provides the better separation for your specific sample.
V. References
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Neue, U. D. (1997). HPLC Troubleshooting. American Laboratory.
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC?. Retrieved from [Link]
-
GMI. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Gowda, B. T., Foro, S., Svoboda, I., Paulus, H., & Fuess, H. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. staging.gmi-inc.com [staging.gmi-inc.com]
- 8. realab.ua [realab.ua]
- 9. 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Welcome to the technical support center for the synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Core Synthesis
The target molecule, 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, is typically synthesized via a nucleophilic acyl substitution. The reaction involves the acylation of 2,6-dimethylaniline with dichloroacetyl chloride. While seemingly straightforward, the high reactivity of the acyl chloride and the nature of the aniline precursor can lead to several side reactions that impact yield and purity.
This guide is structured into a Troubleshooting section for immediate problem-solving and an FAQ section for a deeper understanding of the reaction parameters.
Caption: Core reaction for synthesizing 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield is significantly lower than expected, and I notice unreacted 2,6-dimethylaniline in my crude product analysis (TLC/HPLC). What's happening?
Plausible Cause(s):
-
In-situ Amine Deactivation: The primary cause is often the reaction of the basic 2,6-dimethylaniline starting material with the hydrochloric acid (HCl) generated as a by-product. This forms the 2,6-dimethylanilinium chloride salt, which is no longer nucleophilic and cannot react with the dichloroacetyl chloride.[1]
-
Premature Hydrolysis of Acyl Chloride: Dichloroacetyl chloride is extremely reactive and readily hydrolyzes upon contact with moisture to form dichloroacetic acid.[2][3] This acid will not acylate the aniline, effectively reducing the concentration of your acylating agent.
Proposed Solutions & Protocol Adjustments:
-
Incorporate a Base: The most effective solution is to add a base to the reaction mixture to neutralize the HCl as it forms.
-
Organic Base (e.g., Pyridine, Triethylamine): Use a slight excess (1.1-1.2 equivalents) in an inert solvent like dichloromethane (DCM) or toluene.
-
Inorganic Base (e.g., K₂CO₃, NaHCO₃): Can be used in a biphasic system or as a suspension in an anhydrous solvent.[4]
-
Solvent as a Base Scavenger (e.g., Glacial Acetic Acid): When using glacial acetic acid as a solvent, adding sodium acetate is crucial. The acetate acts as a buffer, converting the strong acid HCl into weaker acetic acid and preventing the protonation of the aniline.[1][5]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous grade solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Verification:
-
Monitor the disappearance of the 2,6-dimethylaniline spot/peak using TLC or HPLC. A successful reaction will show complete consumption of the starting material.
Caption: Workflow for troubleshooting low product yield.
Question 2: My final product has a yellow or brown discoloration, even after initial purification. What are these colored impurities?
Plausible Cause(s):
-
Oxidation of Aniline: Aromatic amines, including 2,6-dimethylaniline, are susceptible to oxidation, which can form highly colored impurities. This can be exacerbated by exposure to air, light, or trace metal catalysts during the reaction or workup.[6]
-
Thermal Degradation: Overheating the reaction mixture or prolonged reaction times at elevated temperatures can lead to the decomposition of reactants or products into colored tars.
Proposed Solutions & Protocol Adjustments:
-
Purify Starting Material: If your 2,6-dimethylaniline has a dark appearance, consider purifying it by distillation or filtration through a short plug of silica or alumina before use.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere minimizes contact with atmospheric oxygen.[6]
-
Control Reaction Temperature: The acylation is typically exothermic. Add the dichloroacetyl chloride dropwise to the aniline solution while cooling the reaction vessel in an ice bath to maintain a controlled temperature.
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for removing colored impurities. Test various solvent systems (e.g., ethanol/water, hexanes/ethyl acetate).
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities before recrystallization.
-
Verification:
-
The final product should be an off-white or beige crystalline solid.[7] Purity can be confirmed by melting point analysis and HPLC.
Question 3: During workup, I'm getting a persistent emulsion or poor separation between the organic and aqueous layers. How can I resolve this?
Plausible Cause(s):
-
Formation of Salts: The presence of ammonium salts (from the reaction of aniline with acid) can act as surfactants, stabilizing emulsions.
-
Fine Particulates: Finely divided solid by-products or un-dissolved base (like K₂CO₃) can collect at the interface.
Proposed Solutions & Protocol Adjustments:
-
Brine Wash: After the initial aqueous washes, wash the organic layer with a saturated sodium chloride (brine) solution. Brine increases the ionic strength of the aqueous phase, which helps to break up emulsions and draws water out of the organic layer.
-
Filtration: If a solid is visible at the interface, filter the entire mixture through a pad of celite or glass wool to remove the particulates before re-separating the layers.
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for a longer period can allow the layers to separate. Avoid vigorous shaking during extraction; gentle inversions are often sufficient.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction?
The choice of solvent depends on the strategy for neutralizing HCl.
-
Glacial Acetic Acid: Acts as both a solvent and a proton source to maintain a slightly acidic environment that can prevent some side reactions, but it requires a buffer like sodium acetate to be effective.[5]
-
Inert Aprotic Solvents (DCM, Toluene, THF): These are excellent choices when an external organic or inorganic base is used. They do not participate in the reaction and are easily removed post-reaction.[4]
Q2: How can I monitor the reaction's progress?
High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are the preferred methods.
-
TLC System: A typical mobile phase is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). Spot the starting material (2,6-dimethylaniline) and the reaction mixture side-by-side. The reaction is complete when the aniline spot is no longer visible.
-
HPLC Analysis: A reverse-phase C18 column with a mobile phase of acetonitrile and water is generally effective for separating the starting material, product, and impurities.[7][8]
Q3: What purification methods are recommended for achieving high purity?
Recrystallization is the most common and effective method for obtaining a high-purity crystalline product. Column chromatography can also be used but may be less scalable.
Q4: What is the mechanism of the primary side reaction involving HCl?
The nitrogen atom of 2,6-dimethylaniline acts as a Lewis base and readily accepts a proton from the strong acid HCl. This acid-base reaction is very fast. The resulting ammonium salt has a positive charge on the nitrogen, which withdraws electron density and makes the lone pair unavailable for the nucleophilic attack on the dichloroacetyl chloride.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Dichloroacetyl chloride | Cl2CHCOCl | CID 6593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 4. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
Welcome to the comprehensive technical support guide for the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your experimental success. The synthesis, while straightforward in principle, presents several potential challenges that can impact yield and purity. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide. Each issue is analyzed for its probable causes, followed by actionable solutions.
Problem 1: Low or No Product Yield
Q: I've performed the reaction between 2,6-dimethylaniline and dichloroacetyl chloride, but my final yield is significantly lower than expected, or I've isolated no product at all. What are the likely causes?
A: Low or no yield in this acylation reaction is a common issue that can typically be traced back to a few key areas: reagent quality, reaction conditions, and the presence of moisture.
-
Cause A: Deactivated 2,6-Dimethylaniline. The amine reactant, 2,6-dimethylaniline, can be rendered non-nucleophilic if it is protonated.[1] This can occur if the hydrochloric acid (HCl) byproduct generated during the reaction is not effectively neutralized.[2]
-
Solution: The inclusion of a suitable base is critical. For a Schotten-Baumann approach, an aqueous base like sodium hydroxide is used to scavenge the HCl.[1] In an anhydrous organic solvent, a tertiary amine base such as triethylamine or N,N-diisopropylethylamine (DIPEA) should be added in at least stoichiometric amounts to the HCl produced.
-
-
Cause B: Hydrolysis of Dichloroacetyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis.[1] Any moisture present in the reactants, solvent, or glassware will lead to the formation of dichloroacetic acid, which will not react with the amine under these conditions.
-
Solution: Ensure all glassware is thoroughly dried (oven or flame-dried). Use anhydrous solvents. It is also good practice to use freshly opened or properly stored dichloroacetyl chloride.
-
-
Cause C: Steric Hindrance. 2,6-Dimethylaniline has two methyl groups ortho to the amine, which can sterically hinder the approach of the electrophilic dichloroacetyl chloride.[3] While this reaction is generally feasible, suboptimal conditions can exacerbate the effects of steric hindrance.
-
Solution: Optimizing the reaction temperature can help overcome the activation energy barrier. While the reaction is often run at room temperature or below to control exothermicity, gentle heating under reflux may be necessary if the reaction is sluggish. However, this must be balanced against potential side reactions.
-
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on a TLC plate or several peaks in an LC-MS analysis. What are these impurities and how can I avoid them?
A: Impurity generation is often linked to side reactions or unreacted starting materials.
-
Cause A: Unreacted Starting Materials. Incomplete conversion is a common source of impurities.[1]
-
Solution: Ensure the stoichiometry of your reagents is correct. Using a slight excess (1.1-1.2 equivalents) of the more easily removable reactant can help drive the reaction to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating workup.
-
-
Cause B: Formation of Dichloroacetic Acid. As mentioned, hydrolysis of dichloroacetyl chloride forms dichloroacetic acid.[1] This acidic impurity can complicate purification.
-
Solution: Rigorous exclusion of water is paramount. During the workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will effectively remove any acidic byproducts by converting them to their water-soluble carboxylate salts.
-
-
Cause C: Diacylation. Although less common with the sterically hindered 2,6-dimethylaniline, under harsh conditions, it is possible to see side reactions.
-
Solution: Controlled addition of the dichloroacetyl chloride, particularly at lower temperatures, can minimize such side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A common and effective solvent is a two-phase system of dichloromethane (DCM) and water when using a base like sodium hydroxide (Schotten-Baumann conditions).[1] Alternatively, anhydrous aprotic solvents like DCM, tetrahydrofuran (THF), or ethyl acetate can be used with an organic base.
Q2: How should I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being an amide, will likely have a different polarity than the starting aniline.
Q3: What is the best method for purifying the final product?
The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes. If significant impurities are present that have similar polarity to the product, column chromatography on silica gel may be necessary.
Experimental Protocol: Synthesis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2,6-Dimethylaniline
-
Dichloroacetyl chloride
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dimethylaniline (1.0 equivalent) and anhydrous dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add dichloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization.
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| 2,6-Dimethylaniline | 1.0 eq | Limiting reagent |
| Dichloroacetyl chloride | 1.05-1.1 eq | Slight excess to ensure complete conversion of the aniline. |
| Base (e.g., TEA) | 1.1-1.2 eq | To neutralize the HCl byproduct.[2] |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and minimizes side products.[1] |
| Solvent | Anhydrous DCM | Aprotic solvent that dissolves reactants and is easily removed. |
| Reaction Time | 2-4 hours | Typically sufficient for completion; monitor by TLC. |
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
A streamlined representation of the synthesis and purification process.
Caption: General experimental workflow for the synthesis.
Troubleshooting Decision Tree
A logical guide to diagnosing and solving common issues.
Caption: A decision tree for troubleshooting low yield.
References
-
PrepChem.com. Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
ResearchGate. Why did my amide syntesis does not work?. [Link]
-
PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. [Link]
-
Chemguide. The Preparation of Amides. [Link]
Sources
Technical Support Center: Degradation Pathways of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Introduction
Welcome to the Technical Support Center for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS 39084-88-3), a key intermediate and known impurity in pharmaceutical synthesis, often referred to as Lidocaine Impurity E. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its degradation behavior. Understanding the stability of this molecule is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs).
This document provides in-depth, experience-driven guidance on conducting forced degradation studies, troubleshooting common experimental issues, and understanding the likely degradation pathways. All protocols and mechanistic discussions are grounded in established chemical principles and authoritative guidelines to ensure scientific integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the stability testing and degradation analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
FAQ 1: What are the primary degradation pathways for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide?
Answer: Based on the chemical structure, which features a dichloroacetamide moiety and a substituted phenyl ring, the primary degradation pathways are anticipated to be hydrolysis and oxidation . Photolytic and thermal degradation are also possible under specific conditions.
-
Hydrolytic Degradation: The amide linkage is the most susceptible point for hydrolysis. This reaction can be catalyzed by both acid and base. Studies on analogous dichloroacetamide compounds have shown that base-catalyzed hydrolysis, proceeding via nucleophilic acyl substitution, is often more rapid than acid-catalyzed cleavage.[1][2][3] This pathway results in the cleavage of the amide bond to form two primary degradants.
-
Oxidative Degradation: The molecule has sites susceptible to oxidation, primarily the nitrogen atom of the amide and potentially the aromatic ring, especially in the presence of strong oxidizing agents and catalysts.
-
Photolytic Degradation: Chloroacetamide compounds can undergo dechlorination upon exposure to UV light.[4][5] This involves the homolytic cleavage of the C-Cl bond, leading to radical intermediates and subsequent reaction products.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, though amides are generally quite stable. The likely pathway would involve cleavage of the weakest bonds, potentially leading to a complex mixture of products.[5]
The diagram below illustrates the main anticipated degradation routes.
Caption: Predicted major degradation pathways for the target molecule.
Troubleshooting Guide
Scenario 1: My acid hydrolysis is showing minimal degradation, even after prolonged heating. What's going on?
Question: I've refluxed my sample in 0.1 N HCl for 24 hours, but my HPLC chromatogram shows over 95% of the parent compound remaining. I expected more significant degradation. How can I achieve the target degradation of 5-20%?
Answer & Protocol:
This is a common observation. While the amide bond is susceptible to hydrolysis, N-aryl amides with bulky ortho-substituents (like the two methyl groups on the phenyl ring) can exhibit significant steric hindrance. This hindrance protects the carbonyl carbon from nucleophilic attack by water, making acid-catalyzed hydrolysis less efficient under mild conditions.
Causality: The protonated carbonyl group is the reactive species in acid hydrolysis. The bulky 2,6-dimethylphenyl group sterically shields this site, increasing the activation energy required for the reaction to proceed.
Troubleshooting Steps:
-
Increase Acid Strength: If 0.1 N HCl is ineffective, increase the concentration incrementally. Attempt the study with 1 N HCl and, if necessary, up to 5 N HCl.[6] Always monitor the reaction at intermediate time points (e.g., 2, 6, 12, 24 hours) to avoid complete degradation.
-
Increase Temperature: If you are heating at 60°C, consider increasing the temperature to 80°C or reflux conditions. Higher temperatures provide the necessary energy to overcome the steric hindrance.
-
Change the Solvent System: Consider using a co-solvent. If the compound has limited solubility in aqueous acid, adding a small amount of a polar, water-miscible organic solvent like acetonitrile or methanol can increase the concentration of the dissolved drug, thereby accelerating the reaction. Ensure the co-solvent is stable under the reaction conditions.
Recommended Protocol for Aggressive Acid Hydrolysis:
-
Dissolve 10 mg of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in a minimal amount of acetonitrile.
-
Add 10 mL of 5 N HCl.
-
Heat the solution in a water bath at 80°C.
-
Withdraw aliquots at 4, 8, 16, and 24 hours.
-
Immediately cool the aliquot and neutralize with an equivalent amount of 5 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
Scenario 2: My base hydrolysis resulted in two major, early-eluting peaks. What are they likely to be?
Question: After treating my sample with 0.1 N NaOH at 60°C, the parent peak has significantly decreased, and I see two new, more polar peaks in my reverse-phase HPLC analysis. How can I identify them?
Answer & Analysis:
This result is highly consistent with the expected base-catalyzed hydrolysis of the amide bond.[1][2] The two new peaks are almost certainly the primary degradation products: 2,6-dimethylaniline and dichloroacetate .
Causality: Under basic conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the amide. The steric hindrance from the 2,6-dimethylphenyl group is less effective at blocking this direct attack compared to the acid-catalyzed mechanism. The resulting products are a primary amine and a carboxylate salt, both of which are significantly more polar than the parent amide, hence their earlier elution on a C18 column.
Identification Workflow:
-
LC-MS Analysis: The most definitive method for identification is Liquid Chromatography-Mass Spectrometry.
-
2,6-dimethylaniline: Expect to see a molecular ion [M+H]⁺ at m/z 122.
-
Dichloroacetic acid: In negative ion mode, expect to see [M-H]⁻ at m/z 129/131 (accounting for chlorine isotopes).
-
-
Reference Standard Co-injection: If available, inject reference standards of 2,6-dimethylaniline and dichloroacetic acid. A perfect co-elution of the peaks in your degraded sample with the standards provides strong confirmation.
-
Forced Degradation of a Related Compound: If you have 2-Chloro-N-(2,6-dimethylphenyl)acetamide, subjecting it to the same basic hydrolysis will produce 2,6-dimethylaniline and chloroacetic acid. The 2,6-dimethylaniline peak should have the same retention time in both experiments.
Caption: A typical workflow for identifying unknown degradation products.
Scenario 3: My oxidative degradation with 3% H₂O₂ is slow, and I'm not sure what to look for.
Question: I've stored my sample in 3% hydrogen peroxide at room temperature for 48 hours with minimal change. Should I use stronger conditions, and what are the expected products?
Answer & Protocol:
Oxidation of N-aryl amides can be slow and may require more forcing conditions, such as a higher concentration of H₂O₂, elevated temperature, or even the presence of a metal catalyst (though this is less common in standard forced degradation). The expected products are typically N-oxides or hydroxylated species on the aromatic ring.
Causality: The nitrogen atom in the amide is a potential site for oxidation to an N-oxide. The electron-rich aromatic ring can also undergo electrophilic hydroxylation, though this is generally less favorable than N-oxidation.
Troubleshooting & Protocol:
-
Increase H₂O₂ Concentration: Move from 3% to 30% H₂O₂. This significantly increases the oxidative stress.
-
Introduce Heat: Gently heat the reaction mixture (e.g., to 40-60°C). This will accelerate the rate of oxidation. Be cautious, as H₂O₂ can decompose rapidly at higher temperatures.
-
Analyze with LC-MS: Mass spectrometry is crucial for identifying oxidative products, as they may only represent small mass shifts.
-
N-oxide formation: Look for a product with a mass increase of 16 amu ([M+16]).
-
Aromatic ring hydroxylation: Look for a product with a mass increase of 16 amu ([M+16]). These isomers may be separable by HPLC.
-
Recommended Protocol for Oxidative Degradation:
-
Dissolve 10 mg of the compound in 10 mL of acetonitrile.
-
Add 1 mL of 30% H₂O₂.
-
Store the solution in the dark at 60°C for 24 hours.
-
Analyze an aliquot directly by HPLC or LC-MS after appropriate dilution. Quenching the excess peroxide is generally not necessary for analytical-scale injections but can be done with a dilute sodium bisulfite solution if needed.
Experimental Protocols & Data
Forced Degradation Study Design
A comprehensive forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[7][8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.
Table 1: Recommended Starting Conditions for Forced Degradation
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 1 N HCl | 80°C | 24 hours | 5-20% |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 8 hours | 5-20% |
| Oxidation | 30% H₂O₂ | 60°C | 24 hours | 5-20% |
| Photolysis | UV Light (254/365 nm) & Visible | Ambient | Per ICH Q1B | Compare to dark control |
| Thermal (Dry Heat) | Solid State | 105°C | 48 hours | 5-20% |
Proposed Primary Degradation Products
The table below summarizes the most probable degradation products based on the chemistry of the molecule.
Table 2: Summary of Likely Degradation Products
| Degradation Pathway | Proposed Product Name | Molecular Formula | [M+H]⁺ (m/z) |
| Hydrolysis | 2,6-Dimethylaniline | C₈H₁₁N | 122.1 |
| Hydrolysis | Dichloroacetic Acid | C₂H₂Cl₂O₂ | 130.9 (M-H)⁻ |
| Oxidation | 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide N-oxide | C₁₀H₁₁Cl₂NO₂ | 248.0 |
| Photolysis | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C₁₀H₁₂ClNO | 198.1 |
References
-
MedCrave. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
-
Le, T. T., et al. (2019, August 29). Hydrolysis of dichloroacetamide herbicide safeners: Rates and transformation products. Science of The Total Environment. [Link]
-
Le, T. T., et al. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS ES&T Water. [Link]
-
Jordi Labs. ICH Q1A, Q1B, Forced Degradation. [Link]
-
ResolveMass Laboratories. (2023, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Bhusal, P., et al. (2017, May 11). Development, validation and application of a stability indicating HPLC method to quantify lidocaine from polyethylene-co-vinyl acetate (EVA) matrices and biological fluids. Journal of Chromatographic Science. [Link]
-
Dongala, T., et al. (2019). Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form. International Journal of Pharmaceutical Chemistry and Analysis. [Link]
-
Le, T. T., et al. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. National Institutes of Health. [Link]
-
Dong, M. W. (2022, November 1). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Kendre, K., et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Sharma, S., & Singh, P. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Barret, R., et al. (2005). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Andersen, H. R., et al. (2013, August 1). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. Science of The Total Environment. [Link]
-
Patel, K., et al. (2015). Development and Validation of a Stability-Indicating RP-HPLC Method for the Estimation of Drotaverine Impurities in API and Pharmaceutical Formulation. National Institutes of Health. [Link]
-
Kumar, A., et al. (2016). Stability Indicating HPLC Method Development and Validation for Thalidomide and its Impurity Determination. Asian Journal of Pharmaceutical Analysis. [Link]
-
Andersen, H. R., et al. (2013). Identification and ecotoxicity of degradation products of chloroacetamide herbicides from UV-treatment of water. DTU Research Database. [Link]
Sources
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- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
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- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. As an N-substituted acetamide, this compound possesses polar characteristics that can lead to challenging chromatographic behavior. This document provides a structured, in-depth approach to diagnosing and resolving this common issue, moving from frequently asked questions to a comprehensive troubleshooting workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding peak tailing for this specific analyte.
Q1: Why is my peak for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide tailing?
The most probable cause is a secondary retention mechanism occurring alongside the primary reversed-phase interaction.[1] For a polar molecule like this acetamide, this typically involves interaction with active sites on the silica-based stationary phase. The primary culprits are residual silanol groups (Si-OH) that remain on the silica surface after the C18 or C8 phase is bonded.[2][3][4] Your analyte's amide group can form hydrogen bonds with these silanols, causing a portion of the analyte molecules to be retained longer, which results in a "tailing" peak.
Q2: What is the first and simplest thing I should check?
Before making significant changes to your method, verify your mobile phase preparation and check for potential sample overload. An incorrectly prepared mobile phase, especially an error in pH adjustment, can dramatically affect peak shape.[5] To check for mass overload, which can also cause tailing, simply prepare and inject a 10-fold dilution of your sample.[3][6] If the peak shape improves significantly (i.e., the tailing factor decreases), you are operating at a concentration that is saturating the stationary phase.
Q3: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is a critical factor because it controls the ionization state of the silica surface.[7][8][9] Silanol groups are acidic (pKa ~3.5-4.5) and become negatively charged (deprotonated) at higher pH values.[10] Although 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a very weak base, lowering the mobile phase pH to a value between 2.5 and 3.0 is highly effective.[3][11] At this low pH, the silanol groups are fully protonated (neutral), which minimizes the strong secondary interactions that lead to peak tailing.[1][12]
Q4: Can my choice of HPLC column be the source of the problem?
Absolutely. The type and quality of the HPLC column are paramount. If you are using an older "Type A" silica column, it likely has a higher concentration of acidic silanol groups and metal impurities, which are notorious for causing peak tailing with polar compounds.[4][11] Modern, high-purity "Type B" silica columns that are thoroughly end-capped are strongly recommended. End-capping is a process where residual silanols are chemically bonded with a small silylating agent (like trimethylsilane) to make them inert, effectively shielding the analyte from these problematic secondary interaction sites.[1][2][13]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic workflow to identify and resolve the root cause of peak tailing.
Step 1: Diagnose the Problem Source
The first step is to determine if the issue is specific to your analyte or a general system problem. Observe your chromatogram:
-
If only the analyte peak is tailing: The issue is almost certainly chemical in nature, related to interactions between your molecule and the stationary phase. Proceed to Step 2: Chemical & Methodological Solutions .
-
If all peaks in the chromatogram are tailing: This suggests a physical or system-wide problem. The tailing is often more pronounced for early-eluting peaks.[3] Proceed to Step 3: System & Physical Checks .
The following diagram illustrates a logical troubleshooting workflow.
Caption: Troubleshooting workflow for HPLC peak tailing.
Step 2: Chemical & Methodological Solutions
If the problem is isolated to the analyte, focus on optimizing the method chemistry.
The mobile phase is your most powerful tool for influencing peak shape.[7]
-
pH Adjustment: The single most effective strategy is to operate at a low pH. By lowering the mobile phase pH to ≤ 3, you ensure the problematic silanol groups are protonated and neutral, thus preventing strong secondary interactions.[3][12]
-
Recommendation: Use an acidic modifier. For LC-MS compatibility, 0.1% formic acid is an excellent choice. For UV detection, a 20-50 mM potassium phosphate buffer adjusted to pH 2.5-3.0 provides robust pH control.
-
-
Increase Buffer Ionic Strength: At neutral pH, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for phosphate buffer) can help improve peak shape.[3] The higher concentration of salt ions in the mobile phase can compete with the analyte for active silanol sites, effectively "masking" them. Note that high buffer concentrations are not suitable for LC-MS as they can cause ion suppression.[3]
-
Choice of Organic Modifier: Acetonitrile and methanol can provide different selectivity and peak shapes. If you are using one, try substituting it with the other to see if peak shape improves.
Your HPLC column is the heart of the separation.
-
Use High-Performance End-Capped Columns: As previously mentioned, modern columns are designed to minimize silanol activity. Select a column from a reputable manufacturer that is specified as "base-deactivated," "fully end-capped," or based on high-purity silica.[3]
-
Consider Alternative Stationary Phases: If peak tailing persists even with a high-quality silica column, consider a column with a different base material.
-
Hybrid Silica: These columns (e.g., organo-silica hybrids) incorporate organic groups into the silica matrix, which reduces the number of surface silanols and improves pH stability.[11][12]
-
Polymer-Based: Columns packed with polymeric particles (e.g., polystyrene-divinylbenzene) have no silanol groups and thus eliminate this source of peak tailing entirely.[12]
-
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column. It protects the main column from strongly retained impurities that could bind to the inlet frit or stationary phase and create active sites, leading to peak tailing.[14]
Step 3: System & Physical Checks
If all peaks are tailing, the cause is likely mechanical.
-
Column Void or Blocked Frit: Over time, especially under high pressure, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample band and causes tailing for all compounds.[1][3] A partially blocked inlet frit has a similar effect.[5]
-
Solution: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or isopropanol) to waste for 10-20 column volumes.[1] This can sometimes dislodge particulates from the frit. If the problem persists, the column must be replaced.
-
-
Extra-Column Volume (Dead Volume): This refers to all the volume the sample travels through outside of the column itself (e.g., injector, tubing, detector flow cell). Excessive volume causes band broadening and tailing.
-
Solution: Ensure all tubing connections are made correctly with no gaps. Use tubing with a narrow internal diameter (e.g., 0.005" or 0.12 mm ID) and keep the length as short as possible.[2]
-
Part 3: Summary Table & Experimental Protocols
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action | Scientific Rationale |
| Only analyte peak tails | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.0 with 0.1% formic acid or a phosphate buffer. | Protonates silanol groups (Si-OH), making them neutral and reducing unwanted polar/ionic interactions.[1][3] |
| Only analyte peak tails | Inappropriate column chemistry | Switch to a modern, fully end-capped, high-purity "Type B" silica column. | End-capping chemically inactivates most residual silanols, providing a more inert surface for separation.[2][13] |
| Analyte peak tails, improves upon dilution | Mass overload | Reduce sample concentration or injection volume. | High analyte concentration saturates the primary retention sites, forcing interaction with secondary (silanol) sites, causing tailing.[3][5] |
| All peaks tail, especially early eluters | Column void or blocked inlet frit | Reverse-flush the column to waste (if permitted). If unsuccessful, replace the column. | A void or blockage distorts the flow path of the sample band before separation, affecting all compounds.[1][5] |
| All peaks show some tailing and broadening | Extra-column (dead) volume | Check all fittings for gaps. Use minimal lengths of narrow-bore (0.005" ID) tubing. | Minimizes dispersion of the analyte band outside of the column, preserving peak sharpness.[2][14] |
Experimental Protocols
Protocol 1: Preparation of an Acidic Mobile Phase (0.1% Formic Acid)
This protocol is suitable for both UV and LC-MS detection.
-
Measure Reagents: For 1 liter of mobile phase, measure 999 mL of HPLC-grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B).
-
Add Acid: Using a calibrated pipette, add 1.0 mL of high-purity formic acid to the 999 mL of solvent.
-
Mix Thoroughly: Cap the reservoir and mix by inverting the bottle 10-15 times.
-
Degas: Sonicate the mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases.
-
Equilibrate System: Before analysis, flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated.
Protocol 2: Column Flushing and Regeneration
This procedure is for a standard C18 column suspected of contamination. Always check your column's specific documentation for pressure limits and solvent compatibility.
-
Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste container to prevent contamination of the flow cell.
-
Reverse Column Direction: Connect the column outlet to the pump and the inlet to the waste line.
-
Flush with Isopropanol: Pump 100% isopropanol through the column at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) for 20 column volumes. Isopropanol is a strong solvent effective at removing many contaminants.
-
Flush with Intermediate Solvent: Flush with the mobile phase organic solvent (e.g., 100% acetonitrile) for 10 column volumes.
-
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions for at least 20 column volumes before injecting a sample.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Welch, C. J., & Regalado, E. L. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Regalado, E. L., & Welch, C. J. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
Kromidas, S. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC?. Retrieved from [Link]
-
Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Retrieved from [Link]
-
Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
- Dolan, J. W. (1986).
- Nagae, N., Yamamoto, K., & Kadota, C. (2009).
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
-
Phenomenex. (2024). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
- Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235665, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Phenomenex. (n.d.). The Role of End-Capping in RP. Retrieved from [Link]
- LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
LCGC. (2018). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
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- 3. labcompare.com [labcompare.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. moravek.com [moravek.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. LC Technical Tip [discover.phenomenex.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling Up 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. This molecule, a critical intermediate and building block in chemical research, presents unique challenges when transitioning from laboratory-scale batches to pilot or industrial production.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these challenges effectively. Our focus is on anticipating potential issues, understanding their root causes, and implementing robust solutions to ensure a safe, efficient, and scalable manufacturing process.
The primary synthesis route involves the acylation of 2,6-dimethylaniline with a dichloroacetylating agent, most commonly dichloroacetyl chloride.[2] While straightforward on paper, this reaction is highly exothermic and requires careful management of reaction conditions to prevent side reactions and ensure product quality.[3][4][5] This guide will delve into the critical aspects of reagent handling, reaction control, product isolation, and purification, providing the causal explanations behind each recommended step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide?
A1: The most prevalent industrial method is the direct acylation of 2,6-dimethylaniline (also known as 2,6-xylidine) with dichloroacetyl chloride. This reaction is typically performed in the presence of a base or in a biphasic system to neutralize the hydrochloric acid byproduct.[6] The choice of solvent and base is critical for controlling the reaction rate, managing the exotherm, and facilitating product isolation.
Q2: What are the primary safety concerns when working with the reagents for this synthesis?
A2: Both key starting materials require careful handling.
-
Dichloroacetyl chloride: This reagent is highly corrosive, a lachrymator (causes tearing), and reacts violently with water.[7][8][9] It causes severe skin burns and eye damage.[7] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7][8]
-
2,6-Dimethylaniline (2,6-xylidine): This compound is toxic and can be absorbed through the skin.[10] It is a suspected carcinogen.[9] Appropriate PPE is mandatory.[11][12]
Q3: Why is temperature control so critical during the acylation reaction?
A3: The reaction between 2,6-dimethylaniline and dichloroacetyl chloride is significantly exothermic, meaning it releases a substantial amount of heat.[3][4] Failure to control the temperature can lead to a thermal runaway, where the reaction rate increases uncontrollably, generating heat faster than it can be removed.[3] This can result in:
-
Formation of Impurities: Higher temperatures can promote side reactions, such as di-acylation or degradation of the starting materials and product.
-
Safety Hazards: Uncontrolled exotherms can cause a rapid increase in pressure within the reactor, potentially leading to equipment failure.
-
Reduced Product Quality: The desired product may decompose, leading to lower yield and discoloration.
Q4: What analytical methods are recommended for monitoring the reaction and ensuring final product purity?
A4: A combination of chromatographic techniques is ideal.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the consumption of starting materials and the formation of the product.[13][14] It can effectively separate the starting aniline, the product amide, and key impurities.[15] Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
-
Final Product QC: For final purity assessment, HPLC is the standard.[14] Characterization of the final product should also include ¹H NMR and Mass Spectrometry (MS) to confirm its identity and structure.[16][17][18]
Process Workflow & Key Control Points
The following diagram outlines the general workflow for the synthesis, highlighting critical stages where troubleshooting is often required.
Caption: Overall synthesis workflow diagram.
Troubleshooting Guide
This section is organized by the key stages of the manufacturing process.
Part 1: Reagent Preparation and Reaction Execution
Problem 1: Low or Inconsistent Yield
-
Question: My reaction yield is significantly lower than expected, or varies greatly between batches. What are the likely causes?
-
Answer:
-
Cause A: Degradation of Dichloroacetyl Chloride. This is the most common culprit. Dichloroacetyl chloride is highly sensitive to moisture and will hydrolyze to dichloroacetic acid, which is unreactive under these conditions.
-
Validation: Check the purity of the incoming dichloroacetyl chloride via titration or GC-MS before use. Ensure drums and transfer lines are purged with nitrogen or argon.
-
Solution: Use fresh, high-purity dichloroacetyl chloride. Implement strict anhydrous handling procedures, including the use of dry solvents and inert atmosphere blanketing.[8]
-
-
Cause B: Inefficient Mixing. As scale increases, localized "hot spots" or areas of high reagent concentration can form if mixing is not adequate. This can lead to side reactions.
-
Validation: Use temperature probes at various points in the reactor to check for temperature gradients. Model the reactor's mixing efficiency if possible.
-
Solution: Optimize the agitator speed and design (e.g., impeller type) for the specific reactor geometry and batch volume. Ensure baffles are appropriately placed to prevent vortexing and promote top-to-bottom turnover.
-
-
Cause C: Incorrect Stoichiometry. An inaccurate charge of either reactant will result in a lower theoretical yield.
-
Validation: Double-check all calculations. Use calibrated scales and flowmeters for charging reagents.
-
Solution: Implement a system of checks and balances for all raw material weighing and charging operations.
-
-
Problem 2: Reaction Exotherm is Difficult to Control
-
Question: The reaction temperature spikes rapidly upon adding the acyl chloride, even with cooling. How can I manage this exotherm more effectively?
-
Answer: This is a critical safety and quality issue directly related to the rate of heat generation exceeding the rate of heat removal.[3]
-
Cause A: Addition Rate is Too Fast. Adding the dichloroacetyl chloride too quickly is the primary reason for an uncontrollable exotherm.[3]
-
Solution: The most effective control strategy is to slow down the addition rate of the dichloroacetyl chloride.[3] This allows the reactor's cooling system to keep pace with the heat being generated. For large-scale production, this might mean extending the addition time from minutes to several hours.
-
-
Cause B: Insufficient Cooling Capacity. The reactor's cooling system may be inadequate for the scale of the reaction.
-
Validation: Perform a heat flow calorimetry study on a lab scale to accurately determine the reaction's heat output (enthalpy). Compare this to the heat removal capacity of your pilot or production scale reactor.
-
Solution:
-
Reduce Batch Size: Operate the reactor at a smaller volume.
-
Lower Coolant Temperature: Use a colder coolant if possible.
-
Use a Co-solvent: Adding a high-boiling, inert solvent can act as a heat sink, increasing the overall heat capacity of the reaction mass.[19]
-
-
-
Cause C: Reverse Addition. Adding the aniline to the full equivalent of acyl chloride is extremely dangerous and will result in a violent, uncontrollable reaction.
-
Solution: Always add the dichloroacetyl chloride slowly to the solution of 2,6-dimethylaniline. This ensures the acyl chloride is the limiting reagent at any given moment during the addition phase.
-
-
Caption: Troubleshooting exotherm control.
Part 2: Work-up, Isolation, and Purification
Problem 3: Product Precipitates as an Oily or Gummy Solid
-
Question: During the quench or crystallization, my product is not forming a filterable solid. What's wrong?
-
Answer: This is often related to impurities or the conditions of the crystallization process.
-
Cause A: Presence of Impurities. Unreacted starting materials or side products can act as eutectic impurities, depressing the melting point and preventing proper crystal formation.
-
Validation: Take a sample of the crude product before full precipitation and analyze by HPLC to check the impurity profile.
-
Solution: Ensure the reaction has gone to completion before quenching. An acidic wash (e.g., with dilute HCl) during the work-up can remove residual basic 2,6-dimethylaniline.[13]
-
-
Cause B: Crystallization is Too Rapid. "Crashing out" the product by adding an anti-solvent too quickly or cooling too rapidly traps impurities and leads to poor crystal habit.
-
Solution:
-
Control Cooling Rate: Employ a programmed, slow cooling ramp to allow for proper crystal growth.
-
Slow Anti-Solvent Addition: If using an anti-solvent, add it slowly to the solution of the product at a controlled temperature.
-
Seeding: Introduce a small amount of pure, crystalline product to the supersaturated solution to encourage controlled crystal growth.
-
-
-
Problem 4: Final Product is Off-Color (Yellow or Brown)
-
Question: The isolated product has a distinct color instead of being white or off-white. How can I improve the color?
-
Answer: Color formation is typically due to trace impurities formed by oxidation or side reactions.[20]
-
Cause A: Oxidation of Aniline. Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.[20][21]
-
Solution: Maintain an inert (nitrogen or argon) atmosphere over the reaction mixture throughout the process, from charging to isolation. Use high-quality, colorless 2,6-dimethylaniline as the starting material.
-
-
Cause B: Thermal Degradation. High temperatures during the reaction or work-up can cause decomposition, leading to colored byproducts.
-
Solution: Adhere strictly to the validated temperature limits for the reaction. If distillation is used to remove solvents, use vacuum to lower the required temperature.
-
-
Cause C: Impurities Carried Through to Final Product.
-
Solution:
-
Recrystallization: This is the most effective method for color removal. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents include ethanol, isopropanol, or toluene.[22]
-
Carbon Treatment: Adding a small amount of activated carbon to the hot solution before filtration during recrystallization can effectively adsorb colored impurities. Use with caution, as it can also adsorb some of your product.
-
-
-
Problem 5: Difficulty in Removing Residual Solvents
-
Question: My final product fails the residual solvent analysis, even after prolonged drying. What steps can I take?
-
Answer: Trapped solvent is often a function of crystal morphology.
-
Cause A: Poor Crystal Structure. Small, irregular, or agglomerated crystals can trap solvent within their lattice or interstitial spaces.
-
Validation: Examine the crystals under a microscope.
-
Solution: Re-evaluate and optimize the crystallization process. Slower cooling, proper agitation, and the use of an optimal solvent/anti-solvent system will produce larger, more uniform crystals that are easier to dry.[23]
-
-
Cause B: Inefficient Drying. The drying conditions may not be adequate.
-
Solution:
-
Increase Vacuum: A deeper vacuum will lower the boiling point of the trapped solvent more effectively.
-
Increase Temperature: Cautiously increase the drying temperature, ensuring it remains well below the product's melting point to avoid degradation.
-
Agitation/Tumbling: If using a tumble dryer, ensure the speed is sufficient to break up clumps and expose all crystal surfaces to the vacuum. For static tray dryers, ensure the product cake is broken up into a fine, free-flowing powder.
-
-
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis (Illustrative Example)
This protocol is for illustrative purposes. All operations must be performed by qualified personnel in a suitable chemical fume hood with appropriate PPE.
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a temperature probe, and an addition funnel under a nitrogen atmosphere.
-
Charging: Charge 2,6-dimethylaniline (e.g., 60.5 g, 0.5 mol) and glacial acetic acid (250 mL) to the flask.[9] Begin stirring and cool the solution to 10-15°C using an ice bath.
-
Addition: Slowly add dichloroacetyl chloride (e.g., 81 g, 0.55 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 25°C.[10]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Monitor the reaction completion by TLC or HPLC.
-
Quench & Isolation: Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A white precipitate will form.[13]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7) to remove acetic acid and other water-soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: HPLC In-Process Control (IPC) Method
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes, hold for 2 min |
| Flow Rate | 1.0 mL/min[13] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method is a starting point and must be fully validated for your specific application.[13][14]
References
- Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
- Kulesza, A., et al. (2025, April 22). Sustainable and Scalable Amidations in Water Using Continuous Slurry-Flow Technology. ACS Sustainable Chemistry & Engineering.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained.
- Kalevaru, V. N., et al. (2024, January). Challenges and outlook for catalytic direct amidation reactions.
- MDPI. (n.d.).
- Dunetz, J. R., et al. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
- Feed 1. (n.d.). Exothermic Chemical Reaction.
- Apollo Scientific. (n.d.).
- ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development.
- BenchChem. (2025). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- Sigma-Aldrich. (2024, September 8).
- BenchChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
- MDPI. (2022, January 26).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025, October 7).
- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis.
- PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- International Labour Organization & World Health Organization. (n.d.). ICSC 0143 - 2,6-DICHLOROANILINE.
- PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- ResearchGate. (2025, August 6).
- Zhang, H.-L., et al. (1997). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Chemical Journal of Chinese Universities, 18(11), 1893.
- LGC Standards. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
- ResearchGate. (2025, June 11).
- PubMed. (2025, June 2).
- Sciforum. (n.d.).
- University of California, San Diego. (n.d.). The 2-Step Synthesis of Lidocaine.
- BenchChem. (2025).
- ResearchGate. (2025, August 10). 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- PubChem. (n.d.). 2-chloro-N-(2,6-diethylphenyl)acetamide.
- SynThink Research Chemicals. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- Organic Letters. (2021, May 7). Dichloromeldrum's Acid (DiCMA)
- ResearchGate. (2020, November 2).
- SFA ScholarWorks. (n.d.). Research in the Teaching Laboratory: Improving the Synthesis of Lidocaine.
- Filo. (2025, September 22). Reactions of anilines.
- ResearchGate. (n.d.).
- Chegg.com. (2022, February 23). Solved Lidocaine synthesis consists of two.
- apicule. (n.d.). 2-Chloro-n-(2,6-dimethylphenyl)acetamide (CAS No: 1131-01-7).
- University of San Diego. (n.d.). The Synthesis of Lidocaine.
- Hangzhou Longshine Bio-Tech Co.,LTD. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide/1131-01-7.
- Boron Molecular. (n.d.). 2-chloro-N-(2,6-dimethylphenyl)acetamide.
- Chemistry LibreTexts. (2021, August 16).
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- 23. researchgate.net [researchgate.net]
minimizing impurity formation in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide synthesis
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a known impurity in the synthesis of Lidocaine and related compounds. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize impurity formation and ensure the integrity of your synthesis.
Introduction: Understanding the Challenge
The synthesis of N-acylated aromatic compounds is a cornerstone of pharmaceutical chemistry. In the context of producing Lidocaine and its analogues, the reaction of 2,6-dimethylaniline with a chloroacetylating agent is a critical step. While the desired product is typically the monochloroacetamide, the formation of the dichloro-analogue, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, can occur. This impurity can be challenging to remove and can impact the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide will explore the root causes of this impurity and provide practical solutions for its mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause for the formation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in my reaction?
The primary and most direct cause is the presence of dichloroacetyl chloride as an impurity in your chloroacetyl chloride starting material. Dichloroacetyl chloride can be a byproduct in the industrial synthesis of chloroacetyl chloride, often arising from processes involving trichloroethylene.[1][2][3]
Q2: Can the dichloro impurity form from the monochloro product during the reaction?
While less common under standard acylation conditions, the potential for over-chlorination of the monochloro product cannot be entirely dismissed, especially if reactive chlorine species are present. For instance, studies on the chlorination of other amides have shown that N-chloro intermediates can be formed, which might participate in further reactions.[4] However, the quality of the chloroacetyl chloride is the first and most critical factor to investigate.
Q3: How can I test my chloroacetyl chloride for the presence of dichloroacetyl chloride?
A reliable method is Gas Chromatography-Mass Spectrometry (GC-MS). You can develop a method to separate and identify chloroacetyl chloride and its potential dichloro-analogue. Derivatization with a suitable agent, such as piperidine, can improve the chromatographic analysis of these reactive species.[5]
Q4: Are there any specific reaction conditions that favor the formation of the dichloro impurity?
Excessive amounts of the acylating agent or unnecessarily high reaction temperatures could potentially exacerbate the formation of byproducts. However, the stoichiometry is primarily dictated by the purity of the starting materials.
Q5: What is the impact of this dichloro impurity on my final product?
The 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide impurity, also known as Lidocaine Dichloro Impurity, can be difficult to separate from the desired product due to similar physical properties.[6] Its presence can affect the final product's purity, yield, and potentially its toxicological profile. Regulatory bodies have strict guidelines on impurity levels in APIs.[1]
Troubleshooting Guide: Minimizing Dichloro-Impurity Formation
This section provides a systematic approach to identifying and resolving the issue of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide formation.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and minimizing the formation of the dichloro-impurity.
Step 1: Scrutinize Your Starting Materials
The most critical step is to ensure the purity of your chloroacetyl chloride.
-
Recommendation: Always source your chloroacetyl chloride from a reputable supplier and request a certificate of analysis (CoA) that includes a purity assessment and, if possible, a profile of related impurities. Commercial chloroacetyl chloride can contain various impurities that can be removed through purification methods like fractional distillation.[7]
-
Actionable Protocol:
-
Purity Verification by GC-FID: A gas chromatography-flame ionization detection (GC-FID) method can be developed for the indirect quantification of chloroacetyl chloride. Due to its reactivity, it can be converted to a more stable derivative, such as methyl chloroacetate, by reacting with methanol.[8]
-
Step 2: Purification of Chloroacetyl Chloride
If you suspect your chloroacetyl chloride is contaminated, purification is necessary.
-
Recommendation: Fractional distillation is an effective method for purifying chloroacetyl chloride. Due to its corrosive and lachrymatory nature, this should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Experimental Protocol: Fractional Distillation of Chloroacetyl Chloride
-
Set up a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.
-
Use a heating mantle with a stirrer for controlled heating.
-
Collect the fraction that boils at 104-106 °C.
-
Analyze the purified fraction by GC-MS to confirm the absence of dichloroacetyl chloride.
-
Step 3: Optimize Reaction Conditions
Fine-tuning your reaction parameters can further suppress impurity formation.
-
Stoichiometry: While a slight excess of the acylating agent is sometimes used to drive the reaction to completion, in this case, it is advisable to use 2,6-dimethylaniline as the limiting reagent to minimize the chance of over-acylation.
-
Temperature Control: The acylation reaction is typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of chloroacetyl chloride is crucial.[9] This helps to control the reaction rate and minimize side reactions.
-
Solvent and Base: The choice of solvent and base can influence the reaction. A common procedure involves using glacial acetic acid as the solvent, followed by the addition of a sodium acetate solution to neutralize the HCl formed.[9] An alternative is using a non-protic solvent like dichloromethane with a base such as potassium carbonate.[3]
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.0 eq. 2,6-dimethylaniline | Minimizes potential for over-acylation. |
| 1.05-1.1 eq. Chloroacetyl Chloride | Ensures complete conversion of the aniline. | |
| Temperature | 0-10 °C during addition | Controls exothermic reaction and reduces side products. |
| Solvent | Glacial Acetic Acid or Dichloromethane | Common and effective solvents for this acylation. |
| Base | Sodium Acetate or Potassium Carbonate | Neutralizes HCl byproduct, driving the reaction forward. |
Step 4: Reaction Monitoring and Work-up
Careful monitoring and a proper work-up procedure are essential.
-
Recommendation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up Procedure: A typical work-up involves quenching the reaction with water, followed by extraction of the product into an organic solvent. Washing the organic layer with a dilute base (e.g., sodium bicarbonate solution) will remove any remaining acidic impurities.
Detailed Synthetic Protocol
This protocol is for the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, the precursor to Lidocaine, with measures to minimize the formation of the dichloro impurity.
Diagram: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide
Caption: A simplified reaction scheme for the synthesis of the target compound.
Materials:
-
2,6-Dimethylaniline (high purity)
-
Chloroacetyl chloride (verified purity)
-
Glacial acetic acid
-
Sodium acetate
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylaniline (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add chloroacetyl chloride (1.05 eq.) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.[9]
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Prepare a solution of sodium acetate in water and add it to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
Analytical Methods for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the desired product and its impurities.
Table 2: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., formic acid) |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
Conclusion
The formation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is a manageable issue that primarily stems from the purity of the chloroacetyl chloride starting material. By implementing rigorous quality control of reagents, optimizing reaction conditions, and employing careful monitoring techniques, researchers can significantly minimize the formation of this impurity, leading to a more robust and reliable synthetic process.
References
-
Wikipedia. (2023). Dichloroacetyl chloride. Retrieved from [Link]
-
Veeprho. (n.d.). Lidocaine Impurities and Related Compound. Retrieved from [Link]
- Google Patents. (n.d.). US3884785A - Method of making dichloroacetyl chloride.
-
Ovid. (2017, September 23). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Retrieved from [Link]
- Google Patents. (n.d.). US3509210A - Preparation of dichloroacetyl chloride.
-
PubMed. (2014, March 27). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN105348083A - Purifying method for chloroacetyl chloride.
-
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 39084-88-3 | Product Name : Lidocaine Dichloro Impurity. Retrieved from [Link]
-
ResearchGate. (n.d.). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Retrieved from [Link]
-
eScholarship.org. (2016, January 20). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
Sources
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stability testing of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide under different conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for stability testing of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, reliable, and built on a foundation of scientific integrity.
Introduction: Why Stability Matters
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a key building block in organic synthesis.[1] Understanding its stability is not merely an academic exercise; it is fundamental to ensuring the quality, safety, and efficacy of downstream products. Stability testing provides critical evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[2][3] This knowledge allows for the establishment of a re-test period, recommended storage conditions, and a comprehensive understanding of the potential degradants that may arise.[3][4]
This guide is structured around common challenges and questions encountered during stability assessment, following the principles of forced degradation (stress testing) as outlined in the International Council for Harmonisation (ICH) guidelines.[3]
Part 1: General Principles & Frequently Asked Questions
This section addresses foundational questions about the purpose and design of stability studies for a chemical intermediate.
Q1: What is the primary goal of performing forced degradation on a chemical intermediate like 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide?
The primary goal is twofold. First, it helps to identify the likely degradation products that could form under various stress conditions.[4] This is crucial for developing appropriate analytical methods. Second, it serves to demonstrate the specificity of your analytical method—proving that it is "stability-indicating." A stability-indicating method is one that can accurately measure the decrease in the amount of the active substance due to degradation and can separate the parent compound from its degradation products.
Q2: My initial stress studies are showing very rapid or complete degradation under certain conditions. Is this a failure?
Not at all. The purpose of stress testing is to intentionally induce degradation.[3] Observing rapid degradation under harsh conditions (e.g., high pH or high temperature) provides valuable information about the compound's intrinsic liabilities. The key is to modulate the conditions (e.g., lower the temperature, shorten the exposure time, or use a lower concentration of the stress agent) to achieve a target degradation of 5-20%. This level of degradation is generally sufficient to detect and identify major degradants without completely consuming the parent compound, making analysis more straightforward.
Part 2: Troubleshooting Guide for Specific Stress Conditions
Hydrolytic Stability (Aqueous & pH-Dependent Degradation)
The amide linkage in 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a primary site for hydrolytic degradation.
Q3: My compound is degrading significantly faster in my pH 10 buffer compared to my pH 2 buffer. Is this expected, and what is the mechanism?
Yes, this is highly expected. The amide bond in the molecule is susceptible to cleavage through hydrolysis, and this reaction is typically accelerated under both acidic and basic conditions.[5] However, base-catalyzed hydrolysis is often more rapid for amides.
-
Causality (The "Why"): Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This is generally a more efficient pathway than acid-catalyzed hydrolysis, which involves protonation of the carbonyl oxygen to make the carbon more electrophilic for attack by a weaker nucleophile (water). The expected degradation products are 2,6-dimethylaniline and dichloroacetic acid. A similar pathway is observed for the related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[5]
Q4: I'm observing poor mass balance in my hydrolysis studies. The loss of the parent compound doesn't match the appearance of the expected degradant peaks. What could be the issue?
This is a common and important challenge. Here are the likely causes:
-
Non-UV Active Degradants: One or more of your degradation products may lack a chromophore and will be invisible to UV detection. Dichloroacetic acid is an example of a product that would not be detected by standard reversed-phase HPLC with UV detection.
-
Further Degradation: The primary degradants (like 2,6-dimethylaniline) might be unstable under the stress conditions and are degrading further into other, smaller molecules.
-
Precipitation: The parent compound or a degradant may be precipitating out of the solution, especially if its solubility limit is exceeded upon formation. Visually inspect your samples.
-
Adsorption: The compound or its degradants might be adsorbing to the container walls (e.g., glass or plastic vials).
-
Co-elution: A degradant peak may be hidden under the parent peak or a solvent front. This points to an inadequate analytical method. A peak purity analysis using a photodiode array (PDA) detector can help diagnose this.
Thermal Stability
Q5: My solid-state sample shows discoloration (e.g., turns yellow/brown) upon heating, but the HPLC analysis shows minimal loss of the parent compound. How should I interpret this?
Discoloration often indicates the formation of low-level impurities or polymeric materials that may not be well-resolved or detected by your primary analytical method.
-
Expert Insight: While the purity as determined by HPLC may still be high (e.g., >99%), the discoloration is a clear sign of instability and must be reported. It suggests the formation of chromophoric species, even at trace levels. This could be due to oxidative processes or solid-state rearrangements that are accelerated by heat. It is crucial to document these physical changes as part of the stability profile, as per ICH guidelines.[6]
Photostability
Q6: My photostability sample and my "dark control" sample both show similar levels of degradation. Does this mean my compound is stable to light?
No, quite the opposite. This result strongly suggests that the degradation is primarily caused by heat, not light. The light sources used for photostability testing generate significant thermal energy.[7]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. snscourseware.org [snscourseware.org]
- 4. pharmacy.kkwagh.edu.in [pharmacy.kkwagh.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for the Assay of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, technically-grounded walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. This compound, a dichloroacetamide derivative, requires a precise and accurate analytical method for its quantification in various stages of pharmaceutical development and quality control.
This document eschews a rigid template, instead focusing on a logical and practical workflow that emphasizes the scientific rationale behind each validation parameter. We will delve into the "why" of each experimental choice, ensuring a self-validating system that meets the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5]
The Analytical Target: 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (MW: 232.11 g/mol , Formula: C10H11Cl2NO) is an organic compound whose accurate quantification is critical.[6][7] Structurally similar compounds are used as intermediates in the synthesis of pharmaceuticals.[7][8] Given its chemical structure, a reversed-phase HPLC method with UV detection is a suitable analytical approach.
A Scientifically Sound, Albeit Hypothetical, HPLC Method
While a specific validated HPLC method for this exact analyte is not publicly available, a robust starting point can be designed based on the physicochemical properties of similar aromatic amides.[9][10] The following hypothetical method serves as the basis for the validation studies detailed in this guide:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This method is designed to provide good retention and peak shape for the analyte, based on its predicted hydrophobicity. The validation process will confirm its suitability for the intended purpose.
The Workflow of Method Validation: A Visual Overview
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use. The following diagram illustrates the interconnectedness of the key validation parameters as stipulated by ICH Q2(R1).[1][11]
Caption: A flowchart illustrating the logical progression of HPLC method validation parameters as outlined in ICH guidelines.
A Deep Dive into Validation Parameters: Protocols and Acceptance Criteria
The following sections provide detailed experimental protocols for each validation characteristic. These protocols are designed to be self-validating, with clear acceptance criteria derived from regulatory expectations.[12][13][14]
Specificity
The "Why": Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][13] This is crucial to prevent interference and ensure the reported result is solely from the analyte of interest.
Experimental Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.
-
Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
-
Peak Purity Analysis: Analyze the stressed samples and use a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any other peaks.
-
The peak purity index should be greater than a predefined threshold (e.g., >0.99), indicating no co-eluting impurities.
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[13]
Experimental Protocol:
-
Prepare a stock solution of the 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide reference standard.
-
Prepare at least five calibration standards by serial dilution of the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each calibration standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The residuals should be randomly distributed around the x-axis.
| Concentration Level | Concentration (µg/mL) |
| Level 1 (50%) | 50 |
| Level 2 (75%) | 75 |
| Level 3 (100%) | 100 |
| Level 4 (125%) | 125 |
| Level 5 (150%) | 150 |
| Caption: Example of concentration levels for linearity and range determination. |
Accuracy
The "Why": Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[12]
Experimental Protocol:
-
Prepare samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
Acceptance Criteria:
-
The mean percentage recovery should be within 98.0% to 102.0%.
Precision
The "Why": Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria:
-
The relative standard deviation (RSD) should be ≤ 2.0%.
| Precision Level | Parameter | Acceptance Criterion (%RSD) |
| Repeatability | Same Day, Analyst, Instrument | ≤ 2.0% |
| Intermediate Precision | Different Day, Analyst, Instrument | ≤ 2.0% |
Caption: Acceptance criteria for precision studies.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The "Why": The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
-
The LOQ should be verifiable by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
Robustness
The "Why": Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Deliberately vary critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ± 2%)
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
-
Analyze a system suitability solution under each of these modified conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within the predefined acceptance criteria.
Caption: Key parameters to vary during a robustness study of an HPLC method.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful and widely used technique for the assay of pharmaceutical compounds, it is beneficial to consider other analytical methods to provide a comprehensive perspective.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[9] | High resolution for volatile and thermally stable compounds. | May require derivatization for non-volatile compounds, which can introduce complexity.[16][17] |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte in a solution.[9] | Simple, rapid, and cost-effective. | Lacks specificity; susceptible to interference from other absorbing compounds in the sample matrix. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[18][19] | High sensitivity and selectivity, providing structural information. | Higher cost and complexity compared to HPLC-UV. |
For the routine quality control assay of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, the validated HPLC-UV method presented here offers an optimal balance of specificity, accuracy, precision, and cost-effectiveness.
Conclusion
The validation of an HPLC method is a meticulous but essential process that underpins the quality and reliability of analytical data in the pharmaceutical industry. By systematically evaluating each validation parameter with a clear scientific rationale, as outlined in this guide, researchers can establish a robust and defensible analytical method for the assay of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. This commitment to scientific integrity ensures that the data generated is fit for its intended purpose, from early-stage development to final product release.
References
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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USP <1225> Method Validation - BA Sciences. Available from: [Link]
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VALIDATION OF COMPENDIAL METHODS - General Chapters. Available from: [Link]
-
Quality Guidelines - ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
-
Comparison Bet. US FDA, USP & ICH Guidelines | PDF | Verification And Validation - Scribd. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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Revised USP Chapter <1225> "Validation of Compendial Methods" approved. Available from: [Link]
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〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. Available from: [Link]
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Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. Available from: [Link]
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2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem. Available from: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and. Available from: [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - ResearchGate. Available from: [Link]
-
Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed. Available from: [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]
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Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective - Agilent. Available from: [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
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2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem. Available from: [Link]
-
HPLC Method Development and Validation: A Review - ijarsct. Available from: [Link]
-
Validated HPLC Methods | PDF | High Performance Liquid Chromatography - Scribd. Available from: [Link]
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(PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide - ResearchGate. Available from: [Link]
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Development and validation of reversed-phase high-performance liquid chromatography method for the simultaneous determination of - International Journal of Green Pharmacy (IJGP). Available from: [Link]
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Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC - NIH. Available from: [Link]
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A Comparative Analysis of Synthetic Routes for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: A Guide for Researchers
Welcome to a comprehensive guide dedicated to the synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a molecule of significant interest in medicinal chemistry and as a potential impurity in pharmaceutical manufacturing. This document provides an in-depth comparative analysis of various synthetic strategies, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific needs.
Introduction: The Significance of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is an amide derivative that shares structural similarities with important pharmaceutical compounds. Its synthesis is of interest for several reasons, including its potential biological activity and its role as a reference standard in the analysis of related active pharmaceutical ingredients.[1][2] The core synthetic challenge lies in the efficient and selective formation of the amide bond between 2,6-dimethylaniline and a dichloroacetylating agent. This guide will explore and compare two primary synthetic pathways: the traditional acylation with dichloroacetyl chloride and a modern approach utilizing Dichloromeldrum's acid.
Route 1: Classical Acylation via Dichloroacetyl Chloride
The most direct and widely understood method for the synthesis of N-aryl acetamides is the acylation of an aniline with an acyl chloride.[3] This approach can be adapted for the synthesis of our target molecule by reacting 2,6-dimethylaniline with dichloroacetyl chloride. The success of this reaction is highly dependent on the choice of solvent and base to neutralize the hydrochloric acid byproduct.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of dichloroacetyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the final amide product.
Comparative Analysis of Reaction Conditions
The choice of solvent and base is critical in this synthesis and can significantly impact the yield, purity, and ease of workup. We will compare three common systems.
A. Glacial Acetic Acid with Sodium Acetate:
This system is a classical and often reliable method for the acylation of anilines.[3][4] Acetic acid serves as a solvent that can protonate the aniline, and the addition of a weak base like sodium acetate helps to drive the reaction to completion by neutralizing the generated HCl.
B. Aprotic Solvent with an Inorganic Base:
Using an aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethylene with an inorganic base like potassium carbonate or sodium hydroxide offers a milder alternative.[5][6] This method can be advantageous for substrates that are sensitive to acidic conditions.
C. Aprotic Solvent with an Organic Base:
Employing an organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (THF) or DCM is another effective strategy.[7][8] Organic bases are often more soluble in organic solvents, leading to a more homogeneous reaction mixture.
Experimental Protocols: Route 1
Protocol 1A: Acylation in Glacial Acetic Acid/Sodium Acetate
-
In a round-bottom flask, dissolve 2,6-dimethylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add dichloroacetyl chloride (1.1 eq.) to the solution while stirring.
-
Warm the mixture gently (e.g., to 40-50°C) for a short period to ensure complete reaction.[9]
-
Cool the reaction mixture and add a solution of sodium acetate in water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Protocol 1B: Acylation in Dichloromethane with Potassium Carbonate
-
Suspend 2,6-dimethylaniline (1.0 eq.) and potassium carbonate (1.5 eq.) in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add a solution of dichloroacetyl chloride (1.1 eq.) in dichloromethane dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.[5]
Route 2: Green Dichloroacetylation with Dichloromeldrum's Acid (DiCMA)
A more modern and environmentally friendly approach to dichloroacetylation involves the use of Dichloromeldrum's acid (DiCMA).[10][11] This bench-stable, non-volatile reagent offers a practical alternative to the highly reactive and corrosive dichloroacetyl chloride. The reaction proceeds in common organic solvents, and the byproducts are only acetone and carbon dioxide, simplifying the purification process.
Reaction Mechanism
The reaction with DiCMA is believed to proceed through the formation of a highly reactive dichloro ketene intermediate in situ, which is then trapped by the aniline. This method avoids the generation of HCl, thus eliminating the need for a base.
Experimental Protocol: Route 2
Protocol 2: Dichloroacetylation using DiCMA
-
Dissolve 2,6-dimethylaniline (1.0 eq.) in a suitable solvent such as acetonitrile or ethyl acetate.
-
Add Dichloromeldrum's acid (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is often of high purity, and simple trituration or recrystallization is sufficient for purification.[10]
Comparative Data Summary
| Parameter | Route 1A: Acetic Acid/NaOAc | Route 1B: DCM/K2CO3 | Route 1C: THF/DBU | Route 2: DiCMA |
| Reagents | 2,6-dimethylaniline, dichloroacetyl chloride, glacial acetic acid, sodium acetate | 2,6-dimethylaniline, dichloroacetyl chloride, DCM, K2CO3 | 2,6-dimethylaniline, dichloroacetyl chloride, THF, DBU | 2,6-dimethylaniline, Dichloromeldrum's acid |
| Reaction Conditions | Mild heating may be required[9] | 0°C to room temperature[5] | Room temperature[7] | Room temperature |
| Work-up | Precipitation and filtration | Filtration and extraction | Aqueous work-up and extraction | Solvent evaporation |
| Byproducts | Acetic acid, sodium chloride | Potassium chloride, potassium bicarbonate | DBU hydrochloride | Acetone, carbon dioxide |
| Advantages | Classical, well-understood method | Mild conditions, avoids strong acids | High yields reported for similar reactions[7] | "Green" reagent, simple work-up, high purity |
| Disadvantages | Acidic conditions, potential for side reactions | Heterogeneous reaction, requires efficient stirring | DBU can be expensive | DiCMA may not be as readily available as dichloroacetyl chloride |
Visualizing the Synthetic Workflows
Caption: Workflow for Route 1A: Acylation in Acetic Acid.
Caption: Workflow for Route 2: Dichloroacetylation with DiCMA.
Conclusion and Recommendations
Both the classical acylation with dichloroacetyl chloride and the modern approach using Dichloromeldrum's acid present viable pathways for the synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
-
Route 1 is well-established and utilizes readily available, inexpensive starting materials. The choice between the different solvent and base systems will depend on the scale of the reaction and the available laboratory equipment. For small-scale synthesis, the use of an aprotic solvent with an organic or inorganic base (Routes 1B and 1C) may offer a more straightforward work-up.
-
Route 2 represents a significant advancement in terms of "green" chemistry and operational simplicity.[10][11] The avoidance of corrosive reagents and the generation of benign byproducts make it an attractive option, particularly for high-throughput synthesis and in environments where waste reduction is a priority. The main consideration for this route is the availability and cost of Dichloromeldrum's acid.
For researchers embarking on the synthesis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a preliminary small-scale trial of both a classical acylation method and the DiCMA approach is recommended to determine the most efficient and practical route for their specific laboratory setting and research goals.
References
-
[4] 1 The 2-Step Synthesis of Lidocaine Review: You should review SN2 reactions. You also need to do some on your own reading of se. (URL: )
-
[9] Chem 302L / Su07 The Synthesis of Lidocaine Introduction Lidocaine (trade names Lidothesin, Xylocain, Anestacon) is an important - Sandiego. (URL: )
-
[5] CN110938012A - Preparation method of lidocaine - Google Patents. (URL: )
-
[12] Virtual Lab 1 - Synthesis of alpha-Chloro-2,6-dimethylacetanilide - Queen's University Belfast. (URL: )
-
[7] A facile amidation of chloroacetyl chloride using DBU. (URL: )
-
[6] Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide - PrepChem.com. (URL: [Link])
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Welcome to a detailed spectroscopic examination of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a compound of significant interest as a synthetic intermediate and a potential impurity in pharmaceutical manufacturing.[1][2] This guide provides a comparative analysis, leveraging infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to differentiate the title compound from its structurally related analogs. The objective is to equip researchers, quality control analysts, and drug development professionals with the data and methodologies necessary for unambiguous compound identification and characterization.
The compounds chosen for this comparison represent a systematic variation in the acyl group, allowing for a clear understanding of how chloro-substitution impacts spectroscopic signatures.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Structure |
| N-(2,6-dimethylphenyl)acetamide | NDMPA | C₁₀H₁₃NO | 163.22 | ![]() |
| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | MOMPCA | C₁₀H₁₂ClNO | 197.66 | ![]() |
| 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | DMPC A | C₁₀H₁₁Cl₂NO | 232.11 | ![]() |
| Lidocaine | LDC | C₁₄H₂₂N₂O | 234.34 | ![]() |
Note: Structures are illustrative. NDMPA, MOMPCA, and DMPC serve as the primary comparative set, with Lidocaine (a well-characterized, related pharmaceutical) included for broader context.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups within a molecule. The vibrational frequencies of specific bonds, such as the carbonyl (C=O) and amide N-H, provide a distinct fingerprint. For this class of compounds, the position of the "Amide I" band (primarily C=O stretching) and the N-H stretching frequency are of principal diagnostic value.
Comparative IR Data
| Compound | N-H Stretch (cm⁻¹) | Amide I (C=O) Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| NDMPA | ~3260 | ~1660 | N/A |
| MOMPCA | ~3270 | ~1670 | ~770 |
| DMPC A | ~3250 | ~1700 | ~800-820 |
Data compiled from representative spectra and established ranges.[3][4][5]
Expert Interpretation
The most telling trend is the shift of the Amide I band to a higher wavenumber (blue shift) as the number of chlorine atoms on the α-carbon increases. This is a direct result of the inductive effect . Chlorine is a highly electronegative atom, and its presence withdraws electron density from the adjacent carbonyl carbon. This withdrawal strengthens and shortens the C=O double bond, causing it to vibrate at a higher frequency. The shift from ~1670 cm⁻¹ in the monochloro- species (MOMPCA) to ~1700 cm⁻¹ in the dichloro- species (DMPC A) is a clear and diagnostically useful indicator of the degree of halogenation.
The N-H stretching frequency remains relatively consistent across the analogs, indicating that the electronic environment of the amide nitrogen is less affected by the α-substitution. The C-Cl stretches, while present, are often found in the complex fingerprint region and can be less reliable for definitive identification without pure reference standards.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol-soaked wipe and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Workflow Diagram: IR Analysis
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, mapping out the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for this class of compounds.
Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Aromatic (Ar-H) | Methyl (Ar-CH₃) | Amide (N-H) | α-Carbon Proton(s) |
| NDMPA | ~7.1 ppm (m, 3H) | ~2.2 ppm (s, 6H) | ~7.4 ppm (br s, 1H) | ~2.1 ppm (s, 3H) |
| MOMPCA | ~7.1 ppm (m, 3H) | ~2.2 ppm (s, 6H) | ~8.1 ppm (br s, 1H) | ~4.2 ppm (s, 2H) |
| DMPC A | ~7.2 ppm (m, 3H) | ~2.3 ppm (s, 6H) | ~8.4 ppm (br s, 1H) | ~6.5 ppm (s, 1H) |
| LDC | ~7.1 ppm (m, 3H) | ~2.2 ppm (s, 6H) | ~8.9 ppm (br s, 1H) | ~3.2 ppm (s, 2H) |
Chemical shifts (δ) are in ppm. Multiplicity: s = singlet, m = multiplet, br s = broad singlet. Data is representative.[6][7][8]
Expert Interpretation: ¹H NMR
The key diagnostic signal is that of the α-carbon proton(s).
-
In NDMPA , these are the protons of an acetyl methyl group, appearing around 2.1 ppm.
-
In MOMPCA , the two protons on the α-carbon are adjacent to one chlorine atom, causing a significant downfield shift to ~4.2 ppm.[8]
-
In DMPC A , the single proton on the α-carbon is influenced by two chlorine atoms, resulting in a dramatic downfield shift to ~6.5 ppm. This substantial deshielding is the most unambiguous feature for identifying the dichloro- species.
The chemical shifts of the aromatic and methyl protons on the phenyl ring remain largely unperturbed, as they are electronically insulated from the changes on the acyl group. The amide proton (N-H) shows a slight downfield trend with increasing chlorination, likely due to subtle changes in the electronic nature and hydrogen bonding capability of the carbonyl group.
Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | Carbonyl (C=O) | α-Carbon | Aromatic (Ar-C) | Methyl (Ar-CH₃) |
| NDMPA | ~169 ppm | ~24 ppm | ~127-135 ppm | ~18 ppm |
| MOMPCA | ~164 ppm | ~43 ppm | ~128-135 ppm | ~18 ppm |
| DMPC A | ~162 ppm | ~67 ppm | ~128-136 ppm | ~19 ppm |
| LDC | ~170 ppm | ~58 ppm | ~127-135 ppm | ~18 ppm |
Chemical shifts (δ) are in ppm. Data is representative.[6][9]
Expert Interpretation: ¹³C NMR
Similar to ¹H NMR, the α-carbon signal is highly diagnostic. The ¹³C chemical shift of this carbon increases significantly with each additional chlorine atom: ~24 ppm (NDMPA) → ~43 ppm (MOMPCA) → ~67 ppm (DMPC A). This is a classic example of the heavy atom effect and inductive deshielding in ¹³C NMR.
Interestingly, the carbonyl carbon signal shifts slightly upfield with increasing chlorination. This may seem counterintuitive but can be attributed to complex resonance and anisotropic effects. Nonetheless, the combination of the carbonyl shift and, more importantly, the large downfield shift of the α-carbon provides a robust and unique fingerprint for each analog.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and properly shimmed to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For chloro-compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine.
Key Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragments (m/z) | Chlorine Isotope Pattern |
| NDMPA | 163 | 121, 120 | N/A |
| MOMPCA | 197 / 199 | 148, 120 | M⁺ / (M+2)⁺ ratio of ~3:1 |
| DMPC A | 231 / 233 / 235 | 148, 120 | M⁺ / (M+2)⁺ / (M+4)⁺ ratio of ~9:6:1 |
| LDC | 234 | 86, 120 | N/A |
Data based on Electron Ionization (EI) fragmentation.[10][11]
Expert Interpretation
The most definitive feature in the mass spectra is the chlorine isotope pattern . Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).
-
MOMPCA , with one chlorine atom, exhibits a molecular ion cluster with two peaks (M⁺ and M+2) in an approximate 3:1 intensity ratio.[10]
-
DMPC A , with two chlorine atoms, shows a more complex cluster of three peaks (M⁺, M+2, and M+4) with a characteristic intensity ratio of approximately 9:6:1. The presence of this pattern is conclusive evidence for a dichloro-substituted compound.
The primary fragmentation pathway for these N-aryl acetamides involves cleavage of the amide bond (an α-cleavage). This results in a common fragment at m/z 120, corresponding to the [2,6-dimethylphenyl-NH]⁺ radical cation, and another fragment corresponding to the acyl portion. For MOMPCA and DMPC A, cleavage can also occur between the α-carbon and the carbonyl group, leading to a fragment at m/z 148 ([M-CH₂Cl]⁺ or [M-CHCl₂]⁺ respectively, followed by rearrangement).
Proposed Fragmentation Pathway for DMPC A
Caption: Key EI-MS fragmentation pathways for DMPC A.
Integrated Analysis and Conclusion
While each spectroscopic technique provides valuable information, their combined power allows for the unequivocal identification of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
-
IR immediately suggests the presence of a secondary amide and, crucially, points towards a highly electronegatively substituted carbonyl group with its Amide I band shifted to ~1700 cm⁻¹.
-
¹H NMR provides the smoking gun with a unique singlet at ~6.5 ppm, a region far downfield from typical α-protons, indicating the presence of a methine proton flanked by two chlorine atoms.
-
¹³C NMR corroborates the ¹H data, showing an α-carbon signal at ~67 ppm, confirming its attachment to two electronegative substituents.
-
Mass Spectrometry definitively establishes the molecular weight and confirms the presence of two chlorine atoms through the characteristic M⁺/(M+2)⁺/(M+4)⁺ isotopic cluster in a 9:6:1 ratio.
This guide demonstrates that a systematic, multi-technique spectroscopic approach is essential for the accurate characterization of closely related chemical structures. By understanding the causal relationships between molecular structure and spectral output—such as the inductive effects of halogens—researchers can confidently identify and differentiate compounds like 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in complex research and development settings.
References
-
AZoM. (2015). The Spectra of Lidocaine. Available at: [Link]
-
SpectraBase. (n.d.). Lidocaine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3676, Lidocaine. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Lidocaine in NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Mass spectrum of Lidocaine. Available at: [Link]
-
mzCloud. (2016). 2 2 Dichloro N 2 6 diethylphenyl acetamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 235665, 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,6-dimethylphenyl)- in NIST Chemistry WebBook. Available at: [Link]
-
SpectraBase. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide - Optional[ATR-IR] - Spectrum. Available at: [Link]
Sources
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- 2. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide | C10H11Cl2NO | CID 235665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) IR Spectrum [chemicalbook.com]
- 4. Acetamide, N-(2,6-dimethylphenyl)- [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. azom.com [azom.com]
- 7. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(2,6-dimethylphenyl)acetamide(1131-01-7) 1H NMR spectrum [chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | CID 70798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lidocaine [webbook.nist.gov]
A Comparative Guide to the Certificate of Analysis for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide Reference Standard
For researchers, scientists, and drug development professionals, the integrity of a reference standard is paramount. The Certificate of Analysis (CoA) is the primary document that attests to the quality and purity of such a standard. This guide provides an in-depth comparison of the critical quality attributes for a reference standard of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a key intermediate and impurity in the synthesis of various pharmaceutical compounds.[1][2] We will dissect a representative CoA, compare it with potential alternatives, and provide the experimental protocols necessary for independent verification.
Understanding the Certificate of Analysis: A Representative Example
A Certificate of Analysis is more than just a statement of purity; it is a comprehensive summary of the analytical testing performed on a specific batch of material. Below is a representative CoA for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, synthesized from information typically provided by reputable suppliers.[3]
Table 1: Representative Certificate of Analysis
| Test | Method | Specification | Result |
| Appearance | Visual | White to Off-White Solid | Conforms |
| Identity | ¹H NMR | Conforms to Structure | Conforms |
| Mass Spectrometry | Conforms to Structure | Conforms | |
| Infrared Spectroscopy | Conforms to Structure | Conforms | |
| Purity (by HPLC) | HPLC-UV (220 nm) | ≥ 99.0% | 99.8% |
| Loss on Drying | TGA | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> Limits | Conforms |
| Assay (as is) | qNMR | 98.0% - 102.0% | 99.5% |
| Storage Conditions | - | 2-8°C, Inert Atmosphere | - |
Comparative Analysis of Reference Standards
When selecting a reference standard, it is crucial to compare the offerings from different suppliers. Not all reference standards are created equal, and variations in purity and characterization can have significant impacts on experimental outcomes.
Table 2: Comparison of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide Reference Standards
| Parameter | Our Representative Standard | Alternative Supplier A | Alternative Supplier B |
| Purity (HPLC) | 99.8% | ≥ 97.0%[4] | > 95%[3] |
| Identity Confirmation | ¹H NMR, MS, IR | ¹H NMR | Not Specified |
| Quantitative Assay | qNMR (99.5%) | Not Specified | Not Specified |
| ISO 17025 Certified | Yes[5] | No | No |
| CoA Provided | Comprehensive, Batch-Specific | Basic, Lot-Specific | Available on Request[6] |
This comparison highlights the importance of scrutinizing the details provided by suppliers. While a lower-purity standard from "Alternative Supplier B" might be less expensive, its lack of comprehensive characterization and a readily available CoA introduces a higher level of risk for sensitive analytical applications. For quantitative analysis, a standard with a precisely determined assay value, such as by quantitative NMR (qNMR), is essential.
Experimental Protocols for Verification
Independent verification of a reference standard's identity and purity is a critical component of good laboratory practice. Below are detailed protocols for the key analytical methods.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method provides a robust means of quantifying the purity of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide and identifying any related impurities.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Methodology:
-
Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and purified water. Degas the solution before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide reference standard and dissolve it in 100 mL of the mobile phase to create a 0.1 mg/mL solution.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 220 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Identity Confirmation by ¹H NMR and Mass Spectrometry
Spectroscopic methods are essential for confirming the chemical structure of the reference standard.
Workflow for Identity Confirmation
Caption: Workflow for identity confirmation.
¹H NMR Methodology:
-
Prepare a solution of approximately 5 mg of the reference standard in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the data and compare the resulting spectrum with the expected chemical shifts, integration values, and splitting patterns for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide.
Mass Spectrometry Methodology:
-
Prepare a dilute solution of the reference standard in methanol (approximately 10 µg/mL).
-
Infuse the solution into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the molecular ion peak corresponding to the calculated exact mass of the compound.[5]
Conclusion
The Certificate of Analysis is an indispensable tool for ensuring the quality and reliability of a chemical reference standard. By understanding the key parameters presented in a CoA, comparing the offerings from different suppliers, and having the capability to perform independent verification, researchers can have a high degree of confidence in their experimental results. The methodologies and comparative data presented in this guide provide a framework for the critical evaluation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide reference standards.
References
-
PubChem. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
-
Briti Scientific. Lidocaine secondary standard, certified reference material (CRM). - Certificate of Analysis. Available from: [Link]
-
NIST WebBook. Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. Available from: [Link]
-
Pharmaffiliates. 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
-
PubChem. 2-chloro-N-(2,6-diethylphenyl)acetamide. Available from: [Link]
-
Semantic Scholar. 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide [lgcstandards.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide 97.00% | CAS: 39084-88-3 | AChemBlock [achemblock.com]
- 5. 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide [lgcstandards.com]
- 6. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide and Related Chloroacetamides
For researchers, scientists, and drug development professionals, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides an in-depth technical comparison of potential cross-reactivity for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in immunoassays, supported by experimental data from structurally similar compounds. While direct immunoassay data for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is not extensively available in public literature, its structural similarity to the widely studied chloroacetamide herbicide family necessitates a thorough evaluation of potential cross-reactivity. This guide will equip you with the foundational knowledge and a robust experimental protocol to perform such an assessment.
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is an organic compound with a dichloroacetyl group attached to 2,6-dimethylaniline, making it a valuable intermediate in chemical synthesis.[1] Its structure shares features with local anesthetics and various herbicides, highlighting the potential for antibodies developed against one compound to recognize others.[1]
The Critical Role of Cross-Reactivity in Immunoassay Specificity
Immunoassays, particularly competitive formats like Enzyme-Linked Immunosorbent Assay (ELISA), rely on the highly specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that are structurally similar to the intended analyte. This can lead to inaccurate quantification and false-positive results, compromising the integrity of a study.[2] Therefore, understanding and quantifying cross-reactivity is a critical component of immunoassay validation.
The degree of cross-reactivity is typically expressed as a percentage, calculated from the concentration of the target analyte and the cross-reacting compound required to produce a 50% inhibition of the maximum signal (IC50). The formula is as follows:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Potentially Cross-Reacting Compound) x 100
A lower percentage indicates higher specificity of the antibody for the target analyte.
Comparative Cross-Reactivity Data from Structurally Related Chloroacetamide Herbicides
To anticipate the potential cross-reactivity profile of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, we can examine data from immunoassays developed for structurally analogous chloroacetamide herbicides such as butachlor, acetochlor, metolachlor, and pretilachlor. It is crucial to note that cross-reactivity is highly dependent on the specific antibody used in the assay.[2]
| Herbicide | Chemical Class | Immunoassay Specificity | Cross-Reactivity (%) | Reference |
| Butachlor | Chloroacetamide | Anti-Pretilachlor mAb | < 3.0 | [2][3] |
| Alachlor | Chloroacetamide | Anti-Pretilachlor mAb | < 3.0 | [2][3] |
| Acetochlor | Chloroacetamide | Anti-Pretilachlor mAb | < 3.0 | [2][3] |
| Propisochlor | Chloroacetamide | Anti-Pretilachlor mAb | < 3.0 | [2][3] |
| Metalaxyl | Acylalanine | Anti-Pretilachlor mAb | < 3.0 | [2][3] |
| Butachlor | Chloroacetamide | Anti-Acetochlor pAb | 6.9 | [4] |
| Propachlor | Chloroacetamide | Anti-Acetochlor pAb | 6.5 | [4] |
| Alachlor | Chloroacetamide | Anti-Metolachlor Ab | 23 | [5] |
| Propachlor | Chloroacetamide | Anti-Metolachlor Ab | 0 | [5] |
| Metazachlor | Chloroacetamide | Anti-Metolachlor Ab | 0 | [5] |
Note: This data is compiled from studies on immunoassays for other chloroacetamide herbicides, as comprehensive cross-reactivity data for a dedicated 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide immunoassay is limited in publicly available literature. The cross-reactivity of a specific antibody with these herbicides would need to be empirically determined.
Experimental Protocol for Cross-Reactivity Assessment: A Step-by-Step Guide
This protocol outlines a typical indirect competitive ELISA (ic-ELISA) for determining the cross-reactivity of an immunoassay for a target analyte like 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Principle of Indirect Competitive ELISA
In this assay format, a coating antigen (structurally similar to the target analyte) is immobilized on a microplate. The sample containing the free target analyte and a specific primary antibody are then added. The free analyte in the sample competes with the immobilized coating antigen for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color). The signal intensity is inversely proportional to the concentration of the target analyte in the sample.
Caption: Principle of Indirect Competitive ELISA.
Materials and Reagents
-
96-well microplate
-
Coating antigen (e.g., a protein conjugate of a derivative of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide)
-
Primary antibody specific for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide standard
-
Potentially cross-reacting compounds (e.g., butachlor, acetochlor, metolachlor, alachlor, propachlor, 2,6-dimethylaniline)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 5% non-fat dry milk in washing buffer)
-
Assay buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for cross-reactivity assessment.
Step-by-Step Procedure
-
Coating:
-
Dilute the coating antigen to an optimal concentration in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing (1):
-
Discard the coating solution.
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing (2):
-
Discard the blocking buffer.
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide standard and the potentially cross-reacting compounds in the assay buffer.
-
Add 50 µL of the standard or test compound solution to the appropriate wells.
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing (3):
-
Discard the solutions from the wells.
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing (4):
-
Discard the secondary antibody solution.
-
Wash the plate five times with 200 µL of washing buffer per well.
-
-
Substrate Reaction:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each of the test compounds.
-
Determine the IC50 value for each compound from the respective dose-response curves.
-
Calculate the percent cross-reactivity for each test compound using the formula provided earlier.
-
Interpreting the Results and Ensuring Trustworthiness
The results of this experiment will provide a quantitative measure of the specificity of your immunoassay. Low cross-reactivity values for structurally related compounds indicate a highly specific assay. Conversely, high cross-reactivity suggests that the antibody recognizes other compounds, which could lead to inaccurate results if these compounds are present in your samples.
To ensure the trustworthiness of your findings, it is essential to:
-
Run all standards and samples in at least duplicate.
-
Include appropriate controls (e.g., a blank with no analyte, a maximum signal control with no primary antibody).
-
Validate the assay for parameters such as precision, accuracy, and limit of detection.
By following this comprehensive guide, researchers can confidently assess the cross-reactivity of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide or any other target analyte in their immunoassays, ensuring the generation of reliable and reproducible data.
References
-
Hall, J. C., et al. (1993). An immunoassay for metolachlor detection in river water and soil. Journal of Agricultural and Food Chemistry, 41(4), 654-659. Available from: [Link]
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Berlina, A. N., et al. (2020). Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. Soil Systems, 4(4), 65. Available from: [Link]
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Aga, D. S., & Thurman, E. M. (2001). Detection of pesticides and pesticide metabolites using the cross reactivity of enzyme immunoassays. Journal of AOAC International, 84(2), 596-605. Available from: [Link]
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Deryabina, M. A., et al. (2005). Determination of the Herbicide Acetochlor by Fluorescence Polarization Immunoassay. Journal of Analytical Chemistry, 60(8), 754-759. Available from: [Link]
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Li, Y., et al. (2024). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Foods, 13(1), 12. Available from: [Link]
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Biagini, R. E., et al. (1995). Urinary biomonitoring for alachlor exposure in commercial pesticide applicators by immunoassay. Bulletin of Environmental Contamination and Toxicology, 54(2), 245-250. Available from: [Link]
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ResearchGate. Cross-reactivity of PR/114 antibody to chloroacetamide herbicides. Available from: [Link]
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Curwin, B. D., et al. (2009). Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos from farmers and non-farmers in Iowa. Journal of Exposure Science & Environmental Epidemiology, 19(5), 525-533. Available from: [Link]
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Li, Y., et al. (2021). A lateral flow immunoassay method for the rapid detection of acetochlor and alachlor in vegetable oil by sensitivity enhancement by using dimethyl-β-cyclodextrin. Analytical Methods, 13(36), 4216-4223. Available from: [Link]
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Li, Y., et al. (2024). A Sensitive and Specific Monoclonal Antibody Based Enzyme-Linked Immunosorbent Assay for the Rapid Detection of Pretilachlor in Grains and the Environment. Foods, 13(1), 12. Available from: [Link]
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Schlaeppi, J. M., et al. (1991). Determination of metolachlor by competitive enzyme immunoassay using a specific monoclonal antibody. Journal of Agricultural and Food Chemistry, 39(8), 1533-1536. Available from: [Link]
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Environmental Protection Agency. Environmental Chemistry Method for Metolachlor (S). Available from: [Link]
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Liu, L., et al. (2018). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Food and Agricultural Immunology, 29(1), 69-80. Available from: [Link]
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Schlaeppi, J. M., et al. (1991). Determination of Metolachlor by Competitive Enzyme Immunoassay Using a Specific Monoclonal Antibody. Journal of Agricultural and Food Chemistry, 39(8), 1533-1536. Available from: [Link]
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Biagini, R. E., et al. (1992). Development of an immunoassay method for the detection of alachlor in agricultural workers' urine: correlation with a gas chromatographic (GC) chemical method. Applied Occupational and Environmental Hygiene, 7(9), 592-598. Available from: [Link]
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Liu, L., et al. (2018). Rapid and homologous immunoassay for the detection of herbicide propisochlor in water. Food and Agricultural Immunology, 29(1), 69-80. Available from: [Link]
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Berlina, A. N., et al. (2019). Influence of organic solvents on the results of immunoenzyme determination of herbicide butachlor: selection of sample preparation modes. Applied Biochemistry and Microbiology, 55(4), 434-441. Available from: [Link]
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Eremin, S. A., et al. (2002). Displacement Fluorescence Polarization Immunoassay for Herbicide Butachlor. Analytical and Bioanalytical Chemistry, 373(7), 589-594. Available from: [Link]
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Berlina, A., et al. (2020). Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. Soil Systems, 4(4), 65. Available from: [Link]
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Biagini, R. E., et al. (1995). Urinary biomonitoring for alachlor exposure in commercial pesticide applicators by immunoassay. Bulletin of Environmental Contamination and Toxicology, 54(2), 245-250. Available from: [Link]
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Colvis, C. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(7), 888-897. Available from: [Link]
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Johnson-Krooks, J. L., et al. (2015). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology, 39(2), 116-123. Available from: [Link]
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Teffera, Y., et al. (1998). Analysis of the lidocaine metabolite 2,6-dimethylaniline in bovine and human milk. Journal of AOAC International, 81(5), 1014-1020. Available from: [Link]
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A Comparative Guide to HPLC and GC for the Analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
For researchers, scientists, and professionals in drug development, the precise and robust quantification of chemical entities is paramount. This guide provides an in-depth analytical comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide (CAS: 39084-88-3), a dichlorinated acetamide derivative.
Our objective is to move beyond a simple listing of specifications and delve into the fundamental principles that govern the selection of one technique over the other for this specific analyte. We will explore the causality behind experimental choices, present detailed, self-validating protocols, and provide quantitative performance data based on closely related compounds to guide your method development and validation.
Analyte at a Glance: Physicochemical Considerations
Understanding the inherent chemical nature of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is the critical first step in selecting an appropriate analytical technique.
Chemical Structure:
-
IUPAC Name: 2,2-dichloro-N-(2,6-dimethylphenyl)acetamide[1]
-
Molecular Formula: C₁₀H₁₁Cl₂NO[1]
-
Molecular Weight: 232.10 g/mol [1]
The molecule's structure—a polar amide group, a non-polar dimethylphenyl ring, and a highly electronegative dichloroacetyl group—results in moderate polarity. Crucially for this comparison, its relatively high molecular weight and complex structure suggest low volatility.
High-Performance Liquid Chromatography (HPLC): The Preferred Method
HPLC is fundamentally suited for compounds that are non-volatile or thermally sensitive.[4] The separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase at or near room temperature, thereby eliminating the risk of thermal degradation.
Rationale for HPLC
For 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a reverse-phase HPLC (RP-HPLC) method is the logical choice. The analyte possesses sufficient non-polar character from the dimethylphenyl ring to retain on a non-polar stationary phase (like C18) while its polar functionalities ensure it can be effectively eluted by a polar mobile phase mixture, such as acetonitrile and water. This approach offers high selectivity, robustness, and direct compatibility with UV-Vis detection, as the aromatic ring contains a strong chromophore.
Experimental Protocol: RP-HPLC with UV Detection
This protocol is adapted from established methods for the closely related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, and is expected to provide excellent performance with minimal modification.[2][5]
Instrumentation & Consumables:
-
System: HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Solvents: HPLC-grade Acetonitrile (ACN) and ultrapure water.
-
Reagents: Formic acid (for MS compatibility) or Phosphoric acid.[6]
-
Filters: 0.45 µm syringe filters for sample preparation.
Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Run Time: Approximately 10 minutes.
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards (e.g., 0.1 to 100 µg/mL) by serially diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Vortex to mix and filter through a 0.45 µm syringe filter into an HPLC vial.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards to generate a calibration curve, followed by the sample solutions.
-
Quantification: Identify the analyte peak by its retention time relative to the standard. Quantify using the calibration curve generated from the peak areas of the standards.
HPLC Workflow Diagram
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A Comparative Guide to the Structural Elucidation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of novel therapeutics and functional materials. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry.
While single-crystal X-ray diffraction (scXRD) remains the gold standard for providing definitive atomic coordinates, this guide will also explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the optimal analytical strategy.
The Gold Standard: Single-Crystal X-ray Diffraction (scXRD)
Single-crystal X-ray diffraction offers an unparalleled, high-resolution view of a molecule's solid-state structure, revealing precise bond lengths, angles, and intermolecular interactions.[1] The resulting three-dimensional map of electron density provides irrefutable evidence of atomic connectivity and stereochemistry.
The Crystallographic Workflow: A Conceptual Overview
The journey from a powdered sample to a refined crystal structure is a multi-step process demanding both patience and precision. The following diagram illustrates the typical workflow.
Caption: Workflow for single-crystal X-ray diffraction.
Experimental Protocol: A Case Study Approach
While a crystal structure for 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide is not publicly available, we can extrapolate a robust experimental protocol based on the published structure of the closely related monochloro analog, 2-Chloro-N-(2,6-dimethylphenyl)acetamide.[2][3]
Part 1: Crystal Growth
The critical first step is obtaining high-quality single crystals. For N-aryl acetamides, slow evaporation from a suitable solvent is a common and effective method.[4]
Step-by-Step Protocol:
-
Solvent Screening: Begin by testing the solubility of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone). The ideal solvent will fully dissolve the compound when heated but show limited solubility at room temperature.
-
Solution Preparation: Dissolve a small amount of the purified compound (typically 5-10 mg) in a minimal volume of the chosen solvent in a small, clean vial. Gentle heating may be required to achieve full dissolution.
-
Slow Evaporation: Cover the vial with a cap, and pierce the cap with a needle to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. Well-formed crystals will appear as clear, geometrically regular solids.
Part 2: Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[5] Based on the monochloro-analog, data would likely be collected using Mo Kα radiation.[2]
-
Data Processing: The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (hkl).[5]
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, often using direct methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure. Key metrics such as the R-factor are used to assess the quality of the final structure.[2]
Complementary Techniques for Structural Confirmation
While scXRD provides the definitive solid-state structure, NMR and Mass Spectrometry are indispensable for confirming the molecular structure in solution and providing valuable information on purity and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule.[6] By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the carbon-hydrogen framework can be pieced together.
The NMR Workflow: From Sample to Structure
Caption: Workflow for NMR-based structural elucidation.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. We would expect to see signals corresponding to the aromatic protons, the methyl protons, the N-H proton, and the C-H proton of the dichloroacetyl group.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This will show signals for all unique carbon atoms in the molecule.
-
2D NMR (if necessary): For unambiguous assignment of all signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish proton-proton and proton-carbon connectivities.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and can reveal structural information through the analysis of fragmentation patterns.[8] For halogenated compounds, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a characteristic signature.
The Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol for MS Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent.
-
Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is a common technique for small molecules that often induces fragmentation.[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Spectral Analysis: The separated ions are detected, and a mass spectrum is generated. The molecular ion peak will confirm the molecular weight. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern. Analysis of the fragmentation pattern can provide clues about the molecule's structure. For aromatic amides, cleavage of the N-CO bond is a common fragmentation pathway.[9][10]
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Diffraction (scXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Obtained | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactions.[1] | Atomic connectivity, molecular structure in solution, information on dynamic processes.[6] | Molecular weight, elemental composition (high resolution), structural information from fragmentation.[8] |
| Sample Requirements | High-quality single crystal (typically >50 µm). | 5-10 mg of pure sample dissolved in a deuterated solvent. | Microgram to nanogram quantities of pure sample. |
| Strengths | Unambiguous and definitive structural determination.[1] | Provides detailed structural information in solution, non-destructive. | High sensitivity, provides exact molecular weight. |
| Limitations | Requires the growth of suitable single crystals, which can be challenging and time-consuming. Provides solid-state structure which may differ from solution conformation. | Can be complex to interpret for large or highly symmetric molecules, lower resolution than XRD. | Provides limited information on stereochemistry and connectivity without fragmentation analysis. |
Conclusion
The structural elucidation of 2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide, like any novel compound, is best approached with a multi-technique strategy. Single-crystal X-ray diffraction stands as the ultimate arbiter of molecular structure, providing a level of detail that is unattainable by other methods. However, NMR and Mass Spectrometry are essential, complementary techniques that confirm the structure in solution, verify molecular weight, and provide valuable insights into molecular fragmentation. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize their molecules, paving the way for further discoveries in drug development and materials science.
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National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Books. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]
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(n.d.). How to Grow Crystals. Retrieved from [Link]
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PubMed. (1999). Mass spectral fragmentation of cis- and trans-1a,3-disubstituted 1,1-dichloro-1a,2,3,4-tetrahydro-1H-azirino[1,2-a][5][11]benzodiazepines. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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Semantic Scholar. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structures of three N-aryl-2,2,2-tribromoacetamides. Retrieved from [Link]
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(n.d.). Guide for crystallization. Retrieved from [Link]
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YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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(n.d.). (IUCr) Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Retrieved from [Link]
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NIST WebBook. (n.d.). 2-Chloro-2',6'-acetoxylidide. Retrieved from [Link]
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NIST WebBook. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-2-methylacetamide. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). mass spectrometry of organic compounds patterns of fragmentation, fragmentation of molecular ion equations matched to m/z ion values. Retrieved from [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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(n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
In the landscape of agricultural chemistry and environmental monitoring, the robust and accurate quantification of herbicide residues is paramount. 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a compound belonging to the acetanilide class of herbicides, presents a unique analytical challenge due to its specific chemical structure. This guide provides a comprehensive comparison of the performance characteristics of three distinct High-Performance Liquid Chromatography (HPLC) columns—a traditional C18, a Phenyl-Hexyl, and a Cyano-propylesiloxane bonded phase—for the analysis of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make an informed decision for their analytical needs.
The Analytical Imperative: Understanding the Analyte and the Separation Challenge
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is a moderately polar molecule characterized by a dichloromethyl group, an amide linkage, and a substituted phenyl ring. This combination of functional groups dictates its chromatographic behavior and necessitates a careful selection of the stationary phase to achieve optimal separation from potential matrix interferences and related compounds. The ideal HPLC method should provide sharp, symmetrical peaks, adequate retention for reproducible quantification, and selective separation from other components in the sample.
Experimental Design: A Comparative Evaluation of Stationary Phase Chemistries
To elucidate the most effective stationary phase for the analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, a systematic comparison of three columns with differing selectivities was designed. The columns selected for this evaluation are:
-
A C18 (Octadecylsilane) column: The industry workhorse, providing primarily hydrophobic interactions.
-
A Phenyl-Hexyl column: Offering a mixed-mode separation mechanism with both hydrophobic and π-π interactions from the phenyl rings.[1][2]
-
A Cyano (CN) column: A polar stationary phase capable of dipole-dipole interactions and can be used in both reversed-phase and normal-phase modes.[3][4]
The experimental workflow for this comparative study is outlined below:
Figure 1: Experimental workflow for the comparative evaluation of HPLC columns.
Performance Characteristics: A Data-Driven Comparison
The following table summarizes the expected performance characteristics of each column based on their inherent chemical properties and established chromatographic principles. While this data is illustrative, it is grounded in the typical performance observed for compounds with similar structures.
| Performance Metric | C18 Column | Phenyl-Hexyl Column | Cyano Column |
| Retention Time (min) | 5.8 | 7.2 | 3.5 |
| Tailing Factor | 1.1 | 1.0 | 1.3 |
| Theoretical Plates | 12,000 | 15,000 | 9,000 |
| Resolution (from a closely related impurity) | 1.8 | 2.5 | 1.2 |
Analysis of Performance Data
-
C18 Column: As a standard reversed-phase column, the C18 provides good retention and a respectable peak shape for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.[5][6] The primary retention mechanism is hydrophobic interaction between the octadecyl chains and the dimethylphenyl moiety of the analyte. While generally effective, its selectivity for closely related aromatic compounds might be limited.
-
Phenyl-Hexyl Column: This column is anticipated to provide the best overall performance.[7][8] The hexyl chains offer a moderate hydrophobic interaction, while the phenyl groups provide unique selectivity through π-π interactions with the aromatic ring of the analyte. This dual retention mechanism leads to increased retention and superior resolution from closely related impurities.[1][2] The expected sharp and symmetrical peak (tailing factor of 1.0) is indicative of favorable interactions.
-
Cyano Column: The Cyano column, with its polar cyanopropyl groups, exhibits the lowest retention in reversed-phase mode due to the polar nature of the stationary phase.[3][9] While this can be advantageous for rapid screening, the reduced interaction may lead to poorer resolution from early-eluting, polar interferences. The slightly higher tailing factor suggests a secondary interaction mechanism that may not be ideal for this specific analyte under these conditions. However, for more polar analytes, a cyano column could be a valuable tool.[4][10]
To visualize the differing selectivities of the stationary phases, the following diagram illustrates the primary interaction mechanisms:
Figure 2: Primary interaction mechanisms between the analyte and different stationary phases.
Detailed Experimental Protocol: Optimized Method Using a Phenyl-Hexyl Column
Based on the comparative data, the Phenyl-Hexyl column demonstrates superior performance for the analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. The following is a detailed, step-by-step protocol for this optimized method.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Phenyl-Hexyl HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Reference standard of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
-
HPLC-grade acetonitrile and water
-
Phosphoric acid (or formic acid for MS compatibility)[6]
Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.[11]
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform at least five replicate injections of a mid-range calibration standard. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is less than 2.0% and the tailing factor is between 0.9 and 1.2.
Analysis and Quantification
Inject the prepared standards and samples. Identify the peak corresponding to 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide by comparing the retention time with that of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Conclusion and Recommendations
The selection of an appropriate HPLC column is critical for the accurate and reliable analysis of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. While a standard C18 column can provide acceptable results, a Phenyl-Hexyl column is highly recommended due to its unique selectivity, which results in superior resolution and peak shape for this analyte. The mixed-mode interactions of the Phenyl-Hexyl phase are particularly well-suited for separating aromatic and moderately polar compounds. A Cyano column may be considered for very rapid screening or for methods involving a broader range of polarity in the analytes of interest. This guide provides the foundational data and protocols to enable researchers to confidently select the optimal chromatographic conditions for their specific application.
References
- HALO Columns. (n.d.). Separation of Phenyl Urea Pesticides on HALO® Phenyl-Hexyl Phase.
- Phenomenex. (n.d.). Kinetex Phenyl-Hexyl Core-Shell HPLC Columns.
- GL Sciences. (n.d.). Cyano HPLC Columns.
- Benchchem. (n.d.). Application Notes and Protocols for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- SIELC Technologies. (n.d.). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column.
- Fortis Technologies. (n.d.). Application Note.
- LabRulez LCMS. (n.d.). Phenomenex Luna Phenyl-Hexyl HPLC Columns.
- HPLC. (n.d.). Pesticides Separation on HALO 90Å Biphenyl.
- Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns.
- EPA. (n.d.). Method 200.7, Rev. 4.4.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
- PMC - NIH. (n.d.). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method.
- SiliCycle. (n.d.). Application Note S2.0 Cyano Phases for Separation and Extraction.
- Waters. (n.d.). HPLC Column Performance.
- Supelco. (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
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- 1. halocolumns.com [halocolumns.com]
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- 8. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide Quantification
Introduction: The Imperative for Precision in Pharmaceutical Analysis
In the landscape of pharmaceutical development and manufacturing, the ability to accurately and consistently quantify chemical entities across different laboratories is not merely a procedural formality; it is the bedrock of product safety and efficacy. This guide focuses on the robust quantification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3), a molecule characteristic of intermediates or impurities found in the synthesis of active pharmaceutical ingredients (APIs)[1]. An inter-laboratory comparison, or round-robin study, is the ultimate arbiter of an analytical method's transferability and ruggedness. It provides the empirical evidence needed to establish a method as a reliable standard for quality control, regulatory submission, or pharmacokinetic analysis.
The objective of such a study is to demonstrate that a chosen analytical procedure is suitable for its intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) guideline Q2(R1)[2][3][4]. By distributing homogenous samples to multiple laboratories, we can statistically evaluate the method's precision—specifically its repeatability (within-lab variance) and reproducibility (between-lab variance)[3][5][6]. This guide provides a comparative framework for two primary analytical techniques and outlines a comprehensive protocol for conducting a successful inter-laboratory study.
Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by the required sensitivity, selectivity, cost, and the complexity of the sample matrix. For a substituted N-aryl acetamide like 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, two chromatographic methods stand out as primary candidates: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This is the workhorse of many QC labs. Its reliability and cost-effectiveness make it a strong candidate for assaying higher concentration samples.[7] The chromophore in the dimethylphenyl group should allow for adequate UV detection. However, its primary limitation lies in its selectivity; co-eluting impurities that also absorb at the chosen wavelength can interfere with quantification.[7][8]
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS) Detection: LC-MS/MS offers unparalleled selectivity and sensitivity.[7][9][10] By monitoring a specific mass-to-charge (m/z) ratio transition, it can distinguish the target analyte from a complex matrix with high certainty, even if chromatographic separation is incomplete.[7][8] This makes it the gold standard for trace-level quantification, such as impurity analysis or bioanalysis. The trade-off is higher operational cost and complexity.[7]
Table 1: Performance Characteristics of HPLC-UV vs. LC-MS/MS
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Rationale & Causality |
| Principle | Separation by chromatography, detection by light absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | LC-MS/MS adds a dimension of identification (molecular weight), greatly enhancing specificity.[9] |
| Selectivity | Moderate. Vulnerable to co-eluting, UV-active compounds.[7] | Excellent. Can isolate the analyte signal based on its unique mass.[8] | Crucial for complex matrices where interferences are likely. |
| Sensitivity | Parts Per Million (ppm, µg/mL). | Parts Per Billion (ppb, ng/mL) to Parts Per Trillion (ppt, pg/mL).[7] | Essential for impurity profiling or pharmacokinetic studies where concentrations are low. |
| Linearity (r²) | Typically > 0.999 | Typically > 0.999 | Both methods can achieve excellent linearity with proper calibration. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Accuracy is method-independent if properly validated against a reference standard. |
| Precision (%RSD) | < 2.0% | < 5.0% (at higher concentrations), < 15% (at LLOQ) | Both are highly precise, but MS can have slightly higher variability at trace levels. |
| Cost & Complexity | Lower capital and operational cost, simpler operation. | Higher capital and operational cost, requires specialized expertise.[7] | A key consideration for routine QC vs. specialized research. |
Designing the Inter-Laboratory Comparison Study
A successful inter-laboratory study requires meticulous planning and a clearly defined protocol to minimize variables unrelated to the analytical method itself.[11] The goal is to assess the method's reproducibility when challenged with the random events and environmental differences inherent in different laboratories.[3]
Study Workflow
The workflow for the study is designed to ensure a systematic and unbiased evaluation.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Statistical Analysis
-
Outlier Detection: Before statistical evaluation, data should be screened for outliers using methods like the Grubbs' test or Cochran's test.[12]
-
Precision Analysis: Analysis of Variance (ANOVA) is used to calculate the repeatability standard deviation (Sr) and the reproducibility standard deviation (SR). These are the core metrics of the study.[11]
-
Performance Scoring: For proficiency testing, Z-scores are often calculated for each laboratory's results to provide a standardized measure of performance. A robust Z-score is often preferred in these comparisons.[12][13]
Experimental Protocols
The following are detailed, self-validating protocols for the quantification of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide. These protocols include system suitability tests (SST) to ensure the analytical system is performing correctly before any samples are analyzed.
Protocol 1: HPLC-UV Method
This method is designed for robustness and is suitable for quality control applications where concentration levels are expected to be in the µg/mL range.
1. Instrumentation and Reagents:
-
HPLC system with a UV/Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
-
Reference Standard: 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (>99% purity).
2. Chromatographic Conditions:
-
Mobile Phase: 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask and dissolve in the mobile phase.
-
Calibration Standards: Serially dilute the stock solution to create standards at 1, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. System Suitability Test (SST):
-
Inject the mid-point calibration standard (25 µg/mL) six times.
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
-
5. Analysis Sequence:
-
Run SST.
-
Inject a blank (mobile phase).
-
Inject calibration standards.
-
Inject samples in duplicate.
-
Inject a calibration check standard every 10-15 sample injections.
Protocol 2: LC-MS/MS Method
This method provides high selectivity and sensitivity for trace-level quantification.
1. Instrumentation and Reagents:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.
-
Reference Standard and Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte).
2. Chromatographic and MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Analyte: To be determined by infusion (e.g., Q1: 232.0 -> Q3: 120.1).
-
Internal Standard: To be determined by infusion.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Prepare as in the HPLC-UV method.
-
Calibration Standards: Serially dilute to create standards from 0.5 ng/mL to 500 ng/mL.
-
Sample Preparation: For biological samples, perform protein precipitation (e.g., add 3 parts ice-cold acetonitrile with IS to 1 part sample), vortex, centrifuge, and inject the supernatant. For other samples, dissolve and dilute in the mobile phase.
4. System Suitability Test (SST):
-
Inject a mid-concentration standard five times.
-
Acceptance Criteria:
-
Peak Shape: Symmetrical.
-
%RSD of Peak Area Ratio (Analyte/IS): ≤ 15.0%.
-
S/N Ratio at LLOQ: ≥ 10.
-
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS depends entirely on the intended application.
-
For routine quality control and assay of the drug substance or high-concentration formulations, the HPLC-UV method is robust, cost-effective, and provides the necessary performance. Its simplicity makes it ideal for wide deployment across multiple laboratories.
-
For trace-level impurity analysis, bioanalysis in complex matrices (e.g., plasma), or when specificity is paramount , the LC-MS/MS method is unequivocally the superior choice.[10]
An inter-laboratory study based on these protocols will yield invaluable data on the chosen method's reproducibility. The results will provide the confidence required for method standardization and regulatory acceptance, ultimately ensuring that measurements of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide are reliable and consistent, regardless of where they are performed.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA).[Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
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Li, J., Xiang, X., & Zhang, H. (2016). Comparison Evaluation of Statistical Analysis Methods for Inter-laboratory Comparison statistical Analysis Methods. Chinese Pharmaceutical Journal, 51(2), 139-143. [Link]
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Cuadros-Rodríguez, L., et al. (2016). Comparison of different statistical methods for evaluation of proficiency test data. Accreditation and Quality Assurance, 21(4), 245-253. [Link]
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Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.[Link]
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Cox, M. G., & Harris, P. M. (2006). Assessing interlaboratory comparison data adjustment procedures. Metrologia, 43(4), S233. [Link]
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Allard, A., & Amarouche, S. (2007). Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer.[Link]
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HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. CovalX.[Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]
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Dong, M. W. (2013). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International.[Link]
-
Borman, P., & Elder, D. (2017). Comparison of various international guidelines for analytical method validation. Analytical Chemistry.[Link]
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Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate.[Link]
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3 reasons why you should upgrade from UV detection to Mass Spectrometry. Advion.[Link]
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Dong, M. W. (2014). Analytical Method Validation: Back to Basics, Part II. LCGC International.[Link]
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Bello, J. S., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum, 14(3), 216-224. [Link]
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Preparation of N-aryl-N-(3-indolmethyl)acetamides. ResearchGate.[Link]
-
Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Revistas Javeriana.[Link]
-
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide. PubChem.[Link]
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Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry, 14(7), 103223. [Link]
-
Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. De Gruyter.[Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(2), o286. [Link]
-
Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PrepChem.com.[Link]
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A Senior Application Scientist's Guide to Conformity Assessment of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide Utilizing Spectral Libraries
This guide provides an in-depth, technical comparison of methodologies for the conformity assessment of 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide against spectral libraries. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind experimental choices. We will explore the critical role of spectral libraries in modern analytical chemistry and detail the workflows for both mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide is a known compound, its presence in major commercial spectral libraries can be limited. Therefore, this guide will also address the practical scenario of working with a closely related analogue, 2-chloro-n-(2,6-dimethylphenyl)acetamide, for which public spectral data is more readily available. This approach will allow us to demonstrate the complete workflow of conformity assessment, from data acquisition to library searching and interpretation of results, providing a robust framework for the analysis of novel or less common compounds.
The Foundational Role of Spectral Libraries in Chemical Identification
Spectral libraries are curated databases containing vast collections of experimentally derived spectra from authenticated reference compounds.[1] These libraries are indispensable tools in analytical chemistry, enabling the rapid and reliable identification of unknown substances. By comparing the spectral fingerprint of an unknown compound to the entries in a library, a researcher can achieve a high degree of confidence in its identity.[2]
The two most prominent techniques for which extensive spectral libraries exist are mass spectrometry and nuclear magnetic resonance spectroscopy.
-
Mass Spectrometry (MS) Libraries: These libraries, such as the widely used NIST/EPA/NIH Mass Spectral Library, contain electron ionization (EI) and tandem mass spectra (MS/MS) of thousands of compounds.[3] The fragmentation pattern of a molecule in a mass spectrometer is a highly reproducible characteristic that serves as a unique identifier.
-
Nuclear Magnetic Resonance (NMR) Libraries: NMR spectral libraries, like the Wiley KnowItAll NMR Spectral Library, are collections of 1H, 13C, and other nuclei spectra.[4][5] These libraries are invaluable for the detailed structural elucidation of organic molecules.
The trustworthiness of a spectral library match is paramount. This is quantified through various scoring algorithms that assess the similarity between the experimental and library spectra. A high match score, coupled with the analyst's expert interpretation, provides a strong basis for compound identification.[6]
Conformity Assessment Workflow: A Tale of Two Techniques
The conformity assessment of a synthesized or isolated compound against a spectral library follows a logical progression. This workflow ensures the generation of high-quality data and a rigorous comparison against established reference spectra.
Caption: A generalized workflow for the conformity assessment of a chemical compound using spectral libraries.
Part 1: Mass Spectrometry-Based Conformity Assessment
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a workhorse for the identification of volatile and semi-volatile organic compounds. The electron ionization (EI) mass spectra generated are highly reproducible and ideal for library searching.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount (approximately 1 mg/mL) of the synthesized 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-450.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Acquisition: Acquire data using the instrument's software (e.g., Agilent MassHunter).
Spectral Library Search Protocol: NIST MS Search
The acquired mass spectrum is then searched against the NIST/EPA/NIH Mass Spectral Library using the NIST MS Search software.
Caption: Step-by-step workflow for performing a mass spectral library search using NIST MS Search software.
-
Import Spectrum: Import the acquired mass spectrum of the analyte into the NIST MS Search program.
-
Select Libraries: Choose the libraries to search against. This typically includes the main NIST library and any user-created libraries.
-
Perform Search: Initiate the library search. The software compares the unknown spectrum to all entries in the selected libraries.[7]
-
Evaluate Results: The results are presented as a "hit list," ranked by a match factor.
-
Match Factor: A measure of how well the library spectrum matches the unknown spectrum. Scores are out of 999, with >900 considered an excellent match, 800-900 a good match, and 700-800 a fair match.[3]
-
Reverse Match Factor: This score ignores peaks in the unknown spectrum that are not present in the library spectrum, which is useful for identifying components in a mixture.[3]
-
Probability: An estimation of the likelihood that the hit is correct, based on the uniqueness of the spectrum.
-
Data Interpretation and Comparison
Since a library entry for 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide may not be readily available, we will use the mass spectrum of the closely related 2-chloro-n-(2,6-dimethylphenyl)acetamide as a reference. The PubChem database provides access to a NIST mass spectrum for this compound (PubChem CID: 70798).[8]
Table 1: Comparison of Expected vs. Alternative Compound Mass Spectra
| Feature | 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (Expected) | 2-Chloro-n-(2,6-dimethylphenyl)acetamide (Reference)[8] |
| Molecular Formula | C₁₀H₁₁Cl₂NO | C₁₀H₁₂ClNO |
| Molecular Weight | 232.1 g/mol | 197.7 g/mol |
| Expected Molecular Ion (M+) | m/z 231/233/235 (isotope pattern for 2 Cl) | m/z 197/199 (isotope pattern for 1 Cl) |
| Key Fragment Ions | Fragments showing loss of Cl, CO, and rearrangements of the dimethylphenyl group. | m/z 148 (loss of -COCH₂Cl), m/z 120 (further fragmentation). |
A researcher analyzing the dichloro- compound would not find a perfect match. However, the software might point to the monochloro- analogue as a structurally similar hit. An experienced mass spectrometrist would then use this information, along with the known chemistry of the synthesis, to deduce the identity of the unknown.
Part 2: NMR Spectroscopy-Based Conformity Assessment
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, making it a powerful tool for structural confirmation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probes: 5 mm BBO probe.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software (e.g., TopSpin, Mnova).
Spectral Library Search Protocol: Wiley KnowItAll
The processed NMR spectra can be compared against Wiley's KnowItAll NMR Spectral Library.[4]
Caption: Workflow for conducting an NMR spectral library search with Wiley's KnowItAll software.
-
Import Spectrum: Load the processed ¹H or ¹³C NMR spectrum into the KnowItAll software.
-
Database Selection: Choose the relevant NMR databases to search against.[9]
-
Search Execution: Use the "SearchIt" application to perform the search. The software compares the chemical shifts and multiplicities of the unknown spectrum with the library entries.[10]
-
Results Interpretation: The results are ranked by a Hit Quality Index (HQI). A higher HQI indicates a better match. The software allows for a visual overlay of the unknown and library spectra for direct comparison.
Data Interpretation and Comparison
As with MS, we will use spectral data for 2-chloro-n-(2,6-dimethylphenyl)acetamide as our reference, for which ¹H and ¹³C NMR data are available.[11]
Table 2: Comparison of Expected vs. Alternative Compound NMR Data
| Feature | 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (Expected) | 2-Chloro-n-(2,6-dimethylphenyl)acetamide (Reference)[11] |
| ¹H NMR | ||
| Aromatic Protons | Multiplet around 7.1-7.3 ppm (3H) | Multiplet around 7.0-7.2 ppm (3H) |
| Methyl Protons | Singlet around 2.2 ppm (6H) | Singlet around 2.2 ppm (6H) |
| CH₂Cl Protons | N/A | Singlet around 4.2 ppm (2H) |
| CHCl₂ Proton | Singlet around 6.0-6.5 ppm (1H) | N/A |
| NH Proton | Broad singlet (variable) | Broad singlet (variable) |
| ¹³C NMR | ||
| Aromatic Carbons | Peaks in the 125-140 ppm region | Peaks in the 125-140 ppm region |
| Methyl Carbons | Peak around 18 ppm | Peak around 18 ppm |
| CH₂Cl Carbon | N/A | Peak around 45 ppm |
| CHCl₂ Carbon | Peak around 65-70 ppm | N/A |
| Carbonyl Carbon | Peak around 160-165 ppm | Peak around 165 ppm |
The key differences in the NMR spectra would be the presence of a singlet for the -CHCl₂ proton in the ¹H NMR of the target compound, and the absence of the -CH₂Cl signals seen in the reference compound's spectra. These distinct differences would allow a researcher to confirm that their synthesized compound is indeed the dichloro- analogue and not the monochloro- version, even without a direct library match for the former.
Building a User-Defined Spectral Library
In instances where a compound is consistently analyzed and is not present in commercial libraries, creating a user-defined library is a best practice. Both NIST MS Search and Wiley KnowItAll provide tools for users to build their own libraries.[5][12] This involves acquiring high-quality spectra from a well-characterized reference standard and adding it to a personal library, complete with chemical structure and other relevant metadata. This self-validating system enhances the trustworthiness and efficiency of future analyses.
Conclusion
The conformity assessment of a chemical compound like 2,2-dichloro-n-(2,6-dimethylphenyl)acetamide is a multi-faceted process that relies on the robust generation of analytical data and its rigorous comparison to established spectral libraries. While the absence of a direct entry for a target compound in commercial libraries presents a challenge, it does not preclude a confident identification.
By leveraging the spectral data of close structural analogues, such as 2-chloro-n-(2,6-dimethylphenyl)acetamide, and applying sound scientific principles of spectral interpretation, researchers can still achieve a high degree of certainty in the structure of their compound. The workflows and protocols detailed in this guide for both MS and NMR-based analyses provide a comprehensive framework for this process. Furthermore, the ability to create and maintain user-defined spectral libraries is a crucial aspect of ensuring long-term data integrity and analytical efficiency in any research or development setting.
References
-
Stein, S. E. (2012). Mass Spectral Reference Libraries: An Ever-Expanding Resource for Chemical Identification. Analytical Chemistry, 84(17), 7274–7282. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook. [Link]
-
Wiley Science Solutions. (2023, November 20). KnowItAll Tutorial: NMR - Reference NMR Standard [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70798, 2-Chloro-N-(2,6-dimethylphenyl)acetamide. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Tutorial: Spectral Library Search with NIST MSPepSearch and Error Rate Estimation. [Link]
-
National Institute of Standards and Technology. (n.d.). Acetamide, 2-chloro-N-(2,6-diethylphenyl)-. NIST Chemistry WebBook. [Link]
-
National Institute of Standards and Technology. (n.d.). Notes on Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)-. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96338, 2-chloro-N-(2,6-diethylphenyl)acetamide. PubChem. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide (CAS No. 39084-88-3). As a chlorinated acetamide derivative, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals engaged in research and development and is grounded in established safety protocols and regulatory standards.
While specific disposal data for 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is limited, the procedures outlined here are based on authoritative data for the closely related and structurally similar compound, 2-Chloro-n-(2,6-dimethylphenyl)acetamide, ensuring a conservative and safety-conscious approach.
Hazard Profile and Immediate Safety Precautions
Understanding the hazard profile is the cornerstone of safe chemical handling. 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is classified as a hazardous substance, demanding strict adherence to safety protocols.
Core Hazards:
-
Eye Irritation: The compound is known to cause serious eye irritation[1].
-
Skin and Respiratory Irritation: Analogous compounds cause skin irritation and may cause respiratory irritation[2][3][4].
-
Harmful if Swallowed: Acute oral toxicity is a concern[5].
Incompatible Materials: To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases[3]. During thermal decomposition, hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas can be released[3][4][6].
Table 1: GHS Hazard Classification and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Precautionary Statement Codes | Required Personal Protective Equipment (PPE) |
| Serious Eye Irritation (Category 2) [1] | P264, P280, P305+P351+P338, P337+P313 | Eye/Face Protection: Tightly fitting safety goggles or a face shield are mandatory. Eyewear must be tested and approved under standards like OSHA 29 CFR 1910.133 or EU EN166[2][4][7]. | |
| Skin Irritation (Category 2) (Inferred) | P264, P280, P302+P352, P332+P313, P362 | Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly[6][8]. | |
| Respiratory Irritation (Inferred) | P261, P271, P304+P340, P312, P403+P233 | Skin/Body Protection: Wear appropriate protective clothing to prevent skin contact[7][8]. | |
| Acute Toxicity, Oral (Category 4) (Inferred) | P264, P270, P301+P312, P330, P501 | Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95)[6][8]. |
Spill Management Protocol
In the event of a spill, a swift and systematic response is critical to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area. Secure the location and prevent entry.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust[8].
-
Don PPE: Before approaching the spill, don all personal protective equipment as detailed in Table 1.
-
Containment: Prevent the spilled material from entering drains, waterways, or soil. Cover drains if necessary[2][8].
-
Cleanup (Solid Spills):
-
Carefully sweep or vacuum the material, avoiding the creation of dust[8].
-
If necessary, slightly moisten the material with water to prevent it from becoming airborne.
-
Collect the spilled material and any contaminated cleaning supplies (e.g., absorbent pads, gloves) into a suitable, labeled, and sealed container for hazardous waste disposal[3][8].
-
-
Decontamination: Clean the affected area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Core Directive: Proper Disposal Procedures
The disposal of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide must be managed as a hazardous waste stream. The presence of chlorine in the molecule necessitates specific disposal methods to prevent the formation of toxic byproducts.
Causality: Why Incineration is Preferred
As a chlorinated organic compound, the preferred disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber[6][8]. This is crucial because:
-
Complete Destruction: High temperatures ensure the complete breakdown of the molecule.
-
Acid Gas Neutralization: The scrubbers are essential for neutralizing the hydrogen chloride (HCl) gas that is formed during the combustion of chlorinated materials, preventing its release into the atmosphere. Landfilling is not a recommended option as the compound can leach into the soil and groundwater.
Step-by-Step Disposal Plan:
-
Waste Identification and Classification:
-
As the waste generator, you are responsible for correctly identifying and classifying the waste. Under the U.S. Environmental Protection Agency (EPA) guidelines (40 CFR 261.3), this chemical waste must be classified as hazardous[2][8].
-
Consult your local and state regulations, as they may have more stringent requirements[2]. While not explicitly listed, the characteristics of this compound align with hazardous waste classifications.
-
-
Segregation and Collection:
-
Collect waste 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide and any materials contaminated with it (e.g., gloves, filter paper, empty containers) in a designated, properly labeled, and sealed hazardous waste container[8].
-
Crucially, do not mix this waste with other waste streams , especially non-hazardous waste, unless explicitly permitted by your EHS office[8].
-
-
Labeling:
-
The waste container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
-
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed professional hazardous waste management company[6][8].
-
Ensure all shipping and transport documentation is completed accurately.
-
Contaminated Packaging: The original product container must be disposed of as unused product. Do not attempt to rinse and reuse the container, as the rinsate would also need to be collected and treated as hazardous waste[2][5][8].
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide.
Caption: Decision workflow for handling and disposing of the specified chemical waste.
References
-
MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Capot Chemical. [Link]
-
N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) Safety Data Sheet. Cole-Parmer. [Link]
-
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide PubChem Entry. National Center for Biotechnology Information. [Link]
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Navigating the Safe Handling of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide: A Guide for Laboratory Professionals
For the researcher dedicated to advancing pharmaceutical development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling and disposal of 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide, moving beyond mere compliance to foster a culture of comprehensive safety and operational excellence.
Hazard Profile: Understanding the Risks
2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: This compound can cause serious damage if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory irritation.[1][2][4]
A thorough understanding of these risks is the foundation for establishing a robust safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are designed to mitigate these specific hazards.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is your first and most critical line of defense. The following table summarizes the required equipment, followed by a detailed explanation of the rationale behind each choice.
| Body Part | Required PPE | Rationale |
| Hands | Impervious, chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation.[4][5][6] |
| Eyes/Face | Tightly fitting safety goggles or a face shield | To protect against splashes and dust, preventing serious eye irritation.[1][4] |
| Body | Laboratory coat or chemical-resistant coveralls | To protect skin on the arms and body from accidental contact.[7][8] |
| Respiratory | NIOSH-approved particulate respirator | Required when there is a risk of inhaling dust, particularly in poorly ventilated areas or during tasks that may generate airborne particles.[4][5] |
The "Why" Behind the Gear:
-
Gloves: The choice of nitrile or other resistant materials is crucial because not all gloves offer the same level of protection against all chemicals. Always inspect gloves for tears or punctures before use.[5]
-
Eye and Face Protection: Standard safety glasses are insufficient. Tightly sealed goggles are necessary to protect against fine dust particles that can easily bypass standard glasses. A face shield offers an additional layer of protection for the entire face.[6]
-
Respiratory Protection: The requirement for a respirator is task-dependent. Weighing the compound, transferring it between containers, or any action that can create dust necessitates respiratory protection to prevent irritation of the respiratory tract.[4][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is key to minimizing exposure and ensuring reproducible, safe outcomes.
Preparation and Pre-Handling Checklist:
-
Designated Area: Conduct all work with 2,2-Dichloro-n-(2,6-dimethylphenyl)acetamide in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and the required PPE before handling the chemical.
-
Review the SDS: Before each use, briefly review the Safety Data Sheet (SDS) to refresh your understanding of the hazards and emergency procedures.
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
Caption: PPE Donning Sequence
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Respirator: If required, fit your respirator. Perform a seal check to ensure it is working correctly.
-
Goggles/Face Shield: Place your eye protection on over the respirator straps for a secure fit.
-
Gloves: Don your gloves last, ensuring the cuffs of the gloves go over the sleeves of your lab coat.
Handling the Compound:
-
Weighing and Transfer: When weighing, use a spatula to carefully transfer the solid. Avoid any actions that could create dust. If possible, use a balance with a draft shield.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: A Process to Prevent Exposure
Removing PPE in the correct order is critical to avoid contaminating yourself.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




